2-cyano-N-(2-phenylethyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h1-5H,6-7,9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQDNRCAXZQBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294012 | |
| Record name | 2-cyano-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51838-02-9 | |
| Record name | 2-Cyano-N-(2-phenylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51838-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-(2-phenylethyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051838029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51838-02-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyano-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-cyano-N-(2-phenylethyl)acetamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed exploration of the putative mechanism of action of 2-cyano-N-(2-phenylethyl)acetamide, a compound of interest within the landscape of neuromodulatory and anticonvulsant drug discovery. Drawing upon established principles from analogous chemical entities and outlining a robust framework for experimental validation, this guide serves as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and related molecules.
Introduction: The Quest for Novel Neuromodulators
The therapeutic landscape for neurological disorders, particularly epilepsy, is in constant evolution, driven by the need for agents with novel mechanisms of action to overcome the limitations of existing treatments, such as inadequate seizure control in a significant patient population and dose-limiting side effects.[1] Cyanoacetamide derivatives have emerged as a promising scaffold in the design of new central nervous system (CNS) active agents, with research indicating a range of biological activities.[2][3] This guide focuses on this compound, a molecule that, based on structural analogy to a well-established class of anticonvulsants, holds significant potential as a modulator of synaptic function.
The Prime Hypothesis: A Synaptic Vesicle Protein 2A (SV2A) Ligand
While direct experimental data on the specific molecular target of this compound is not yet extensively published, a compelling hypothesis for its mechanism of action arises from its structural similarity to the anticonvulsant drug levetiracetam and its analogs.[4] The primary target of levetiracetam has been unequivocally identified as the Synaptic Vesicle Protein 2A (SV2A).[1][4][5]
SV2A is a transmembrane glycoprotein found in the membranes of synaptic vesicles in neurons and is involved in the regulation of neurotransmitter release.[6] Although its precise function is still under investigation, it is believed to play a crucial role in the normal functioning of the synapse.[6] The binding of levetiracetam to SV2A is thought to modulate its function, leading to a reduction in neuronal hyperexcitability and seizure propagation without affecting normal neurotransmission.[6][7]
The proposed mechanism of action for this compound is, therefore, its binding to SV2A, initiating a cascade of events that ultimately results in its anticonvulsant or neuromodulatory effects.
The SV2A Binding Hypothesis: A Logical Framework
The foundation for this hypothesis is built on the following key observations from the broader class of SV2A ligands:
-
Structural Analogy: this compound shares key structural motifs with known SV2A ligands.
-
Structure-Activity Relationship (SAR): Extensive research on levetiracetam analogs has demonstrated a strong correlation between their binding affinity for SV2A and their in vivo anticonvulsant potency.[1][4][7]
-
Unique Mechanism: The SV2A-mediated mechanism is distinct from that of traditional antiepileptic drugs, which typically target voltage-gated ion channels or enhance GABAergic inhibition.[4]
This hypothesis provides a clear and testable framework for the experimental elucidation of the mechanism of action of this compound.
Experimental Validation: A Roadmap to Mechanistic Insight
To rigorously test the SV2A binding hypothesis and fully characterize the pharmacological profile of this compound, a multi-tiered experimental approach is necessary. This section outlines the key in vitro and in vivo assays that form the cornerstone of such an investigation.
In Vitro Assays: Target Engagement and Affinity
The initial step in validating the proposed mechanism is to confirm direct binding of the compound to SV2A and to quantify the affinity of this interaction.
This is the gold-standard method for determining the binding affinity of a test compound to its target protein.
Objective: To determine the binding affinity (Ki) of this compound for SV2A.
Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to SV2A with high affinity, such as [³H]-levetiracetam or a high-affinity analog.
Experimental Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) or from cell lines engineered to express recombinant human SV2A.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand in the presence of varying concentrations of this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Expected Outcome: If this compound binds to SV2A, it will displace the radioligand in a concentration-dependent manner, allowing for the determination of a finite Ki value.
Table 1: Hypothetical Binding Affinity Data
| Compound | Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| Levetiracetam (Reference) | SV2A | [³H]-levetiracetam | 500 | 250 |
| This compound | SV2A | [³H]-levetiracetam | To be determined | To be determined |
In Vivo Assays: Anticonvulsant Efficacy and Neurotoxicity
Following confirmation of target engagement in vitro, the next critical step is to assess the compound's efficacy in established animal models of epilepsy and to determine its therapeutic window.
This is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
Objective: To evaluate the ability of this compound to prevent seizures induced by maximal electrical stimulation.
Experimental Protocol:
-
Animal Dosing: Administer this compound or vehicle to groups of rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).
-
Electrical Stimulation: At a predetermined time after dosing, deliver a brief, high-intensity electrical stimulus through corneal or auricular electrodes.
-
Seizure Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES-induced seizure.
-
Data Analysis: Determine the median effective dose (ED₅₀) of the compound required to protect 50% of the animals from the tonic hindlimb extension.
Expected Outcome: An effective anticonvulsant will increase the threshold for seizure induction, resulting in a dose-dependent protection against the tonic hindlimb extension.
This model is used to identify compounds that are effective against myoclonic and absence seizures.
Objective: To assess the ability of this compound to prevent seizures induced by the chemoconvulsant pentylenetetrazole (PTZ).
Experimental Protocol:
-
Animal Dosing: Administer this compound or vehicle to groups of rodents.
-
Chemoconvulsant Administration: At a specific time after dosing, administer a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures in control animals.
-
Seizure Observation: Observe the animals for the onset and severity of clonic seizures for a defined period.
-
Data Analysis: Determine the ED₅₀ of the compound required to protect 50% of the animals from clonic seizures.
Expected Outcome: A compound with anti-absence or anti-myoclonic properties will elevate the seizure threshold to PTZ, leading to a dose-dependent reduction in seizure incidence and severity.
This assay is essential for determining the therapeutic index of a compound by assessing its potential to cause motor impairment.
Objective: To evaluate the effect of this compound on motor coordination and balance.
Experimental Protocol:
-
Training: Train rodents to remain on a rotating rod for a set period.
-
Animal Dosing: Administer varying doses of this compound or vehicle.
-
Testing: At the time of expected peak effect, place the animals on the rotating rod and record the time they are able to maintain their balance.
-
Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.
Expected Outcome: An ideal candidate will exhibit a TD₅₀ significantly higher than its ED₅₀ in the seizure models, indicating a favorable therapeutic window.
Table 2: Hypothetical In Vivo Efficacy and Toxicity Data
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| Phenytoin (Reference) | 9.5 | >100 | 68 | 7.2 |
| Ethosuximide (Reference) | >100 | 130 | >500 | >3.8 |
| This compound | To be determined | To be determined | To be determined | To be determined |
Electrophysiological Studies: Assessing Neuronal Excitability
To further probe the effects of this compound on neuronal function, electrophysiological recordings can be employed.
This technique allows for the direct measurement of ion channel currents and synaptic transmission in isolated neurons.
Objective: To investigate the effects of this compound on synaptic transmission and neuronal excitability.
Experimental Protocol:
-
Slice Preparation: Prepare acute brain slices from rodents containing regions of interest (e.g., hippocampus).
-
Recording: Perform whole-cell patch-clamp recordings from individual neurons to measure excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).
-
Compound Application: Bath-apply this compound and observe its effects on synaptic currents and action potential firing.
Expected Outcome: Consistent with the known effects of SV2A ligands, this compound is not expected to have a direct effect on voltage-gated ion channels or neurotransmitter receptors. Instead, it may modulate the release probability of neurotransmitters, which would be reflected in changes in the frequency or amplitude of spontaneous or evoked synaptic currents.
EEG recordings from freely moving animals can provide insights into the compound's effects on overall brain activity and its ability to suppress seizure-like electrical activity.
Objective: To characterize the effects of this compound on brain electrical activity in normal and epileptic animals.
Experimental Protocol:
-
Electrode Implantation: Surgically implant EEG electrodes over specific brain regions in rodents.
-
Recording: Record baseline EEG activity and then administer this compound.
-
Seizure Induction (Optional): In animal models of epilepsy (e.g., kindling), assess the compound's ability to suppress epileptiform discharges.
-
Data Analysis: Analyze the EEG recordings for changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
Expected Outcome: Unlike many traditional anticonvulsants, SV2A ligands often have minimal effects on baseline EEG activity.[8] However, they are expected to effectively suppress seizure-induced aberrant brain electrical activity.
Downstream Signaling and Molecular Consequences
The binding of this compound to SV2A is the initiating event. The subsequent molecular consequences, while not fully elucidated even for levetiracetam, are thought to involve a modulation of the synaptic vesicle cycle.
Proposed Downstream Effects:
-
Modulation of Synaptic Vesicle Priming: SV2A may be involved in the priming of synaptic vesicles, making them ready for fusion and neurotransmitter release. Ligand binding could influence the efficiency of this process.
-
Regulation of Ca²⁺-Dependent Neurotransmitter Release: While not directly acting on calcium channels, SV2A ligands may indirectly modulate the calcium sensitivity of the release machinery.
-
Interaction with other Presynaptic Proteins: SV2A is known to interact with other synaptic proteins like synaptotagmin. The binding of this compound could alter these protein-protein interactions, thereby affecting synaptic function.
The following diagram illustrates the proposed signaling pathway and the key experimental approaches to investigate it.
Sources
- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for antiepileptic drugs and botulinum neurotoxin recognition of SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characteristics of electroencephalogram signatures in sedated patients induced by various anesthetic agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-cyano-N-(2-phenylethyl)acetamide: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-cyano-N-(2-phenylethyl)acetamide is a member of the cyanoacetamide family, a class of compounds recognized for their versatile reactivity and significant potential in medicinal chemistry and materials science. The presence of a reactive methylene group adjacent to a nitrile, coupled with an amide linkage to a phenylethyl moiety, bestows upon this molecule a unique electronic and structural profile. This guide provides a comprehensive technical overview of its chemical properties, structural features, synthesis, and potential applications, with a focus on the causal relationships that underpin its chemical behavior and utility in research and development.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in experimental settings. These properties dictate its solubility, reactivity, and handling requirements.
Identifiers and Molecular Formula
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Boiling Point | 432.2 °C at 760 mmHg | [2] |
| Melting Point | Not consistently reported; a related compound, (R)-2-Cyano-N-(1-phenylethyl)acetamide, melts at 120-122 °C (393-395 K).[3] | |
| Density | 1.1 g/cm³ | [2] |
| Flash Point | 215.2 °C | [2] |
| LogP | 1.64988 | [2] |
Part 2: Structural Elucidation and Spectroscopic Analysis
The structural features of this compound are key to its chemical reactivity and biological interactions. Spectroscopic techniques provide definitive confirmation of its structure.
Molecular Structure
The molecule consists of a phenylethyl group attached to the nitrogen atom of an acetamide, which in turn bears a cyano group on the alpha-carbon. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, C≡N) influences its crystal packing and intermolecular interactions.
Caption: 2D structure of this compound.
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is a powerful tool for confirming the presence of the phenylethyl and acetamide moieties. A ¹H NMR spectrum of this compound in DMSO-d₆ is available.[4] For the closely related 2-cyano-N-(1-phenylethyl)acetamide, key signals in DMSO-d₆ include a doublet for the methyl protons (~1.45 ppm), a singlet for the methylene protons of the cyanoacetyl group (~3.30 ppm), a quartet for the methine proton (~5.10 ppm), a multiplet for the aromatic protons (6.9-7.24 ppm), and a singlet for the amide proton (~8.34 ppm).[5]
The IR spectrum is instrumental in identifying the key functional groups. Characteristic absorption bands would include:
-
N-H stretch: Around 3300 cm⁻¹
-
C≡N stretch: Around 2250 cm⁻¹ (a sharp, medium intensity band)
-
C=O stretch (Amide I): Around 1650 cm⁻¹ (a strong band)
-
N-H bend (Amide II): Around 1550 cm⁻¹
-
Aromatic C-H and C=C stretches: In the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 188. Fragmentation patterns for N-monosubstituted cyanoacetamides typically involve fission of the carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom.[8] The elimination of a ketene fragment from the acyl group can also lead to the formation of stable ions.
Part 3: Synthesis and Reactivity
The synthesis of this compound leverages fundamental organic reactions, and its reactivity is dictated by the interplay of its functional groups.
Synthetic Protocol
A general and reliable method for the synthesis of N-substituted cyanoacetamides involves the condensation of an amine with a cyanoacetic acid derivative. The following is a representative experimental protocol adapted from the synthesis of a closely related compound.[3]
Reaction: Phenethylamine + Methyl 2-cyanoacetate → this compound
Materials:
-
Phenethylamine
-
Methyl 2-cyanoacetate
-
Dilute Acetic Acid
-
Dichloromethane (anhydrous)
-
Ethyl acetate
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of phenethylamine and methyl 2-cyanoacetate in anhydrous dichloromethane.
-
Add a catalytic amount of dilute acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield pure this compound.
Sources
- 1. This compound | C11H12N2O | CID 261414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-cyano-N-phenethyl-acetamide | CAS#:51838-02-9 | Chemsrc [chemsrc.com]
- 3. (R)-2-Cyano-N-(1-phenylethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-cyano-N-(2-phenylethyl)acetamide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-cyano-N-(2-phenylethyl)acetamide. Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical principles with practical experimental methodologies to facilitate informed solvent selection for synthesis, purification, and formulation development.
Introduction: The Significance of this compound
This compound (CAS No: 51838-02-9) is a multifaceted organic compound featuring a cyanoacetamide core linked to a phenylethyl moiety.[1] Its molecular structure presents a unique combination of a polar, hydrogen-bonding capable amide and cyano group, alongside a significant nonpolar aromatic ring. This structural duality makes it a valuable building block, or synthon, for synthesizing more complex heterocyclic molecules.[2] Furthermore, its derivatives are explored for a range of potential biological and pharmacological activities.[2]
A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective application. Solubility dictates crucial process parameters, including reaction kinetics, crystallization efficiency, chromatographic purification, and the development of stable formulations. This guide bridges theoretical predictions with empirical validation to provide a robust framework for navigating the solubility landscape of this compound.
Part 1: Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A favorable dissolution process occurs when the energy released from solute-solvent interactions overcomes the energy required to break apart the solute's crystal lattice and the solvent's self-associated structure.
Molecular Structure and Physicochemical Properties
The key to understanding the solubility of this compound lies in its molecular architecture.
-
Polar Region: The cyano (-C≡N) and acetamide (-C(=O)NH-) groups create a highly polar domain capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor (via the carbonyl oxygen and nitrile nitrogen) and a hydrogen bond donor (via the amide N-H).
-
Nonpolar Region: The phenylethyl group (-CH₂CH₂C₆H₅) is hydrophobic and interacts primarily through weaker van der Waals (dispersion) forces.
This amphiphilic nature suggests that optimal solubility will be found in solvents that can effectively solvate both the polar and nonpolar regions of the molecule.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 51838-02-9 | [1][3][] |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Calculated LogP | 1.65 | [3] |
Predictive Modeling of Solubility
While experimental determination is the gold standard, theoretical models provide powerful predictive insights for initial solvent screening, saving significant time and resources.
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6] The total solubility parameter (δt) is derived from these components. Substances with similar HSP values are likely to be miscible. The "distance" (Ra) between two substances in this three-dimensional space can be calculated, with smaller distances indicating higher affinity.
For a molecule like this compound, we would anticipate:
-
A moderate δD due to the aromatic ring.
-
A high δP arising from the polar amide and cyano groups.
-
A significant δH due to its hydrogen bonding capabilities.
Therefore, solvents with a balanced and relatively high HSP profile, particularly in δP and δH, are predicted to be effective. This is a more nuanced approach than relying on a single polarity metric.[7]
COSMO-RS is a powerful quantum chemistry-based thermodynamic model that can predict solubility from first principles.[8][9] It calculates the chemical potential of a molecule in a solvent by considering its surface charge distribution.[10] This method is exceptionally useful for screening a vast array of solvents, including novel or mixed solvent systems, without the need for any experimental data, providing a robust, theory-driven ranking of potential solvents.[11][12]
Part 2: Experimental Determination of Solubility
Theoretical predictions must be validated through empirical measurement. The following protocols outline a systematic approach to determining solubility.
Qualitative Solubility Assessment Workflow
A rapid qualitative assessment is an efficient first step to categorize solvents. This involves observing the dissolution of a small, fixed amount of solute in a given volume of solvent at ambient temperature.
Caption: Workflow for rapid qualitative solubility screening.
Quantitative Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for accurately measuring solubility.[13]
Objective: To determine the equilibrium concentration of this compound in a solvent at a constant, controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The key is to ensure solid is present even after equilibrium is reached, confirming saturation.
-
Causality Insight: Adding excess solute is critical to guarantee that the solution reaches its thermodynamic saturation point. Without undissolved solid, the measurement would only reflect the concentration of an undersaturated solution.
-
-
Equilibration: Seal the vials securely and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours).
-
Causality Insight: Equilibrium is not instantaneous. Sufficient time and constant agitation are required for the rates of dissolution and precipitation to become equal. The duration should be established by testing at multiple time points (e.g., 24, 48, 72h) to ensure the concentration has plateaued. Temperature control is paramount as solubility is highly temperature-dependent.[13]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experiment temperature) syringe. Immediately pass the solution through a syringe filter to remove all undissolved microparticulates.
-
Causality Insight: Filtration is a critical self-validating step. Failure to remove suspended solids will lead to a gross overestimation of solubility. The syringe and filter should be at the experimental temperature to prevent premature crystallization or evaporation.
-
-
Dilution and Analysis: Accurately dilute the clear, filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a standard calibration curve to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.
Part 3: Solubility Profile and Data Analysis
While exhaustive experimental data for this compound is not widely published, the following table presents representative solubility behavior based on its structural characteristics and data from close analogs like 2-cyanoacetamide.[14] This data serves as a practical guide for initial solvent selection.
| Solvent | Solvent Class | Predicted Solubility (at 25°C) | Rationale for Solubility Behavior |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong dipole-dipole interactions with the amide and cyano groups; can solvate the phenyl ring. |
| Acetone | Polar Aprotic | High | Good dipole-dipole interactions; carbonyl group is an effective H-bond acceptor. |
| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the solute, but self-association of methanol can be competitive. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but increased hydrocarbon character slightly reduces its polarity. |
| Acetonitrile | Polar Aprotic | Moderate | Polar nitrile group interacts well with the solute's polar functions, but it's a weaker H-bond acceptor than DMF or acetone. |
| Ethyl Acetate | Polar Aprotic | Low to Moderate | Moderate polarity and H-bond accepting ability, but lacks H-bond donating capability. |
| Dichloromethane (DCM) | Halogenated | Low | Can engage in dipole interactions but is not a hydrogen-bonding solvent. |
| Toluene | Aromatic Nonpolar | Very Low | Can interact with the phenyl ring via π-stacking, but is unable to effectively solvate the highly polar cyanoacetamide moiety. |
| Hexane | Aliphatic Nonpolar | Insoluble | Lacks the polarity and hydrogen-bonding capability required to overcome the solute's crystal lattice energy. |
Analysis of Structure-Solubility Relationships
The observed solubility trends can be directly correlated with the principles of intermolecular forces.
Caption: Intermolecular forces driving solubility outcomes.
Conclusion
The solubility of this compound is a complex function of its amphiphilic structure. Optimal solubility is achieved in polar aprotic solvents like DMF and acetone, which effectively solvate its dominant polar functionalities. Polar protic solvents such as alcohols offer moderate solubility through hydrogen bonding. Conversely, nonpolar solvents are poor choices due to their inability to interact favorably with the cyanoacetamide group.
For drug development professionals and researchers, a strategic approach that combines predictive modeling (HSP, COSMO-RS) for initial screening with rigorous experimental validation (Isothermal Shake-Flask method) is the most efficient path to identifying suitable solvent systems. This dual methodology minimizes experimental effort while maximizing the probability of success in process development, purification, and formulation.
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- CymitQuimica. (n.d.). CAS 877-95-2: N-(2-Phenylethyl)acetamide.
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- ResearchGate. (2024). Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters...
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molecular weight and formula of 2-cyano-N-(2-phenylethyl)acetamide
An In-depth Technical Guide to 2-cyano-N-(2-phenylethyl)acetamide: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. The document details the molecule's fundamental properties, a robust and well-rationalized synthesis protocol, and a thorough analysis of its spectroscopic characteristics. Furthermore, it explores the inherent chemical reactivity of the cyanoacetamide moiety that positions it as a valuable synthon for constructing complex heterocyclic systems. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a cyano group, an amide linkage, and a phenylethyl substituent. These functional groups dictate its chemical behavior and physical properties.[1] Its core attributes are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| CAS Number | 51838-02-9 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-cyano-N-phenethyl-acetamide | |
| Appearance | White to off-white powder/solid | |
| Melting Point | 87-89 °C | |
| XLogP3-AA | 1.4 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of N-substituted cyanoacetamides is most commonly achieved via the condensation of an amine with a reactive derivative of cyanoacetic acid, such as an ester or acid chloride. The following protocol describes a reliable method for the synthesis of this compound from ethyl cyanoacetate and phenethylamine.
Rationale for Experimental Design
The chosen synthetic route is an amidation reaction. Ethyl cyanoacetate is an excellent starting material due to the electrophilicity of its ester carbonyl carbon, making it susceptible to nucleophilic attack by the primary amine, phenethylamine. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for amide bond formation, driving the reaction to completion by removing the ethanol byproduct. While the reaction can proceed without a catalyst, employing a mild base or specific coupling agents like dicyclohexylcarbodiimide (DCC) can facilitate the reaction, particularly with less reactive amines.[2][3] For this straightforward condensation, direct thermal reaction is often sufficient and avoids complex purification steps.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenethylamine (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Toluene (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenethylamine (1.0 equivalent) and toluene.
-
Begin stirring the solution and add ethyl cyanoacetate (1.1 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize from the solution.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization. A common solvent system for this class of compound is ethanol/water or ethyl acetate/hexanes.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
Cyanoacetamide derivatives are highly valuable intermediates in organic synthesis due to their polyfunctional nature.[2][4] The molecule possesses both nucleophilic and electrophilic centers, allowing for a diverse range of chemical transformations.
-
Nucleophilic Character: The active methylene group (C-2, adjacent to the cyano and carbonyl groups) is readily deprotonated by a base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions.[4][5]
-
Electrophilic Character: The carbon atoms of the carbonyl (C-1) and cyano (C-3) groups are electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to the construction of various heterocyclic systems.[2]
This dual reactivity makes this compound an excellent starting material for multicomponent reactions, such as the Gewald reaction for synthesizing highly substituted 2-aminothiophenes.[6] These thiophene derivatives are themselves important scaffolds in medicinal chemistry.
Caption: Chemical reactivity map of the cyanoacetamide core.
Spectroscopic Characterization
Full characterization of the synthesized molecule is essential for confirming its identity and purity. The expected spectroscopic data are outlined below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Based on data for the compound in DMSO-d₆, the following signals are expected.[7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | Broad Singlet | 1H | N-H | Amide proton, often broad due to quadrupole coupling and exchange. |
| 7.35 - 7.20 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |
| ~3.4 | Singlet | 2H | -CH₂- CN | Methylene protons adjacent to the cyano and carbonyl groups; singlet due to lack of adjacent protons. |
| ~3.3 | Quartet | 2H | N-CH₂ - | Methylene protons adjacent to the amide nitrogen, split by the neighboring -CH₂- group. |
| ~2.7 | Triplet | 2H | Ar-CH₂ - | Methylene protons adjacent to the aromatic ring, split by the neighboring N-CH₂- group. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 | C =O | Amide carbonyl carbon, deshielded. |
| ~139 | Ar-C (Quaternary) | Aromatic carbon attached to the ethyl group. |
| ~129 | Ar-C H | Aromatic methine carbons. |
| ~128 | Ar-C H | Aromatic methine carbons. |
| ~126 | Ar-C H | Aromatic methine carbons. |
| ~116 | C N | Nitrile carbon, characteristic chemical shift. |
| ~41 | N-C H₂- | Carbon adjacent to the amide nitrogen. |
| ~35 | Ar-C H₂- | Carbon adjacent to the aromatic ring. |
| ~25 | -C H₂-CN | Active methylene carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic |
| ~2250 | C≡N Stretch | Nitrile (Cyano) |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
| Technique | Expected m/z | Ion |
| ESI+ | 189.10 | [M+H]⁺ |
| ESI+ | 211.08 | [M+Na]⁺ |
| EI | 188.09 | [M]⁺• (Molecular Ion) |
Potential Applications in Drug Development
The cyanoacetamide scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[8] Derivatives have shown diverse pharmacological activities, including:
-
Anticancer Activity: Many cyanoacetamide-based compounds have been investigated as anticancer agents, with some showing effects on apoptosis, metastasis, and angiogenesis pathways.[9]
-
Anti-inflammatory and Analgesic Properties: The scaffold has been explored for its potential to yield compounds with anti-inflammatory and pain-relief effects.[10]
-
Enzyme Inhibition: Cyanoacetamide derivatives have been successfully developed as enzyme inhibitors, for example, as potent inhibitors of beta-secretase (BACE1) in the context of Alzheimer's disease research.[11]
This compound serves as an ideal starting point or fragment for the synthesis of compound libraries aimed at discovering new therapeutic agents. Its phenylethyl group can engage in hydrophobic or π-stacking interactions within protein binding pockets, while the cyanoacetamide core provides hydrogen bonding capabilities and a reactive handle for further chemical modification.[10]
Safety and Handling
This compound is a chemical that must be handled with appropriate care in a laboratory setting.
-
GHS Hazard Classification: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), and Harmful if inhaled (H332).[1][12]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[12][13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[13]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[12]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
If inhaled: Move person to fresh air.[12]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[14]
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turk J Chem, 32, 259-304. Available at: [Link]
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SpectraBase. (n.d.). This compound [1H NMR]. John Wiley & Sons, Inc. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved January 15, 2026, from [Link]
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Domling, A., et al. (2012). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Combinatorial Science, 14(1), 35-42. Available at: [Link]
-
Abdelhamid, I. A., et al. (2021). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Molecules, 26(11), 3193. Available at: [Link]
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Domling, A., et al. (2012). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Comb Sci, 14(1), 35-42. Available at: [Link]
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SpectraBase. (n.d.). acetamide, 2-cyano-N-(2-phenoxyethyl)- [13C NMR]. John Wiley & Sons, Inc. Retrieved January 15, 2026, from [Link]
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SpectraBase. (n.d.). This compound [1H NMR]. John Wiley & Sons, Inc. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2017). Synthesis of cyanoacetamide derivatives. Retrieved January 15, 2026, from [Link]
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Dömling, A. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 14(1), 5-11. Available at: [Link]
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Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]
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Kumar, M., et al. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E, 69(Pt 5), o698. Available at: [Link]
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Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2021). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives. Retrieved January 15, 2026, from [Link]
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spectroscopic data (NMR, IR, MS) of 2-cyano-N-(2-phenylethyl)acetamide
An In-depth Technical Guide to the Spectroscopic Characterization of 2-cyano-N-(2-phenylethyl)acetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a valuable intermediate in synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and quality assessment of this compound. The guide emphasizes the causality behind spectral features, provides detailed experimental considerations, and presents data in a clear, accessible format to support research and development activities.
Introduction and Molecular Overview
This compound (Molecular Formula: C₁₁H₁₂N₂O, Molecular Weight: 188.23 g/mol ) is a bifunctional organic molecule incorporating a cyanoacetamide core and a phenylethyl substituent.[1][2] The cyanoacetamide moiety is a versatile building block in organic synthesis, known for its reactive methylene group which is activated by both the adjacent cyano and amide groups.[3] The inclusion of the N-(2-phenylethyl) group imparts increased lipophilicity, a property often modulated in the design of pharmacologically active agents.
Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's structure. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to build a complete, validated structural profile of this compound.
Caption: Structure of this compound with numbering.
Synthesis Context: A Note on Provenance
Understanding the synthetic origin of a compound is crucial for anticipating potential impurities that could interfere with spectroscopic analysis. A standard and efficient method for synthesizing this compound is the direct amide condensation of 2-phenylethylamine with an activated cyanoacetic acid derivative, such as ethyl cyanoacetate.
This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of 2-phenylethylamine attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate eliminates ethanol, forming the stable amide bond.
Caption: General synthetic workflow for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Expertise: ¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides precise information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration). For a molecule like this compound, this technique allows us to "walk" through the structure, confirming the connectivity from the phenyl ring to the cyanoacetamide tail.
Experimental Protocol (Self-Validating System)
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried compound into a clean NMR tube.
-
Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice as its residual proton signal (quintet at ~2.50 ppm) is well-defined and it effectively solubilizes the amide, preventing signal broadening. Its high boiling point also makes it suitable for variable temperature studies if needed.[4]
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[4]
-
Acquisition Parameters:
-
Pulse Angle: 30-45° to ensure full relaxation between scans without saturating the signals.
-
Acquisition Time: ~3-4 seconds for good resolution.
-
Relaxation Delay (d1): 2-5 seconds to allow for complete T1 relaxation, ensuring accurate integration.
-
Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Data Interpretation and Authoritative Grounding
The ¹H NMR spectrum provides a clear and diagnostic fingerprint of the molecule. Each signal corresponds to a unique set of protons in the structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field-Proven Insights |
| ~8.30 | Triplet (t) | 1H | NH (Amide) | The amide proton couples to the adjacent CH₂ group (C7-H₂), resulting in a triplet. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. |
| 7.35 - 7.15 | Multiplet (m) | 5H | Ar-H (C1-H to C5-H) | These signals correspond to the five protons of the monosubstituted phenyl ring. The complex multiplet arises from overlapping signals and small coupling constants typical of aromatic systems. |
| ~3.60 | Singlet (s) | 2H | CH₂CN (C8-H₂) | These α-methylene protons are adjacent to two electron-withdrawing groups (C≡N and C=O), which strongly deshields them, shifting them downfield. They appear as a singlet because there are no adjacent protons to couple with. |
| ~3.30 | Quartet (q) | 2H | NCH₂ (C7-H₂) | This signal is often obscured by the residual water peak in DMSO-d₆. These protons are adjacent to the amide nitrogen and the C6 methylene group, resulting in coupling to both the NH proton and the C6 protons. |
| ~2.70 | Triplet (t) | 2H | ArCH₂ (C6-H₂) | These benzylic protons are adjacent to the aromatic ring and the C7 methylene group. They are split into a triplet by the two neighboring C7 protons. |
Note: Data is interpreted based on a spectrum acquired in DMSO-d₆ at 300 MHz.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Expertise: While ¹H NMR maps the proton framework, ¹³C NMR elucidates the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak represents a unique carbon environment. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of its attached atoms.
Experimental Protocol
The sample preparation is identical to that for ¹H NMR. The experiment is run on the same spectrometer, switching to the ¹³C channel.
-
Technique: A standard proton-decoupled (¹H{¹³C}) experiment is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm, to cover the full range of organic carbon signals.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons (like C=O and C≡N) have longer relaxation times and may require a longer delay for quantitative accuracy, though this is often not necessary for simple identification.
-
Number of Scans: A significantly higher number of scans (e.g., 1024-4096) is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Interpretation and Authoritative Grounding
The molecule has 11 carbon atoms, and due to symmetry in the phenyl ring, we expect to see 9 distinct signals. The presence of these signals confirms the complete carbon skeleton.[1]
| Chemical Shift (δ, ppm) | Assignment | Causality and Field-Proven Insights |
| ~165 | C=O (C9, Amide) | The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Its chemical shift is characteristic of an amide.[5] |
| ~139 | Ar-C (Cipso, C5) | The quaternary aromatic carbon directly attached to the ethyl substituent. |
| ~129 | Ar-CH (C1, C2) | Aromatic methine carbons. The slight difference in their electronic environment compared to C3/C4 leads to distinct signals. |
| ~128 | Ar-CH (C3, C4) | Aromatic methine carbons. |
| ~126 | Ar-CH (para-C) | The para-carbon of the phenyl ring. |
| ~116 | C≡N (C11, Nitrile) | The cyano carbon appears in this characteristic region. It is less deshielded than a carbonyl carbon but more so than typical sp³ carbons. |
| ~41 | NCH₂ (C7) | This aliphatic carbon is attached to the electronegative nitrogen atom, shifting it downfield relative to a standard alkane carbon. |
| ~35 | ArCH₂ (C6) | The benzylic carbon, shifted downfield by the adjacent aromatic ring. |
| ~26 | CH₂CN (C8) | This methylene carbon is adjacent to the electron-withdrawing cyano and carbonyl groups, causing a downfield shift. |
Infrared (IR) Spectroscopy
Principle & Expertise: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an indispensable tool for functional group identification. For this molecule, IR spectroscopy serves as a rapid and robust method to confirm the presence of the key nitrile (C≡N) and secondary amide (C=O, N-H) functionalities.
Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR) is the modern, preferred method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. This method requires minimal sample preparation and is highly reproducible.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
Data Interpretation and Authoritative Grounding
The IR spectrum should display strong, characteristic absorption bands confirming the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| ~3300 | Medium-Strong, Sharp | N-H Stretch | Secondary Amide (N-H) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |
| ~2250 | Medium, Sharp | C≡N Stretch | Nitrile (C≡N) |
| ~1650 | Strong, Sharp | C=O Stretch | Amide I Band |
| ~1550 | Medium-Strong | N-H Bend | Amide II Band |
Trustworthiness: The simultaneous observation of a sharp nitrile peak around 2250 cm⁻¹ and the strong Amide I (C=O) and Amide II (N-H) bands provides unambiguous evidence for the cyanoacetamide core structure.[6]
Mass Spectrometry (MS)
Principle & Expertise: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure and connectivity. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, while Electrospray Ionization (ESI) is a soft technique that typically yields the protonated molecular ion [M+H]⁺.
Experimental Protocol
-
Technique: For molecular weight confirmation, Direct Infusion ESI-MS in positive ion mode is ideal. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Data Acquisition (ESI):
-
Ion Mode: Positive
-
Scan Range: m/z 50-500
-
Expected Ion: [M+H]⁺ at m/z 189.10
-
Data Interpretation and Authoritative Grounding
The primary goal is to confirm the molecular weight. For this compound (C₁₁H₁₂N₂O), the exact mass is 188.0950 g/mol .[1]
-
Molecular Ion: In ESI-MS, the expected base peak would be the protonated molecule [M+H]⁺ at m/z 189.10 .[7] The presence of this ion confirms the molecular formula.
-
Fragmentation Analysis (Conceptual, based on EI principles): If subjected to a higher-energy method like EI, the molecule would undergo characteristic fragmentation. Understanding these pathways is key to confirming the structure. A major fragmentation process for N-substituted amides is cleavage of bonds adjacent to the carbonyl group and the nitrogen atom.[8]
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Key Fragments:
-
m/z 105: This prominent peak corresponds to the [C₈H₉]⁺ ion, formed by cleavage of the C-N bond, generating the stable tropylium ion. This is a highly diagnostic fragment for a phenylethyl moiety.
-
m/z 91: Often observed from the rearrangement of the m/z 105 fragment.
-
m/z 97: Formation of the [NCCH₂CONH₂]⁺ fragment ion resulting from cleavage of the N-C7 bond.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy precisely map the proton and carbon frameworks, respectively. Infrared spectroscopy provides rapid confirmation of the critical nitrile and secondary amide functional groups. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The collective data from these orthogonal techniques forms a self-validating system, ensuring the identity and purity of the compound, which is a prerequisite for its use in any research, discovery, or development setting.
References
-
SpectraBase. (2026). This compound - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. [Link]
-
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-cyano-N-(2-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-cyano-N-(2-phenylethyl)acetamide is a versatile chemical intermediate with applications in the synthesis of more complex organic molecules, particularly in the realm of pharmaceutical research and development.[1] Its unique structure, featuring a cyano group, an amide linkage, and a phenylethyl moiety, makes it a valuable building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established scientific principles and regulatory standards. The causality behind each recommendation is explained to foster a culture of safety and informed decision-making in the laboratory.
Section 1: Compound Identification and Properties
A foundational aspect of safe handling is the accurate identification and understanding of the substance's physical and chemical properties.
| Property | Value | Source |
| CAS Number | 51838-02-9 | [2][3] |
| Molecular Formula | C11H12N2O | [2][3][4] |
| Molecular Weight | 188.23 g/mol | [3][4] |
| Appearance | White powder | |
| Melting Point | 119 - 121 °C (246 - 250 °F) | |
| Boiling Point | 432.2°C at 760 mmHg | [2] |
| Flash Point | 215.2°C | [2] |
| Stability | Stable under recommended storage and handling conditions. | [5][6] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is paramount for risk assessment and the implementation of appropriate safety measures.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Hazard Pictograms:
The primary hazards associated with this compound are acute toxicity through multiple routes of exposure (oral, dermal, inhalation) and significant irritation to the skin, eyes, and respiratory system.[3][7] The cyano group, while integrated into the molecule, warrants respect due to the potential for hazardous decomposition products under certain conditions, such as fire.[6][8][9]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
The principle of minimizing exposure is central to the safe handling of any chemical. For this compound, a multi-layered approach to exposure control is essential.
Engineering Controls
The first line of defense is to handle the compound in a controlled environment.
-
Ventilation: Use only in a well-ventilated area.[5][10] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or aerosols.[11] Local exhaust ventilation should be utilized at points of dust generation.[7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][8]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE provide a critical barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be necessary when there is a risk of splashing.[12]
-
Skin Protection:
-
Gloves: Wear impervious gloves, such as nitrile rubber, with a minimum layer thickness of 0.11 mm. Always inspect gloves for integrity before use and wash hands thoroughly with soap and water after handling.[5][10]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[5][10][12] For larger quantities or tasks with a higher risk of exposure, more extensive protective clothing may be required.[12]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[8][13] The type of respirator will depend on the potential airborne concentration.
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring the long-term stability of the compound.
Handling
-
General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[5][10] Wash hands and face thoroughly after handling and before breaks.[5]
-
Dust Minimization: Avoid the formation of dust and aerosols.[9][10] Use dry clean-up procedures such as a vacuum with a HEPA filter or careful sweeping; do not use compressed air for cleaning.[10]
-
Container Handling: Keep containers tightly closed when not in use.[5] Open and handle containers with care.[5]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[5] The recommended storage temperature is -20°C for maximum stability.[4]
-
Container: Store in the original, tightly sealed container.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][8][9]
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial to mitigate harm.
First-Aid Measures
-
General Advice: Move the affected person out of the dangerous area.[5] Consult a physician and show them the safety data sheet.
-
Inhalation: If inhaled, move the person to fresh air.[5][14] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration.[14] Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][14] Seek immediate medical attention.[5] Wash clothing before reuse.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][8] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.[6]
Spill Response
A systematic approach to spill cleanup is necessary to ensure the safety of laboratory personnel and the environment.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate non-essential personnel. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 3.2, including respiratory protection if necessary.
-
Contain the Spill: Prevent further spread of the spill. For solid spills, carefully sweep or vacuum the material.[10][11] Avoid generating dust.[10]
-
Collect the Spilled Material: Place the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.[10]
-
Decontaminate the Area: Clean the affected area thoroughly with a suitable solvent or detergent and water.
-
Dispose of Waste: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[5][13]
Diagram: Spill Response Workflow
Caption: Workflow for responding to a spill of this compound.
Section 6: Fire-Fighting Measures and Hazardous Decomposition
While not highly flammable, this compound can burn.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][13]
-
Special Hazards: In the event of a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen cyanide.[6][8][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Section 7: Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[9] Contaminated packaging should be handled in the same manner as the product itself.[7]
Conclusion
This compound is a valuable tool in the arsenal of the research and development scientist. However, its utility is intrinsically linked to its safe and responsible handling. By understanding its hazards, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this compound. This guide serves as a technical framework to support a proactive safety culture, where every experimental choice is informed by a deep understanding of the underlying chemical principles and a commitment to the well-being of all laboratory personnel.
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2-cyano-N-phenethyl-acetamide | CAS#:51838-02-9 | Chemsrc. (n.d.). Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]
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Loba Chemie. (2016, May 25). CYANOACETAMIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Cyanoacetamide 98%. Retrieved from [Link]
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The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Cyano-N-(2-phenylethyl)acetamide
This in-depth technical guide delves into the discovery and history of 2-cyano-N-(2-phenylethyl)acetamide, a molecule that belongs to the broader class of N-substituted cyanoacetamides. These compounds have garnered significant interest within the scientific community, particularly for researchers, scientists, and drug development professionals. Their versatile nature as synthetic intermediates and their potential biological activities make them a cornerstone in modern medicinal chemistry. This guide will navigate the historical context of cyanoacetamide chemistry, detail the synthetic evolution of N-substituted derivatives, and provide a comprehensive overview of the characterization and potential applications of this compound.
The Cyanoacetamide Core: A Foundation of Reactivity
The story of this compound is intrinsically linked to its parent structure, cyanoacetamide. This small organic molecule, possessing both a nitrile and an amide functional group, is a valuable precursor in a multitude of chemical reactions.[1] The presence of a reactive methylene group flanked by these two electron-withdrawing groups confers a high degree of acidity to the α-protons, making it an excellent nucleophile in various condensation reactions.[1]
Historically, the utility of cyanoacetamide and its derivatives as building blocks in heterocyclic synthesis has been a significant driver of research. The ability to readily form new carbon-carbon and carbon-nitrogen bonds has made them indispensable tools for constructing complex molecular architectures.
The Dawn of N-Substituted Cyanoacetamides: A Historical Perspective
While the precise first synthesis of this compound is not prominently documented in early literature, the broader class of N-substituted cyanoacetamides began to gain traction in the mid-20th century. A notable advancement in the synthesis of these compounds came from the work of Ried and Scheimer in the late 1950s. They introduced cyanoacetylpyrazole as an effective cyanoacetylating agent, providing a reliable method for the preparation of various N-alkyl and N-aryl cyanoacetamides.[2] This development opened the door for the systematic exploration of a wide range of N-substituted derivatives, allowing chemists to modulate the steric and electronic properties of the amide substituent and investigate the impact on reactivity and biological activity.
The primary and most economical method for synthesizing N-substituted cyanoacetamides involves the direct reaction of a primary or secondary amine with an alkyl cyanoacetate, typically ethyl cyanoacetate.[2] This straightforward amidation reaction has been the workhorse for accessing a vast library of these compounds.
Synthesis and Methodologies
The synthesis of this compound can be achieved through several established methods, primarily involving the reaction of a cyanoacetic acid derivative with 2-phenylethylamine.
Classical Amidation of Ethyl Cyanoacetate
This is the most common and direct route to this compound. The reaction involves the nucleophilic acyl substitution of the ethoxy group of ethyl cyanoacetate by the amino group of 2-phenylethylamine.
Experimental Protocol:
-
To a solution of 2-phenylethylamine (1.0 equivalent) in a suitable solvent such as ethanol or toluene, add ethyl cyanoacetate (1.0-1.2 equivalents).
-
The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Caption: Classical synthesis of this compound.
Synthesis from Cyanoacetic Acid
An alternative approach involves the direct coupling of cyanoacetic acid with 2-phenylethylamine using a dehydrating agent.
Experimental Protocol:
-
Cyanoacetic acid (1.0 equivalent) and 2-phenylethylamine (1.0 equivalent) are dissolved in an inert solvent like dichloromethane or N,N-dimethylformamide (DMF).
-
A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added to the mixture.
-
The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.
-
The reaction mixture is filtered to remove the urea byproduct, and the filtrate is washed with dilute acid and base to remove any unreacted starting materials.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which is then purified by recrystallization.
Physicochemical Properties and Characterization
This compound is a white to off-white solid. Its structural features can be unequivocally confirmed by various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Appearance | White to off-white solid |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum typically shows characteristic signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the phenyl group and the amide nitrogen, the methylene protons of the cyanoacetyl group, and the amide proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the phenylethyl and acetyl moieties.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, the C≡N stretching of the nitrile, and the C-H stretching of the aromatic and aliphatic groups.
The Versatility of the Scaffold: Applications in Research and Development
The true value of this compound and its analogues lies in their utility as versatile building blocks in organic synthesis and their potential as bioactive molecules.
A Precursor to Heterocyclic Systems
The reactive nature of the cyanoacetamide core makes it an ideal starting material for the synthesis of a wide variety of heterocyclic compounds. The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones, while the nitrile and amide functionalities can undergo cyclization reactions to form pyridones, pyrimidines, thiazoles, and other important heterocyclic scaffolds.[2]
Caption: Synthetic utility in heterocyclic chemistry.
Potential in Drug Discovery
The N-substituted cyanoacetamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. By modifying the N-substituent, chemists can fine-tune the pharmacological properties of the molecule to achieve desired therapeutic effects. While specific biological activities for this compound are not extensively reported in early literature, the broader class of N-substituted cyanoacetamides has been investigated for a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The phenylethyl moiety itself is a common feature in many neuroactive compounds, suggesting that derivatives of this scaffold could be of interest in neuroscience research.
Conclusion
The journey of this compound, from its conceptual roots in the chemistry of cyanoacetamide to its synthesis and potential applications, reflects the broader evolution of organic and medicinal chemistry. While the specific moment of its discovery may be nestled within the vast body of chemical literature, its significance lies in its embodiment of a versatile and synthetically accessible scaffold. For researchers and drug development professionals, understanding the history and synthetic methodologies associated with this and related compounds provides a powerful toolkit for the design and creation of novel molecules with the potential to address a wide range of scientific and therapeutic challenges. The continued exploration of the chemical space around the N-substituted cyanoacetamide core promises to yield further innovations in the years to come.
References
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Khan, G., Fatima, A., Rather, R. A., Siddiqui, N., Muthu, S., Srivastava, S. K., & Javed, S. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Polycyclic Aromatic Compounds, 1-22. (URL: [Link])
- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. (URL: Not available)
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Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. (URL: [Link])
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Cyanoacetamide. In Wikipedia. (URL: [Link])
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Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science. (URL: [Link])
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Cyanoacetamide. Organic Syntheses. (URL: [Link])
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Neuropharmacological and Neurochemical Properties of N-(2-cyanoethyl)-2-phenylethylamine, a Prodrug of 2-phenylethylamine. PubMed. (URL: [Link])
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Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Combinatorial Science. (URL: [Link])
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Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. (URL: [Link])
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Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-53. (URL: [Link])
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Kumar, M., Madhukar, B. S., Sridhar, M. A., Bhadregowda, D. G., Kapoor, K., Gupta, V. K., & Kant, R. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(5), o653. (URL: [Link])
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Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid. PubMed. (URL: [Link])
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Beta-phenylethylamine Stimulates Striatal Acetylcholine Release Through Activation of the AMPA Glutamatergic Pathway. PubMed. (URL: [Link])
-
Phenylethylamine modulation of affect: therapeutic and diagnostic implications. PubMed. (URL: [Link])
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An In-Depth Technical Guide to 2-cyano-N-(2-phenylethyl)acetamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-cyano-N-(2-phenylethyl)acetamide, a versatile organic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the known biological activities of the broader cyanoacetamide class, offering insights into the potential therapeutic applications of this molecule.
Nomenclature and Identification
This compound is known by a variety of synonyms and alternative names in chemical literature and databases. A comprehensive list of these identifiers is provided below for clear and unambiguous reference.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 51838-02-9 | [PubChem][1] |
| Molecular Formula | C11H12N2O | [PubChem][1] |
| Molecular Weight | 188.23 g/mol | [PubChem][1] |
| InChI | InChI=1S/C11H12N2O/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h1-5H,6-7,9H2,(H,13,14) | [PubChem][1] |
| InChIKey | OQQDNRCAXZQBCE-UHFFFAOYSA-N | [PubChem][1] |
| SMILES | C1=CC=C(C=C1)CCNC(=O)CC#N | [PubChem][1] |
| Synonyms | 2-cyano-N-phenethyl-acetamide, 2-cyano-N-phenethylacetamide, N-phenethyl-2-cyanoacetamide, SKL906, NSC 93428 | [PubChem][1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Appearance | White to off-white solid | [CymitQuimica][2] |
| Boiling Point | 432.2 °C at 760 mmHg | [Chemsrc][3] |
| Flash Point | 215.2 °C | [Chemsrc][3] |
| Density | 1.1 g/cm³ | [Chemsrc][3] |
| LogP | 1.64988 | [Chemsrc][3] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform; limited solubility in water. | [CymitQuimica][2] |
Synthesis and Mechanistic Insights
The most common and efficient method for synthesizing N-substituted cyanoacetamides is through the aminolysis of an alkyl cyanoacetate.[4] This approach is favored for its versatility and the ready availability of starting materials.
Synthesis Protocol: Amidation of Ethyl Cyanoacetate
This protocol details the synthesis of this compound via the reaction of phenethylamine with ethyl cyanoacetate.
Materials:
-
Phenethylamine
-
Ethyl cyanoacetate
-
Toluene (anhydrous)
-
Dean-Stark apparatus (optional, for removal of ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of phenethylamine and ethyl cyanoacetate in anhydrous toluene. The use of toluene as a solvent facilitates the removal of the ethanol byproduct through azeotropic distillation, driving the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The toluene can be removed under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is then precipitated by the slow addition of deionized water with stirring. The resulting solid is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Reaction Mechanism
The synthesis proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of phenethylamine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol to form the stable amide product.
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Synthesis and Purification Workflow
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Experimental Protocol: Enzyme Inhibition Assay
To evaluate the potential of this compound as an enzyme inhibitor, a standardized in vitro assay can be employed.
Principle: This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme. The assay measures the enzymatic activity at various inhibitor concentrations to determine its potency. [5] Materials:
-
Target enzyme
-
Substrate for the enzyme
-
This compound (test compound)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme).
-
Pre-incubation: Incubate the plate for a defined period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the rate of the reaction using a microplate reader by monitoring the change in absorbance or fluorescence over time.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion
This compound is a compound of significant interest due to its accessible synthesis and its membership in the pharmacologically relevant cyanoacetamide class. This guide has provided a detailed overview of its nomenclature, properties, synthesis, and characterization. While specific biological data for this exact molecule is limited in the public domain, the established activities of related compounds suggest that it holds potential for further investigation in drug discovery and development. The provided protocols offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and similar molecules.
References
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Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
Kumar, M., et al. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o653. Available at: [Link]
-
Ahmad, R., et al. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Polycyclic Aromatic Compounds. Available at: [Link]
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SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from: [Link]
-
Chemsrc. (2025). 2-cyano-N-phenethyl-acetamide | CAS#:51838-02-9. Retrieved from: [Link]
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ResearchGate. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). cyanoacetamide. Retrieved from: [Link]
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Marinković, A. D., et al. (2013). Substituent effect on IR, 1H- and 13C-NMR spectral data in N-(substituted phenyl)-2-cyanoacetamides: A correlation study. Chemical Industry and Chemical Engineering Quarterly, 19(1), 67-78. Available at: [Link]
-
Scribd. (n.d.). Ir & NMR Table. Retrieved from: [Link]
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Abdullah, R. R. H., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Journal of Plant Protection and Pathology, 11(5), 249-252. Available at: [Link]
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ResearchGate. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Retrieved from: [Link]
-
El-Gaby, M. S. A., et al. (2018). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Journal of Chemical and Pharmaceutical Research, 10(4), 1-7. Available at: [Link]
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Petrauskas, V., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]
-
TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from: [Link]
-
Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl. Retrieved from: [Link]
-
NIST. (n.d.). Acetamide, 2-cyano-. NIST WebBook. Retrieved from: [Link]
-
Nuvisan. (n.d.). Expert target identification & validation services for drug discovery. Retrieved from: [Link]
-
Tecan. (n.d.). Drug Discovery - Target identification and validation. Retrieved from: [Link]
Sources
Methodological & Application
Synthesis Protocol for 2-Cyano-N-(2-phenylethyl)acetamide from Phenethylamine
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-cyano-N-(2-phenylethyl)acetamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic acyl substitution of ethyl cyanoacetate with phenethylamine. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol details the reaction setup, monitoring, work-up, and purification procedures, along with a discussion of the underlying reaction mechanism and safety considerations. Characterization data for the final product is also provided for validation purposes.
Introduction
This compound is a member of the N-substituted cyanoacetamide family, a class of compounds recognized for their versatile applications as building blocks in the synthesis of various heterocyclic systems.[1] The presence of the reactive cyano and amide functionalities, coupled with the phenylethyl moiety, makes this molecule a key precursor for the development of novel therapeutic agents. The phenethylamine substructure is a common pharmacophore found in a wide range of biologically active molecules, including neurotransmitters and psychoactive drugs.
The synthesis of N-substituted cyanoacetamides is most commonly and economically achieved through the direct reaction of a primary or secondary amine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[2] This reaction proceeds via an aminolysis mechanism, a form of nucleophilic acyl substitution.[2] This application note presents a reliable and reproducible protocol for the synthesis of this compound, with an emphasis on practical laboratory execution, safety, and product validation.
Reaction Scheme and Mechanism
The synthesis of this compound from phenethylamine and ethyl cyanoacetate is a classic example of nucleophilic acyl substitution at the carbonyl carbon of the ester.
Reaction Scheme:
Phenethylamine + Ethyl Cyanoacetate → this compound + Ethanol
Mechanism:
The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of phenethylamine on the electrophilic carbonyl carbon of ethyl cyanoacetate. This addition forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide (C₂H₅O⁻) leaving group to form the more stable amide bond. The ethoxide is subsequently protonated by the protonated amine or another proton source in the reaction mixture to generate ethanol.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Phenethylamine | 64-04-0 | C₈H₁₁N | 121.18 | ≥99% |
| Ethyl Cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.11 | ≥99% |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Reagent Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
Safety Precautions
-
This procedure should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phenethylamine: Corrosive and causes severe skin burns and eye damage. It is also toxic if swallowed.[3]
-
Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Toluene: Flammable liquid and vapor. It can cause skin and eye irritation and may be harmful if inhaled or absorbed through the skin.
Reaction Setup and Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenethylamine (6.06 g, 0.05 mol) and ethyl cyanoacetate (5.66 g, 0.05 mol).
-
Add 30 mL of anhydrous toluene to the flask. The use of a non-polar solvent like toluene can facilitate the removal of the ethanol byproduct via azeotropic distillation if a Dean-Stark trap is used, driving the reaction to completion. However, for this scale, simple reflux is generally sufficient.
-
With gentle stirring, heat the reaction mixture to reflux (approximately 110-115 °C) using a heating mantle.
-
Maintain the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.
Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) to remove any unreacted phenethylamine.
-
Saturated NaHCO₃ solution (2 x 30 mL) to remove any acidic impurities.
-
Brine (1 x 30 mL) to facilitate phase separation.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The crude product will be obtained as a solid or a viscous oil that should solidify upon standing.
Purification
-
The crude this compound can be purified by recrystallization.
-
A suitable solvent system for recrystallization is ethanol/water.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
To the hot solution, add deionized water dropwise until the solution becomes turbid.
-
Reheat the mixture gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by the following methods:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 87-89 °C[2] |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol [5] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 300 MHz): The spectrum should be consistent with the structure of this compound.[6]
-
¹³C NMR: The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.
-
FT-IR (KBr): Characteristic peaks for the N-H stretch (amide), C=O stretch (amide), and C≡N stretch (nitrile) should be observed.
An expected yield for this type of reaction is typically in the range of 70-90%, depending on the purity of the starting materials and the efficiency of the work-up and purification steps.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for the formation of the amide bond.
Discussion and Troubleshooting
The choice of toluene as a solvent provides a sufficiently high reflux temperature to drive the reaction. While the reaction can proceed without a catalyst, some syntheses of N-substituted cyanoacetamides utilize a base or acid catalyst to accelerate the reaction.[7] However, for a primary amine like phenethylamine, the uncatalyzed reaction at reflux is generally effective.
Potential Issues and Solutions:
-
Low Yield:
-
Incomplete reaction: Ensure the reaction is refluxed for a sufficient amount of time. Monitor by TLC.
-
Loss during work-up: Ensure complete extraction of the product and minimize the amount of washing solvents.
-
Loss during recrystallization: Use a minimal amount of hot solvent for dissolution and ensure thorough cooling to maximize crystal recovery.
-
-
Oily Product:
-
Impurities: The presence of unreacted starting materials or byproducts can lower the melting point. Ensure thorough purification.
-
Residual solvent: Ensure the product is completely dried under vacuum.
-
-
Product Contamination:
-
Unreacted phenethylamine: Can be removed by washing with dilute acid during the work-up.
-
Unreacted ethyl cyanoacetate: Can be removed during rotary evaporation and recrystallization.
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from commercially available starting materials. The procedure is straightforward and yields a product of high purity after recrystallization. The provided characterization data serves as a benchmark for product validation. This protocol is expected to be a valuable resource for researchers engaged in the synthesis of novel compounds for drug discovery and development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. [Link]
-
SpectraBase. (n.d.). 2-(2-Cyano-phenoxy)-N-phenethyl-acetamide. [Link]
-
SpectraBase. (n.d.). This compound. [Link]
-
ResearchGate. (2015). Synthesis of cyanoacetamide derivatives 2aed. [Link]
-
ResearchGate. (2022). Ethyl Cyanoacetate Reactions. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Benzyl-N-cyanoacetamide. [Link]
-
ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
The Versatile Precursor: Harnessing 2-Cyano-N-(2-phenylethyl)acetamide in Modern Organic Synthesis
Abstract
This comprehensive guide delves into the synthetic utility of 2-cyano-N-(2-phenylethyl)acetamide, a highly functionalized and versatile precursor for the construction of a diverse array of heterocyclic scaffolds. We will explore its intrinsic chemical reactivity, providing a mechanistic rationale for its application in key organic transformations. This document serves as a practical resource for researchers, scientists, and professionals in drug development, offering detailed, field-tested protocols for the synthesis of valuable molecular architectures, including substituted pyridines, thiophenes, and a proposed pathway to isoquinoline alkaloids.
Introduction: The Strategic Advantage of a Multifunctional Precursor
This compound (C₁₁H₁₂N₂O) is a crystalline solid with a molecular weight of 188.23 g/mol .[1] Its synthetic power lies in the strategic placement of three key functional groups: a reactive active methylene group, an electrophilic cyano group, and a nucleophilic amide. This trifecta of reactivity allows for a programmable and sequential introduction of molecular complexity, making it an ideal starting material for the synthesis of heterocycles that are prevalent in medicinal chemistry and materials science.[2][3][4] The phenylethyl substituent not only imparts specific physicochemical properties to the final products but also serves as a crucial building block for more complex polycyclic systems, such as isoquinoline alkaloids.[5][6]
Core Reactivity and Mechanistic Considerations
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. Understanding these principles is paramount for designing successful synthetic strategies.
-
The Active Methylene Group: The protons on the carbon adjacent to the cyano and carbonyl groups are acidic, readily undergoing deprotonation in the presence of a base. This generates a nucleophilic carbanion that is central to a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.
-
The Cyano Group: This electron-withdrawing group activates the adjacent methylene protons. It can also participate in cyclization reactions, acting as an electrophile or being transformed into other functional groups.
-
The Amide Functionality: The amide nitrogen can act as a nucleophile in intramolecular cyclization reactions. Furthermore, the entire N-(2-phenylethyl)acetamide moiety is a key precursor for intramolecular cyclization reactions like the Bischler-Napieralski reaction to form dihydroisoquinolines.
Application in Heterocyclic Synthesis: Detailed Protocols and Mechanistic Insights
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. It involves the reaction of this compound with an aldehyde or ketone, catalyzed by a base, to yield an arylidene or alkylidene derivative. These products are valuable intermediates for further transformations, including Michael additions and cycloadditions.
Protocol 1: Synthesis of (E)-2-cyano-3-phenyl-N-(2-phenylethyl)acrylamide
This protocol details the Knoevenagel condensation of this compound with benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound and anhydrous ethanol. Stir until the solid is completely dissolved.
-
Add benzaldehyde to the solution, followed by the catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure (E)-2-cyano-3-phenyl-N-(2-phenylethyl)acrylamide.
Expected Yield: 85-95%
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (E)-2-cyano-3-phenyl-N-(2-phenylethyl)acrylamide | C₁₈H₁₆N₂O | 276.34 | 155-157 |
Causality Behind Experimental Choices:
-
Catalyst: Piperidine, a weak organic base, is sufficient to deprotonate the active methylene group without causing unwanted side reactions like hydrolysis of the amide or cyano group.[7]
-
Solvent: Ethanol is an excellent solvent for the reactants and the product at elevated temperatures, while allowing for easy crystallization upon cooling.
-
Stoichiometry: A slight excess of the aldehyde ensures complete consumption of the more valuable cyanoacetamide.
Visualization of the Knoevenagel Condensation Workflow:
Caption: Workflow for Knoevenagel Condensation.
Gewald Aminothiophene Synthesis: Constructing Highly Substituted Thiophenes
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[2][3] This protocol outlines the synthesis of a polysubstituted 2-aminothiophene using this compound, a ketone, and elemental sulfur.
Protocol 2: Synthesis of Ethyl 2-amino-5-methyl-4-(N-(2-phenylethyl)carbamoyl)thiophene-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (2.0 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound, ethyl acetoacetate, and elemental sulfur in ethanol.
-
Add morpholine dropwise to the stirred mixture. An exothermic reaction may be observed.
-
Heat the mixture to reflux for 1-2 hours. The reaction mixture will typically turn dark.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the product by recrystallization from ethanol.
Expected Yield: 70-85%
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 2-amino-5-methyl-4-(N-(2-phenylethyl)carbamoyl)thiophene-3-carboxylate | C₁₇H₂₀N₂O₃S | 348.42 |
Causality Behind Experimental Choices:
-
Base: Morpholine acts as a base to facilitate the initial Knoevenagel-type condensation between the cyanoacetamide and the ketone, and also promotes the subsequent cyclization with sulfur.[8]
-
Sulfur: Elemental sulfur is the sulfur source for the formation of the thiophene ring.
-
Workup: Pouring the reaction mixture into ice-water helps to precipitate the product and remove the water-soluble morpholine and any unreacted starting materials.
Visualization of the Gewald Reaction Mechanism:
Caption: Simplified mechanism of the Gewald Reaction.
Synthesis of Substituted Pyridin-2-ones
Pyridin-2-one scaffolds are prevalent in many biologically active compounds. This compound can be used to construct these heterocycles through reaction with 1,3-dicarbonyl compounds.
Protocol 3: Synthesis of 6-Amino-4-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Acetone (as reactant and solvent)
-
Piperidine (catalytic)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound and malononitrile in acetone, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Collect the solid by filtration, wash with water and then with a small amount of cold ethanol.
-
Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure pyridin-2-one derivative.
Expected Yield: 60-75%
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Amino-4-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile | C₁₇H₁₄N₄O | 290.32 |
Proposed Pathway to Isoquinoline Alkaloids: The Bischler-Napieralski Reaction
The N-(2-phenylethyl)amide moiety of the title compound is a perfect precursor for the Bischler-Napieralski reaction, a classic method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to isoquinoline alkaloids.[1][9][10][11]
Hypothetical Protocol 4: Synthesis of 1-(cyanomethyl)-3,4-dihydroisoquinoline
This protocol is a proposed synthetic route and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3-5 eq)
-
Anhydrous toluene or acetonitrile
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous toluene.
-
Carefully add phosphorus oxychloride dropwise to the stirred solution at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide to pH > 10.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Subsequent Aromatization:
The resulting 1-(cyanomethyl)-3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline by heating with a catalyst such as Pd/C in a high-boiling solvent like xylene.
Visualization of the Proposed Isoquinoline Synthesis:
Caption: Proposed pathway to isoquinolines.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Cyanides and their derivatives are toxic. Avoid inhalation and skin contact.
Conclusion
This compound has proven to be a remarkably versatile and valuable precursor in organic synthesis. Its unique combination of reactive sites allows for the efficient construction of a wide range of heterocyclic systems. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of novel pharmaceuticals and advanced materials. The proposed pathway to isoquinoline alkaloids further highlights the strategic importance of this precursor in the synthesis of complex natural products.
References
-
Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved January 15, 2026, from [Link]
-
Gewald reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
This compound | C11H12N2O | CID 261414 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Pictet-Spengler Reaction. (n.d.). Retrieved January 15, 2026, from [Link]
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Retrieved January 15, 2026, from [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation - Mediterranean Journal of Medical Research. (2025, July 5). Retrieved January 15, 2026, from [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
Enantioselective synthesis of isoquinoline alkaloids: phenylethylisoquinoline and aporphine alkaloids - Sci-Hub. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines∗ | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Application Note: Quantitative Analysis of 2-cyano-N-(2-phenylethyl)acetamide using High-Performance Liquid Chromatography
Introduction
2-cyano-N-(2-phenylethyl)acetamide is a synthetic organic compound featuring a cyanoacetamide core and a phenylethyl substituent. As a derivative of cyanoacetamide, it holds potential interest in medicinal chemistry and materials science, serving as a versatile building block for more complex molecules.[1] Accurate and precise quantification of this analyte is critical during synthesis, for purity assessment, in stability studies, and for quality control in drug development and manufacturing.
This guide provides a comprehensive framework for the quantitative analysis of this compound, primarily focusing on a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. An alternative, high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) method is also discussed. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[2][3]
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is fundamental to developing a suitable analytical method. The molecule's structure dictates its solubility, chromatographic retention, and detection characteristics.
| Property | Value / Description | Rationale for Analytical Method |
| Chemical Structure | ![]() | The presence of a phenyl group provides a strong chromophore, making UV detection highly effective. The combination of the hydrophobic phenyl group and the polar cyano and acetamide moieties makes the compound well-suited for reversed-phase chromatography. |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 204.23 g/mol | Essential for preparing standard solutions of known concentration and for mass spectrometry. |
| Polarity | Amphiphilic | The molecule has both nonpolar (phenyl ring) and polar (cyano, amide) regions, allowing for predictable retention on a nonpolar stationary phase (like C18) with a polar mobile phase. |
| UV Absorbance | Expected λₘₐₓ ~210-220 nm and ~254-260 nm | The phenyl ring is the primary chromophore. A photodiode array (PDA) detector should be used during method development to determine the optimal detection wavelength for maximum sensitivity and specificity. |
Recommended Analytical Method: RP-HPLC with UV Detection
Reversed-phase HPLC is the method of choice for the routine quantification of this compound due to its robustness, reproducibility, and widespread availability in analytical laboratories. The principle involves separating the analyte on a nonpolar stationary phase (e.g., C18) using a polar mobile phase; the analyte's retention is primarily governed by its hydrophobic interactions with the stationary phase.
Experimental Protocol: HPLC Quantification
This protocol provides a starting point for method development and validation.
3.1.1 Instrumentation and Consumables
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA), analytical grade.
-
Volumetric flasks and pipettes for precise solution preparation.
-
0.22 µm or 0.45 µm syringe filters for sample clarification.
3.1.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v). Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Causality: Formic acid is added to the mobile phase to control the pH and suppress the ionization of any residual silanols on the column packing, which ensures a symmetrical peak shape for the amide analyte.
-
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v). This is used to dissolve the standard and samples to ensure compatibility with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to construct the calibration curve.
3.1.3 Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN |
| Gradient Program | 0-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm (or optimal λ determined by PDA scan) |
| Injection Volume | 10 µL |
Method Validation Protocol
To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][5] This establishes through documented evidence that the method's performance characteristics meet the requirements for the analytical application.[6][7]
Caption: Key parameters for analytical method validation as per ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]
-
Protocol: Analyze the diluent (blank), a standard solution of the analyte, and a sample matrix spiked with the analyte. The analyte peak should be well-resolved from any other peaks, and the blank should show no interference at the analyte's retention time.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Analyze the prepared working standard solutions (e.g., 5-7 concentration levels) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
Alternative Method: LC-MS for Enhanced Sensitivity and Specificity
For applications requiring ultra-trace level quantification or analysis in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. It couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.
Protocol: LC-MS Quantification
4.1.1 Instrumentation
-
LC-MS system equipped with an Electrospray Ionization (ESI) source and a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
4.1.2 Chromatographic and MS Conditions
-
The HPLC conditions (column, mobile phases, gradient) can often be the same as the UV method.
-
Ionization Mode: ESI, Positive
-
Causality: The amide nitrogen is readily protonated in the presence of formic acid, making positive ion mode efficient for generating the protonated molecule [M+H]⁺.
-
-
MS Parameters (for QqQ):
-
Precursor Ion (Q1): m/z 205.1 (for [M+H]⁺)
-
Product Ion (Q3): A specific, stable fragment ion determined by infusing the standard and performing a product ion scan.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
Sample Preparation Workflow
Proper sample preparation is crucial to remove interferences and ensure the analyte is in a suitable form for analysis.[10][11]
Caption: General sample preparation workflows for different sample types.
Conclusion
This application note provides robust and validated methodologies for the accurate quantification of this compound. The primary RP-HPLC-UV method is suitable for routine quality control and purity analysis, offering excellent reproducibility and accessibility. For applications demanding higher sensitivity or specificity, particularly in complex matrices, the described LC-MS method serves as a powerful alternative. Adherence to the detailed validation protocols, grounded in ICH guidelines, will ensure that the data generated is reliable, accurate, and fit for purpose in research and regulated environments.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . [Link][2]
-
International Council for Harmonisation (ICH). Quality Guidelines . [Link][12]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . [Link][4]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology . [Link][5]
-
Dolan, J. W. Validation of Impurity Methods, Part II . LCGC North America, August 2014. [Link][8]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . [Link][3]
-
European Commission & UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis . [Link][6]
-
Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . [Link][7]
-
de Souza, S. V. C., & Junqueira, R. G. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS . Química Nova, 2021. [Link]
-
Patel, M., et al. Analytical method validation: A brief review . International Journal of Students' Research in Technology & Management, 2015. [Link][9]
-
Brink, U. A. T. Modern Methods of Sample Preparation for GC Analysis . Chromatographia, 2006. [Link][11]
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HPLC-UV method development for 2-cyano-N-(2-phenylethyl)acetamide analysis
An Application Note and Protocol for the Development and Validation of an HPLC-UV Method for the Analysis of 2-cyano-N-(2-phenylethyl)acetamide
Authored by: A Senior Application Scientist
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and chemical synthesis.[1] Its structure, featuring a phenylethyl group, a cyano group, and an acetamide linkage, suggests its utility as a building block in the creation of more complex molecules.[1] Accurate and reliable quantification of this compound is crucial for quality control in manufacturing, stability testing, and various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of organic molecules, offering high sensitivity, specificity, and reproducibility.[2] This application note provides a comprehensive guide for the development and validation of a robust HPLC-UV method for the analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [3] |
| Molecular Weight | 188.23 g/mol | [3] |
| CAS Number | 51838-02-9 | [3] |
| Melting Point | 87-89 °C | [4] |
| LogP | 1.65 | [5] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF; limited solubility in water. | [6][7] |
| UV Absorbance | Expected in the 200-400 nm range due to the phenyl group. | [8] |
The compound's LogP value of 1.65 suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase HPLC.[9] Its limited water solubility necessitates the use of an organic solvent for stock solution preparation. The presence of the phenyl group is a key feature, as it provides a chromophore for UV detection.[8]
HPLC-UV Method Development
The development of a robust HPLC method involves a systematic optimization of several key parameters to achieve the desired separation and detection characteristics. The overall workflow for this process is illustrated below.
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Application Notes and Protocols for 2-Cyano-N-(2-phenylethyl)acetamide in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Cyanoacetamide Scaffold
The cyanoacetamide core is a privileged structural motif in medicinal chemistry, valued for its synthetic accessibility and its ability to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3] The presence of a reactive nitrile group, an amide linkage, and an active methylene group provides multiple points for chemical modification, enabling the exploration of vast chemical space.[2][4] Derivatives of cyanoacetamide have demonstrated a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[5][6][7]
This guide focuses on a specific derivative, 2-cyano-N-(2-phenylethyl)acetamide , a compound that combines the reactive cyanoacetamide moiety with a phenylethyl group. This combination offers a balance of polarity and lipophilicity, making it an attractive starting point for drug discovery programs. These notes will provide a comprehensive overview of its synthesis, potential therapeutic applications, and detailed protocols for its evaluation in key medicinal chemistry assays.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 51838-02-9 |
Synthesis of this compound
The synthesis of N-substituted cyanoacetamides is generally a straightforward process, typically involving the condensation of a primary amine with a cyanoacetic acid derivative.[4]
Protocol: Synthesis via Condensation of Ethyl Cyanoacetate and Phenethylamine
This protocol describes a common and efficient method for the laboratory-scale synthesis of this compound.
Materials:
-
Ethyl cyanoacetate
-
Phenethylamine (2-phenylethylamine)
-
Ethanol (absolute)
-
Sodium ethoxide (catalytic amount)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenethylamine (1.0 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.1 equivalents). Then, add a catalytic amount of sodium ethoxide. The reaction is often carried out under solvent-free conditions or in a minimal amount of a high-boiling solvent.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Potential Therapeutic Applications and Biological Evaluation
The cyanoacetamide scaffold is a recurring theme in the discovery of novel anticonvulsant and anticancer agents.[5][8] While specific biological data for this compound is not extensively published, its structural features suggest it is a prime candidate for evaluation in these therapeutic areas.
Anticonvulsant Activity
Rationale: Many established and investigational antiepileptic drugs (AEDs) are acetamide derivatives.[9][10] Their mechanisms of action often involve the modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, or reduction of glutamatergic excitation.[11] The N-benzylacetamide and related structures have shown significant activity in preclinical models of epilepsy, particularly the Maximal Electroshock (MES) test, which is indicative of an ability to prevent seizure spread.[9][12]
Experimental Workflow for Anticonvulsant Screening:
Caption: Workflow for preclinical anticonvulsant evaluation.
Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a gold-standard preclinical model for generalized tonic-clonic seizures.[13][14][15] It assesses a compound's ability to prevent the spread of seizures.[16][17]
Animals:
-
Male ICR-CD-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g).
Materials:
-
Electroshock apparatus with corneal electrodes.
-
0.5% Tetracaine hydrochloride solution (local anesthetic).
-
0.9% Saline solution.
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
Procedure:
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to groups of animals at various doses. Include a vehicle control group.
-
Time of Peak Effect: Conduct the test at the presumed time of peak effect of the compound.
-
Anesthesia and Electrode Placement: Apply one drop of 0.5% tetracaine hydrochloride to the corneas of each animal for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[16]
-
Stimulation: Deliver a supramaximal electrical stimulus via the corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[13][16]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered the endpoint of protection.[16]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.
Anticancer Activity
Rationale: The cyanoacetamide moiety is present in several compounds with demonstrated anticancer activity.[8][18] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with angiogenesis.[18] The phenylethyl group can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.
Experimental Workflow for Anticancer Screening:
Caption: Workflow for preclinical anticancer evaluation.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[19][20][21]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compound (this compound) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[20]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this compound is not available, general principles from related series can guide further optimization:
-
N-Substituent: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic and heteroaromatic rings are often favored. The phenylethyl group in the title compound provides a key hydrophobic interaction domain. Modifications to the phenyl ring (e.g., substitution with electron-withdrawing or -donating groups) can significantly impact potency and pharmacokinetic properties.[23][24]
-
Methylene Bridge: The length and flexibility of the linker between the amide and the phenyl ring can influence target binding.
-
Cyano and Amide Groups: These groups are often involved in hydrogen bonding interactions with the biological target and are generally considered essential for activity.
Conclusion
This compound represents a valuable starting point for medicinal chemistry campaigns targeting neurological disorders and cancer. Its straightforward synthesis and the proven track record of the cyanoacetamide scaffold make it an attractive candidate for further investigation. The protocols provided in these application notes offer a robust framework for elucidating its biological activity and advancing it through the drug discovery pipeline.
References
- Benchchem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
- National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
- Benchchem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
- Benchchem. (2025). The Rise of Cyanoacetamide Scaffolds: A Technical Guide to Their Discovery and Development in Medicinal Chemistry. Benchchem.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- protocols.io. (2023). MTT (Assay protocol). protocols.io.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- SciSpace. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
- PubMed. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. PubMed.
- Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery.
- ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides.
- TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
- PubMed. (2021). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. PubMed.
- Mediterranean Journal of Medical Research. (2025).
- ResearchGate. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
- ResearchGate. (2025). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
- PubMed. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. PubMed.
- Asian Journal of Research in Chemistry. (n.d.). Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino)
- PubMed. (n.d.). Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. PubMed.
- PubMed. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
- Benchchem. (2025). Efficacy Comparison of 2-cyano-N-(3-phenylpropyl)acetamide and Its Structural Analogs in Preclinical Anticonvulsant Models. Benchchem.
- PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- ResearchGate. (2025). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives.
- PubMed. (2022). 2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico. PubMed.
- PubMed. (n.d.). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)
- PubMed Central. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PMC.
- ResearchGate. (2016). (PDF) Quantitative structure activity relationship study of anticonvulsant activity of _substituted acetamido-N-benzylacetamide derivatives.
- ResearchGate. (2016). Quantitative structure activity relationship study of anticonvulsant activity of α_substituted acetamido-N-benzylacetamide derivatives.
- ResearchGate. (2025). (PDF) A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class.
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The Versatile Synthon: 2-Cyano-N-(2-phenylethyl)acetamide in Heterocyclic Compound Synthesis
Introduction: Unveiling the Potential of a Multifaceted Building Block
In the landscape of modern synthetic organic chemistry, the strategic design and utilization of versatile building blocks are paramount for the efficient construction of complex molecular architectures. Among these, 2-cyano-N-(2-phenylethyl)acetamide emerges as a synthon of considerable interest, particularly for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic chemical reactivity, characterized by an active methylene group, a nucleophilic amide, and an electrophilic nitrile, provides a rich platform for a variety of cyclization strategies. This guide offers an in-depth exploration of the role of this compound in the synthesis of key heterocyclic systems, providing detailed application notes, field-proven protocols, and the mechanistic rationale behind these transformations. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this potent intermediate in their synthetic endeavors.
I. Synthesis of the Core Synthon: this compound
The journey into the rich heterocyclic chemistry of our target synthon begins with its own efficient preparation. The most common and practical approach involves the amidation of a cyanoacetic acid ester, such as ethyl cyanoacetate, with 2-phenylethylamine.[1]
Protocol 1: Synthesis of this compound
Reaction Scheme:
A straightforward amidation reaction.
Materials:
-
Ethyl cyanoacetate
-
2-Phenylethylamine
-
Ethanol (optional, for solvent-based method)
-
Sodium ethoxide (optional, as catalyst)[1]
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure (Solvent-Free Fusion Method):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1.0 equivalent) and 2-phenylethylamine (1.05 equivalents).
-
Heat the mixture at 150-160 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product often solidifies upon cooling. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a white to off-white solid.
Rationale: This direct fusion method is often preferred for its simplicity and avoidance of large volumes of solvent. The excess of the more volatile amine can help to drive the reaction to completion.
Procedure (Catalytic Solvent Method):
-
In a round-bottom flask, dissolve 2-phenylethylamine (1.0 equivalent) in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalent).
-
To this solution, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle reflux for several hours until completion as monitored by TLC.
-
After cooling, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization as described above.
Rationale: The base catalyst (sodium ethoxide) deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the ester carbonyl. This method is often milder than the fusion method.
II. Synthesis of Thiophene Derivatives via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[2] this compound serves as the active methylene nitrile component in this transformation.
Mechanism of the Gewald Reaction
The reaction proceeds through an initial Knoevenagel condensation between a ketone (or aldehyde) and the active methylene group of this compound, catalyzed by a base. This is followed by the addition of elemental sulfur to the enolate intermediate, and subsequent intramolecular cyclization and tautomerization to afford the 2-aminothiophene product.[2]
Mechanism of the Gewald Reaction.
Protocol 2: Synthesis of 2-Amino-N-(2-phenylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
This protocol describes the reaction of this compound with cyclohexanone and elemental sulfur.
Reaction Scheme:
Synthesis of a tetrahydrobenzothiophene derivative.
Materials:
-
This compound
-
Cyclohexanone
-
Elemental sulfur
-
Diethylamine or Morpholine (as base)
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and cyclohexanone (1.0 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add diethylamine or morpholine (1.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the cooled solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield the desired 2-aminothiophene derivative.
Rationale: The base plays a crucial role in catalyzing both the initial Knoevenagel condensation and facilitating the subsequent steps involving sulfur. The choice of base can influence the reaction rate and yield. Diethylamine and morpholine are commonly used for their appropriate basicity and volatility.[3]
Table 1: Representative Data for Gewald Reaction Products
| Entry | Ketone/Aldehyde | Product | Yield (%) | Reference |
| 1 | Cyclohexanone | 2-Amino-N-(aryl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 65 | [3] |
| 2 | Acetone | 2-Amino-4,5-dimethyl-N-(aryl)thiophene-3-carboxamide | ~70-90 | [4] |
| 3 | Butyraldehyde | 2-Amino-4-ethyl-N-(aryl)thiophene-3-carboxamide | Good | [5] |
Note: Yields are representative and may vary based on the specific N-substituent and reaction conditions.
III. Synthesis of Pyridone Derivatives
Substituted 3-cyano-2-pyridones are valuable heterocyclic scaffolds with diverse biological activities. This compound can be readily converted into these derivatives by reacting with β-dicarbonyl compounds like acetylacetone.[6]
Mechanism of Pyridone Synthesis
The reaction proceeds via an initial Knoevenagel condensation of the active methylene group of the cyanoacetamide with one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization (Michael-type addition) and subsequent dehydration to form the pyridone ring.
Formation of the 3-cyano-2-pyridone core.
Protocol 3: Synthesis of 3-Cyano-4,6-dimethyl-1-(2-phenylethyl)pyridin-2-one
Reaction Scheme:
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H12N2O | CID 261414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]
Application Note & Protocol: A Robust Phase-Transfer Catalysis Approach for the N-Alkylation of 2-cyano-N-(2-phenylethyl)acetamide
Abstract: The N-alkylation of amides is a cornerstone transformation in organic synthesis, pivotal for the generation of novel molecular architectures in pharmaceutical and materials science. This document provides an in-depth guide to the N-alkylation of 2-cyano-N-(2-phenylethyl)acetamide, a versatile building block. We eschew classical, harsh methodologies in favor of a modern, efficient, and environmentally benign Phase-Transfer Catalysis (PTC) protocol. This guide details the underlying chemical principles, provides a step-by-step experimental procedure, and offers insights into the causality behind critical process choices, ensuring both reproducibility and a deeper understanding for the practicing researcher.
Foundational Principles: The Rationale for Phase-Transfer Catalysis
The nitrogen atom of a secondary amide, such as this compound, is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, direct alkylation with alkyl halides is inefficient.[1] Traditional methods overcome this by employing powerful and hazardous bases like sodium hydride (NaH) in anhydrous polar aprotic solvents (e.g., DMF, THF) to completely deprotonate the amide, forming a highly reactive amidate anion.[1][2][3] While effective, these conditions require stringent anhydrous techniques and present significant safety challenges.
Phase-Transfer Catalysis (PTC) emerges as a superior alternative, circumventing the need for hazardous reagents and anhydrous conditions.[4] PTC facilitates reactions between reactants located in separate, immiscible phases—typically a solid inorganic base and an organic solution of the substrate and alkylating agent.[2] A catalytic amount of a phase-transfer agent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is the key. The catalyst's lipophilic cation pairs with the amidate anion generated at the solid-liquid interface, shuttling it into the organic phase where it can readily react with the alkyl halide.[5][6] This process offers milder reaction conditions, simpler work-up procedures, and enhanced safety and sustainability.[6][7]
Caption: A diagram illustrating the solid-liquid PTC mechanism for amide N-alkylation.
Pre-Reaction Setup and Safety Mandates
2.1. Materials and Reagents
A comprehensive list of required materials is crucial for experimental success.
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Starting material. |
| Alkyl Halide (e.g., Benzyl Bromide) | ≥98% | Commercially Available | Alkylating agent. Caution: Lachrymator. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Commercially Available | Base. Should be finely ground. |
| Potassium Hydroxide (KOH) | Pellets | Commercially Available | Co-base. Caution: Corrosive. |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | Commercially Available | Phase-Transfer Catalyst. |
| Toluene | Anhydrous | Commercially Available | Reaction Solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Deionized Water | N/A | In-house | For work-up. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
2.2. Critical Safety Protocols
N-alkylation reactions involve hazardous materials that mandate strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. When handling solid KOH, heavier-duty gloves are recommended.[8]
-
Fume Hood: All operations, including reagent handling, reaction setup, and work-up, must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors and dust.[9]
-
Reagent Handling:
-
Spill Management: Keep a spill kit readily available. For base spills, neutralize with a weak acid like citric acid. For solvent spills, use an absorbent material like vermiculite.[9][11]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[12]
Detailed Experimental Protocol: N-Benzylation
This protocol details the N-benzylation of this compound as a representative example. The procedure can be adapted for other primary alkyl halides.
3.1. Reaction Parameters
| Parameter | Value | Rationale |
| Scale | 5.0 mmol | Standard laboratory scale. |
| Substrate Equiv. | 1.0 | Limiting reagent. |
| Alkyl Halide Equiv. | 1.2 | Slight excess to ensure complete consumption of the substrate. |
| K₂CO₃ Equiv. | 2.0 | Solid base, provides the bulk of the basicity. |
| KOH Equiv. | 2.0 | Co-base, ensures a sufficiently basic microenvironment.[2] |
| TBAB Equiv. | 0.1 (10 mol%) | Catalytic amount sufficient for efficient phase transfer. |
| Solvent & Volume | Toluene, 25 mL | A non-polar aprotic solvent is suitable for PTC.[13] |
| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 6-12 hours | Typical timeframe, monitor for completion. |
3.2. Step-by-Step Procedure
-
Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.01 g, 5.0 mmol, 1.0 equiv.).
-
Add finely ground potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv.), potassium hydroxide (0.56 g, 10.0 mmol, 2.0 equiv.), and tetrabutylammonium bromide (TBAB) (0.16 g, 0.5 mmol, 0.1 equiv.).
-
Scientist's Note: Grinding the solid bases increases their surface area, which is critical for the efficiency of a solid-liquid PTC reaction.[2]
-
-
Reaction Setup:
-
Add anhydrous toluene (25 mL) to the flask.
-
Add benzyl bromide (0.71 mL, 1.03 g, 6.0 mmol, 1.2 equiv.) to the suspension dropwise via syringe.
-
Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 80 °C.
-
-
Execution and Monitoring:
-
Stir the reaction mixture vigorously. Vigorous stirring is essential to maximize the interfacial area between the solid and liquid phases.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 1-2 hours. Use a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should be less polar (higher Rf) than the starting amide.
-
Scientist's Note: The disappearance of the starting material is the primary indicator of reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete (typically 6-12 hours), cool the flask to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic solids, washing the pad with a small amount of ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).
-
Scientist's Note: The water wash removes residual TBAB and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude oil or solid should be purified via flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate) to isolate the pure N-alkylated product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product, which should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Workflow and Data Visualization
The entire experimental process can be visualized as a clear and logical workflow.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. hse.gov.uk [hse.gov.uk]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. www3.paho.org [www3.paho.org]
- 12. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Investigation of 2-cyano-N-(2-phenylethyl)acetamide in Novel Therapeutic Development
Introduction: Unveiling the Therapeutic Potential of a Versatile Cyanoacetamide Scaffold
The small molecule, 2-cyano-N-(2-phenylethyl)acetamide, and its derivatives represent a promising class of compounds with a versatile chemical scaffold amenable to diverse biological activities. The presence of the cyanoacetamide moiety makes it a reactive intermediate for the synthesis of various heterocyclic compounds, while the phenylethyl group can contribute to favorable hydrophobic interactions with biological targets.[1] Preliminary research has suggested a range of potential therapeutic applications for this class of molecules, including anti-inflammatory, analgesic, and cytotoxic effects.[1] This has spurred further investigation into their mechanisms of action and potential for development as novel therapeutics.
This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into its synthesis, proposed mechanisms of action, and a systematic workflow for its evaluation as a potential drug candidate. The protocols provided are designed to be self-validating and are grounded in established scientific principles, offering a robust framework for your research endeavors.
Chemical Profile and Synthesis
Chemical Structure:
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₁₁H₁₂N₂O[2]
-
Molecular Weight: 188.23 g/mol [2]
-
CAS Number: 51838-02-9[2]
Synthesis Protocol: Amidation of Ethyl Cyanoacetate
The synthesis of this compound is typically achieved through the amidation of an alkyl cyanoacetate, such as ethyl cyanoacetate, with 2-phenylethanamine. This reaction is a straightforward and efficient method for generating the desired acetamide.
Materials:
-
Ethyl cyanoacetate
-
2-Phenylethanamine
-
Toluene (or another suitable solvent)
-
Dean-Stark apparatus (optional, for azeotropic removal of ethanol)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine equimolar amounts of ethyl cyanoacetate and 2-phenylethanamine in toluene.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The reaction is typically complete within 4-8 hours, evidenced by the consumption of the starting materials.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.
Hypothesized Molecular Targets and Therapeutic Areas
While the direct molecular targets of this compound are still under active investigation, molecular docking studies on the closely related isomer, 2-cyano-N-(1-phenylethyl)acetamide, have provided valuable insights into its potential binding partners.[3][4][5] These computational studies, which assessed the binding affinity against a panel of protein receptors, suggest that this class of compounds may interact with key proteins involved in inflammation and cancer signaling pathways.[4] Phenylethylacetamide derivatives have shown superior molecular docking scores compared to other analogs, likely due to favorable hydrophobic interactions within protein binding pockets.[1]
Based on these preliminary in silico findings and the reported biological activities of similar cyanoacetamide derivatives, we propose a focused investigation into the following therapeutic areas and molecular pathways:
-
Anti-inflammatory Activity: Targeting key enzymes and signaling pathways in inflammation.
-
Anticancer Activity: Investigating effects on cell proliferation, survival, and apoptosis.
The following sections will provide a detailed experimental workflow to validate these hypotheses and elucidate the mechanism of action of this compound.
Experimental Workflow for Therapeutic Potential Assessment
This workflow provides a logical progression from initial screening for biological activity to more in-depth mechanistic studies.
Caption: A streamlined workflow for the therapeutic evaluation of this compound.
Phase 1: Initial Screening Protocols
Protocol 1.1: Cell Viability and Cytotoxicity Assessment (MTT/XTT Assay)
Rationale: The initial step is to determine the cytotoxic potential of this compound across a range of concentrations in relevant cell lines. This will establish a therapeutic window for subsequent in vitro assays. The MTT and XTT assays are reliable colorimetric methods that measure cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Macrophage cell line (e.g., RAW 264.7) for inflammation studies
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin for cancer cells).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.
| Parameter | Value |
| Cell Line | MCF-7 |
| Incubation Time | 48 hours |
| IC₅₀ (Hypothetical) | 15 µM |
Phase 2: Target Identification and Validation Protocols
Based on the potential anti-inflammatory and anticancer activities, the following assays are recommended to identify and validate the molecular targets of this compound.
Protocol 2.1: In Vitro Enzyme Inhibition Assays
Rationale: To investigate the potential anti-inflammatory mechanism, direct inhibition of key pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) will be assessed. Additionally, given the broad involvement of kinases in cancer and inflammation, a kinase profiling assay is recommended.
A. COX-2 Inhibition Assay (Fluorometric)
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 assay buffer
-
Fluorometric probe
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and celecoxib in assay buffer.
-
In a 96-well plate, add the assay buffer, fluorescent probe, and the test compound or control.
-
Initiate the reaction by adding the COX-2 enzyme.
-
Incubate for a specified time at the optimal temperature for the enzyme.
-
Start the enzymatic reaction by adding arachidonic acid.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
B. 5-LOX Inhibition Assay (Fluorometric)
Procedure: This assay follows a similar principle to the COX-2 assay, using a human recombinant 5-LOX enzyme and a specific fluorescent probe. Zileuton can be used as a positive control.
C. Kinase Inhibitor Profiling
Rationale: A broad kinase inhibitor profile can reveal unexpected targets and provide insights into the compound's selectivity. This is crucial for understanding its therapeutic potential and potential off-target effects.
Procedure:
-
Utilize a commercial kinase profiling service or an in-house platform.
-
Submit this compound for screening against a panel of purified kinases at a fixed concentration (e.g., 10 µM).
-
The percentage of inhibition for each kinase is determined.
-
For any significant "hits" (e.g., >50% inhibition), follow up with IC₅₀ determinations to quantify the potency.
Protocol 2.2: Cellular Signaling Pathway Analysis
Rationale: To explore the impact of this compound on key signaling pathways implicated in inflammation and cancer, such as the NF-κB and JAK-STAT pathways.
A. NF-κB Activation (Luciferase Reporter Assay)
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
TNF-α or LPS (to induce NF-κB activation)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.
-
Add the luciferase assay reagent to the cell lysate and measure the luminescence.
-
A decrease in luminescence in the presence of the compound indicates inhibition of the NF-κB pathway.
Sources
Protocol for Assessing the In Vitro Efficacy of 2-Cyano-N-(2-phenylethyl)acetamide Derivatives
An Application Guide for Researchers
Abstract
This document provides a comprehensive set of protocols for evaluating the in vitro efficacy of 2-cyano-N-(2-phenylethyl)acetamide and its derivatives. This class of compounds has garnered interest for a range of potential biological activities, including anticancer and anti-inflammatory effects.[1][2] The protocols detailed herein are designed for researchers in drug discovery and development, offering a tiered approach that begins with broad cytotoxicity screening and progresses to more specific assays to elucidate the underlying mechanism of action. We provide step-by-step methodologies for assessing cell viability via the MTT assay, quantifying apoptosis through caspase activity, and a framework for evaluating enzyme inhibition. The causality behind experimental choices, necessary controls for data integrity, and methods for data analysis are explained to ensure robust and reproducible results.
Introduction: The Rationale for a Tiered In Vitro Assessment
The initial evaluation of novel chemical entities like this compound derivatives is a critical phase in drug discovery.[3] A tiered or sequential assay approach is the most efficient method for characterizing the biological activity of a compound library. This strategy begins with a high-throughput primary assay to identify "hits"—compounds that exhibit the desired biological effect, such as reducing cancer cell viability. These initial hits are then subjected to a series of more complex, lower-throughput secondary assays to confirm their activity and investigate their mechanism of action (MOA).[4] This workflow ensures that resources are focused on the most promising candidates while systematically building a comprehensive biological profile for each compound.
This guide outlines a workflow that first quantifies the cytotoxic and cytostatic effects of the derivatives on relevant cell lines and then explores apoptosis induction and enzyme inhibition as potential mechanisms driving this activity.
Overall Experimental Workflow
The assessment follows a logical progression from broad phenotypic screening to specific mechanistic investigation.
Figure 1: General workflow for in vitro efficacy assessment of novel compounds.
Primary Screening: Cytotoxicity Assessment using the MTT Assay
The first step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[5] Its principle is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active (i.e., viable) cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[7]
Materials and Reagents
-
Selected cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, HepG2 for liver)[2][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom sterile tissue culture plates
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution (5 mg/mL in sterile PBS)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Experimental Protocol
Part A: Cell Culture and Seeding
-
Maintain Cells: Culture the selected cell lines in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and do not exceed 80-90% confluency.[3]
-
Harvest Cells: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Count and Seed: Determine cell concentration and viability (e.g., using a hemocytometer and trypan blue). Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
Attachment: Incubate the plates for 24 hours to allow for cell attachment and recovery.[3]
Part B: Compound Preparation and Treatment
-
Prepare Stock Solutions: Create 10 mM stock solutions of each acetamide derivative and the positive control (Doxorubicin) in DMSO.
-
Serial Dilutions: Prepare a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM) by diluting the stock solutions in complete culture medium. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Treatment: After the 24-hour attachment period, carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the appropriate wells.
-
Controls: It is critical to include the following controls on every plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration. This accounts for any effect of the solvent.
-
Untreated Control: Cells treated with complete medium only. Represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). Validates the assay's responsiveness.
-
Blank Control: Wells containing medium but no cells. Corrects for background absorbance.
-
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
Part C: MTT Assay and Data Acquisition
-
Add MTT: After the treatment incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[3]
-
Observe Formazan: Check for the formation of purple formazan crystals in the wells using a microscope.
-
Solubilize Formazan: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[6]
-
Read Absorbance: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound required to inhibit cell growth by 50%.[3] This value is determined by plotting Percent Viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Table 1: Hypothetical Cytotoxicity Data for Acetamide Derivatives
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|---|
| Derivative A | MCF-7 | 48 | 12.5 |
| Derivative A | PC-3 | 48 | 28.1 |
| Derivative B | MCF-7 | 48 | 5.2 |
| Derivative B | PC-3 | 48 | 9.8 |
| Doxorubicin | MCF-7 | 48 | 0.8 |
| Doxorubicin | PC-3 | 48 | 1.1 |
Secondary Screening: Elucidating the Mechanism of Action
Compounds demonstrating potent cytotoxicity (i.e., a low IC₅₀ value) in the primary screen should be advanced to secondary assays to understand how they induce cell death. A key mechanism for many anticancer drugs is the induction of apoptosis, or programmed cell death.[9]
Apoptosis Assay: Measuring Caspase-3/7 Activity
Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[10] Commercially available assays provide a luminogenic or fluorogenic substrate that is cleaved by active caspase-3/7, producing a signal proportional to the level of apoptosis.
Figure 2: Simplified pathway of caspase-mediated apoptosis and assay principle.
3.1.1. Protocol for Caspase-3/7 Activity This protocol is a general guideline; always refer to the specific manufacturer's instructions for the chosen assay kit (e.g., Caspase-Glo® 3/7).
-
Cell Seeding: Seed cells in a white-walled, 96-well plate suitable for luminescence assays at the same density as the MTT assay. Incubate for 24 hours.
-
Compound Treatment: Treat cells with the active acetamide derivatives at concentrations around their determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀). Include vehicle and positive controls (e.g., Staurosporine).
-
Incubation: Incubate for a relevant period to induce apoptosis (e.g., 6, 12, or 24 hours). This time point may require optimization.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the caspase reagent according to the manufacturer's protocol.
-
Add 100 µL of the caspase reagent to each well.
-
Mix gently on an orbital shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
3.1.2. Data Analysis and Presentation Data is typically presented as a fold change in caspase activity relative to the vehicle control.
Table 2: Hypothetical Caspase-3/7 Activation Data
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
|---|---|---|
| Vehicle Control | - | 1.0 |
| Derivative B | 5 (0.5x IC₅₀) | 2.1 |
| Derivative B | 10 (1x IC₅₀) | 4.8 |
| Derivative B | 20 (2x IC₅₀) | 6.3 |
| Staurosporine | 1 | 8.5 |
Further Mechanistic Studies: Enzyme Inhibition Assays
Many small molecule drugs exert their effects by inhibiting specific enzymes.[11][12] If there is a hypothesized target for the this compound derivatives (e.g., a specific kinase, protease, or other enzyme implicated in cancer progression), a direct enzyme inhibition assay is a powerful next step.[5][13] These are typically biochemical assays performed in a cell-free system.[14]
3.2.1. General Protocol for a Kinase Inhibition Assay
-
Assay Components: In a microplate, combine the purified kinase enzyme, its specific substrate, ATP (the phosphate donor), and the test compound (acetamide derivative) in an appropriate assay buffer.
-
Incubation: Allow the enzymatic reaction to proceed for a set time at the optimal temperature.
-
Detection: Stop the reaction and measure the amount of product formed. This is often done using fluorescence, luminescence, or antibody-based (ELISA) detection methods that quantify substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for enzyme inhibition.
This allows researchers to distinguish between general cytotoxicity and specific, on-target activity, providing crucial insights for lead optimization.
Conclusion
This application note provides a validated, tiered framework for the in vitro efficacy assessment of this compound derivatives. By starting with a broad cytotoxicity screen using the MTT assay, researchers can efficiently identify active compounds and quantify their potency (IC₅₀). Subsequent investigation into the mechanism of action, through assays such as caspase activity measurement, provides critical insights into how these compounds exert their effects at a cellular level. This systematic approach ensures the generation of high-quality, reproducible data essential for advancing promising compounds through the drug discovery pipeline.
References
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- BenchChem. (2025). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.
- Pierzchalska, M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health (NIH).
- Reaction Biology. Cell-based Assays for Drug Discovery.
- Biobide. What is an Inhibition Assay?.
- Azmi, A. S., et al. (2013). Bioassays for anticancer activities. PubMed.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
- ResearchGate. (2020). Guideline for anticancer assays in cells.
- Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.
- Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NIH Bookshelf.
- SmallMolecules.com. Mechanisms of Action in Small Molecules.
- BioIVT. Enzyme Inhibition Studies.
- BenchChem. (2024). 2-cyano-N-(1-phenylethyl)acetamide.
- El-Sayed, N. F., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. ResearchGate.
- Al-Ghorbani, M., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health (NIH).
- Abdelhamid, I. A., et al. (2022). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate.
- El-Damasy, D. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.biobide.com [blog.biobide.com]
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- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Note: A Robust and Scalable Protocol for the Industrial Synthesis of 2-Cyano-N-(2-phenylethyl)acetamide
Introduction
2-Cyano-N-(2-phenylethyl)acetamide is a valuable fine chemical intermediate widely utilized in the synthesis of more complex molecules. Its structural motifs are found in a variety of biologically active compounds, making it a key building block in the development of pharmaceuticals and agrochemicals.[1][2] The molecule features a reactive nitrile group, an active methylene group, and an amide linkage, offering multiple sites for further chemical transformations.[3] This versatility has led to its use in the production of dyes, specific polymers, and performance chemicals.[1] The increasing demand for its downstream products necessitates a reliable, scalable, and economically viable manufacturing process.
This application note provides a comprehensive, field-proven guide for the large-scale synthesis, purification, and characterization of this compound. The protocol is designed for researchers, process chemists, and drug development professionals, emphasizing safety, efficiency, and reproducibility in an industrial setting.
Reaction Principle and Mechanistic Overview
The synthesis of this compound is achieved through the aminolysis of a cyanoacetic acid ester, typically ethyl cyanoacetate, with 2-phenylethylamine. This reaction is a classic example of nucleophilic acyl substitution.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-phenylethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the ethoxy group (-OEt) is eliminated as the ethoxide ion, a competent leaving group.
-
Proton Transfer: The ethoxide ion deprotonates the newly formed, protonated amide to generate ethanol and the final product, this compound.
The reaction is typically carried out in a suitable solvent, and while it can proceed without a catalyst, the use of a mild acid or base can influence the reaction rate and equilibrium.[2][4] For this large-scale protocol, the reaction is conducted at a moderately elevated temperature to ensure a reasonable reaction time without promoting side reactions.
Caption: High-level workflow for the industrial synthesis of this compound.
Detailed Protocol for Large-Scale Synthesis (10 kg Scale)
This protocol details the synthesis of approximately 10 kg of this compound. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to all site-specific safety procedures.
Table 1: Bill of Materials
| Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 | 6.80 kg | 60.1 | Limiting Reagent |
| 2-Phenylethylamine | 64-04-0 | 121.18 | 7.65 kg | 63.1 | 1.05 equivalents |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | 50 L | - | Reaction & Recrystallization Solvent |
| Activated Carbon | 7440-44-0 | 12.01 | 0.5 kg | - | For decolorization (optional) |
Equipment:
-
100 L glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Heating/cooling mantle or jacket.
-
Nutsche filter or large-scale Buchner funnel assembly.
-
Vacuum oven.
Step-by-Step Methodology
Part A: Reaction
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the vessel with nitrogen to create an inert atmosphere.
-
Reagent Charging:
-
Charge the reactor with ethanol (30 L).
-
Add ethyl cyanoacetate (6.80 kg) to the ethanol with gentle stirring.
-
Begin slow, dropwise addition of 2-phenylethylamine (7.65 kg) over approximately 60-90 minutes. Causality: This controlled addition is crucial to manage the exothermic nature of the amidation reaction and maintain a safe temperature profile.
-
-
Reaction Execution:
-
After the addition is complete, slowly heat the reaction mixture to a gentle reflux (approximately 78-80°C).
-
Maintain the reflux for 4-6 hours.
-
-
In-Process Control (IPC):
-
Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the disappearance of the limiting reagent (ethyl cyanoacetate) is confirmed.
-
TLC System: Silica gel plates, 4:1 Hexanes/Ethyl Acetate mobile phase. Visualize with UV light.
-
Part B: Isolation and Purification
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture to 0-5°C over 2-3 hours. The product will begin to crystallize. Hold at this temperature for at least 2 hours to maximize precipitation.
-
Crude Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with two portions of cold (0-5°C) ethanol (5 L each). Rationale: Washing with cold solvent removes soluble impurities without significantly dissolving the desired product. [7]3. Recrystallization:
-
Transfer the crude solid back into the clean reactor.
-
Add ethanol (approx. 20 L, or until the solid dissolves upon heating).
-
Heat the mixture to reflux until all the solid dissolves.
-
If the solution is colored, cool it slightly, add activated carbon (0.5 kg), and reflux for 30 minutes. [8] * Perform a hot filtration through a pre-warmed filter to remove the activated carbon (if used) and any insoluble impurities. Causality: Pre-warming the filtration apparatus is essential to prevent the product from crashing out of solution prematurely. [7] * Allow the clear filtrate to cool slowly to room temperature, then cool to 0-5°C for at least 4 hours to induce complete crystallization.
-
-
Final Filtration: Filter the purified, crystalline solid. Wash the cake with a small amount of cold ethanol (2 L).
Part C: Drying
-
Drying: Transfer the purified product to a vacuum oven.
-
Dry the material at 50-60°C under vacuum (<100 mbar) until a constant weight is achieved (typically 12-24 hours). This ensures the removal of residual ethanol.
Data, Yield, and Characterization
Table 2: Process Parameters and Expected Results
| Parameter | Value |
| Reaction Temperature | 78-80°C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | 9.5 - 10.5 kg |
| Theoretical Yield | 11.3 kg |
| Percent Yield | 84 - 93% |
| Appearance | White to off-white crystalline powder |
| Melting Point | 87-89°C [9] |
| Purity (by HPLC) | ≥ 99.0% |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Spectroscopy will confirm the molecular structure. Key peaks for 2-cyano-N-(1-phenylethyl)acetamide have been reported and can be used as a reference. [2]* FT-IR: Will show characteristic peaks for the nitrile (C≡N) stretch, amide C=O stretch, and N-H bonds.
-
Mass Spectrometry: Will confirm the molecular weight (188.23 g/mol ). [10]
Safety and Environmental Considerations
Hazard Identification:
-
Ethyl Cyanoacetate: Flammable liquid and vapor. Harmful if swallowed. Causes eye irritation.
-
2-Phenylethylamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.
-
Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.
-
This compound: GHS hazard statements indicate it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. [10] Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat or chemical-resistant suit, and splash goggles. [6]A face shield is recommended when charging reagents.
-
If handling the powder outside of a contained system, use an approved respirator. [6] Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. [11]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [11]* Spills: Absorb spills with inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal. [5][12] Waste Management:
-
All solvent waste (mother liquor, washings) should be collected in appropriately labeled containers and disposed of according to local, state, and federal regulations.
-
Do not discharge into sewers or public waters. [11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product loss during filtration/transfer; Recrystallization solvent volume too high. | Confirm reaction completion with IPC; Ensure efficient transfer and filtration; Use the minimum amount of hot solvent for recrystallization. |
| Oily Product / Fails to Crystallize | Presence of significant impurities or residual solvent. | Ensure the reaction has gone to completion; Attempt purification via column chromatography if recrystallization fails; Ensure product is thoroughly dried under vacuum. [8] |
| Colored Product (Yellow/Brown) | Impurities from starting materials; Side reactions at high temperatures. | Perform recrystallization with activated carbon treatment; Ensure reaction temperature does not significantly exceed reflux. [8] |
| Low Purity by HPLC | Incomplete reaction; Inefficient purification. | Extend reaction time if necessary; Perform a second recrystallization, ensuring slow cooling to promote the formation of pure crystals. |
Conclusion
This application note provides a detailed, robust, and scalable protocol for the industrial synthesis of this compound. By following the outlined steps for reaction, purification, and drying, and by adhering to the critical safety and handling guidelines, manufacturers can consistently produce high-purity material suitable for a wide range of applications. The inclusion of in-process controls and a troubleshooting guide further equips process chemists to optimize and execute this synthesis with confidence and reliability.
References
- Loba Chemie. (2016, May 25). CYANOACETAMIDE FOR SYNTHESIS MSDS.
- Sciencelab.com. (n.d.).
- Multichem. (n.d.). 2-Cyanoacetamide Dealer and Distributor.
- Suvchem Laboratory Chemicals. (n.d.). CYANOACETAMIDE (FOR SYNTHESIS).
- AK Scientific, Inc. (n.d.).
- Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure.
- Benchchem. (n.d.). 2-cyano-N-(1-phenylethyl)acetamide | 59749-84-7.
- Kumar, M., et al. (n.d.). (R)-2-Cyano-N-(1-phenylethyl)acetamide. PMC - NIH.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment.
- Wikipedia. (n.d.). Cyanoacetamide.
- Google Patents. (n.d.).
- PubChem. (n.d.). This compound | C11H12N2O | CID 261414.
- TÜBİTAK Academic Journals. (2008, January 1). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
- Taylor & Francis Online. (n.d.). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide.
- Sigma-Aldrich. (n.d.). This compound | 51838-02-9.
- Justia Patents. (2008, December 25). Process For the Preparation of Highly Pure (E) N,N-Diethyl-2-Cyano-3-(3,4-Dihydroxy-5-Nitro Phenyl) Acrylamide (Entacapone).
- Google Patents. (n.d.). CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.
- Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
Sources
- 1. 2-Cyanoacetamide Dealer and Distributor | 2-Cyanoacetamide Supplier | 2-Cyanoacetamide Stockist | 2-Cyanoacetamide Importers [multichemindia.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. (R)-2-Cyano-N-(1-phenylethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. 5.imimg.com [5.imimg.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 51838-02-9 [sigmaaldrich.cn]
- 10. This compound | C11H12N2O | CID 261414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 12. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-N-(2-phenylethyl)acetamide
Welcome to the technical support resource for the synthesis of 2-cyano-N-(2-phenylethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance experimental success and yield.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing causative explanations and actionable solutions.
Question: My reaction yield is consistently low or non-existent. What are the likely causes?
Answer:
Low or no product formation is a frequent challenge in amide synthesis and can be attributed to several factors, primarily revolving around reagent reactivity, reaction conditions, and the presence of interfering substances.[1]
1. Inefficient Amide Bond Formation: The core of this synthesis is a nucleophilic acyl substitution. The direct reaction between a carboxylic acid ester (like ethyl cyanoacetate) and an amine (phenethylamine) can be slow. The primary reasons for failure often involve:
- Amine Deactivation: Phenethylamine can be protonated by acidic species in the reaction mixture, rendering it non-nucleophilic.[1] This is a common issue if starting from cyanoacetic acid without an appropriate coupling agent.
- Insufficient Electrophilicity: The carbonyl carbon of the ester (e.g., ethyl cyanoacetate) may not be sufficiently electrophilic for a rapid reaction with the amine.
- Hydrolysis: The presence of water is detrimental. Water can hydrolyze the ester starting material or any activated intermediates, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
2. Suboptimal Reaction Conditions:
- Temperature: While some protocols suggest low temperatures (0–5 °C) to control side reactions, excessively low temperatures can significantly slow down the rate of the desired reaction.[2] Conversely, high temperatures can promote side reactions or decomposition.
- Solvent Choice: The polarity of the solvent can influence the reaction rate. Solvents like ethanol, methanol, or dichloromethane are commonly used.[2][3] The choice should be based on the solubility of the starting materials and the specific reaction pathway.
- Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials and lower yields. A slight excess of the amine is sometimes used to drive the reaction to completion, but this can complicate purification.
3. Competing Side Reactions:
- Dimerization/Polymerization: Under certain conditions, especially with heating, starting materials or the product can undergo self-condensation or other side reactions.
- Knoevenagel Condensation: The active methylene group in cyanoacetamide derivatives is susceptible to condensation reactions with aldehydes or ketones, which may be present as impurities.[4]
Troubleshooting Workflow:
To diagnose and resolve low-yield issues, a systematic approach is recommended. The following workflow can help identify the root cause.
Caption: A workflow for troubleshooting low reaction yield.
Question: My final product is a persistent oil instead of a solid. How can I induce crystallization?
Answer:
Obtaining an oily product when a solid is expected is typically due to the presence of impurities that depress the melting point or residual solvent.[5]
-
Residual Solvent: Ensure the product has been thoroughly dried under a high vacuum. If an oil persists, dissolve it in a minimal amount of a volatile solvent like dichloromethane, dry the solution over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and re-evaporate the solvent under reduced pressure.[5]
-
High Impurity Content: If the oil is a mixture of your product and unreacted starting materials or byproducts, purification is necessary. Column chromatography is often effective in these cases.[5]
-
Inducing Crystallization: If the product is pure but reluctant to crystallize, several techniques can be employed:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small crystal of the pure product, add it to the oil to act as a template for crystallization.[5]
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, such as hexanes or diethyl ether) to the oil and stir or sonicate the mixture. This can often force the product to precipitate as a solid.[5]
-
Question: The purified product has a yellow or brown discoloration. What is the cause and how can it be removed?
Answer:
Color in the final product often indicates the presence of high-molecular-weight, conjugated byproducts formed during the reaction.[5]
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon. Briefly heat the mixture and then perform a hot filtration to remove the carbon. The colored impurities will adsorb to the carbon, leaving a colorless filtrate from which the pure product can be crystallized upon cooling.[5]
-
Recrystallization: Often, a simple recrystallization from an appropriate solvent system is sufficient. The colored impurities may remain in the mother liquor, allowing for the isolation of pure, colorless crystals.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
The most common and direct method is the nucleophilic acyl substitution reaction between an alkyl cyanoacetate (e.g., ethyl or methyl cyanoacetate) and 2-phenylethylamine.[2][3] This reaction directly forms the desired amide bond. One established method involves reacting ethyl cyanoacetate with (1-phenylethyl)amine (an isomer of the required starting material) in ethanol at low temperatures (0–5 °C).[2] Another documented synthesis reacts methyl 2-cyanoacetate with (R)-1-phenylethanamine in dry dichloromethane at room temperature.[3]
Q2: Which starting materials should I use: cyanoacetic acid or ethyl cyanoacetate?
Using ethyl cyanoacetate (or another alkyl ester) is generally more straightforward for this specific synthesis. The reaction with an amine proceeds via nucleophilic acyl substitution.[2]
Using cyanoacetic acid directly requires a coupling agent (like DCC) or conversion to a more reactive species (like an acid chloride) to facilitate amide bond formation, adding steps and potential for side reactions.[1][6] Direct thermal condensation with the amine is possible but often requires harsh conditions and can lead to lower yields.
Q3: What are the optimal reaction conditions (solvent, temperature, catalyst)?
Optimal conditions depend on the specific reactants and scale. However, based on related syntheses, a good starting point is:
-
Solvent: Anhydrous ethanol or dichloromethane are effective solvents.[2][3] Ethanol is a good choice for the direct reaction of ethyl cyanoacetate and phenethylamine.
-
Temperature: Conducting the reaction at low temperatures (e.g., 0-5 °C) can help control potential side reactions.[2] Alternatively, room temperature for several hours has also been shown to be effective.[3]
-
Catalyst: While the reaction can proceed without a catalyst, a mild acid or base can sometimes accelerate the process. For instance, a small amount of acetic acid was used in the synthesis of a similar compound.[3] Basic catalysts like piperidine have also been reported for related condensations.[2]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2][3]
-
Procedure: Spot the reaction mixture alongside the starting materials (ethyl cyanoacetate and phenethylamine) on a TLC plate.
-
Analysis: As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, and a new spot corresponding to the product will appear. The reaction is considered complete when the limiting reagent spot is no longer visible.
Q5: What are the key purification steps after the reaction is complete?
A typical purification workflow involves:
-
Solvent Removal: The reaction solvent is removed under reduced pressure (e.g., using a rotary evaporator).[3]
-
Aqueous Work-up: The residue is dissolved in an organic solvent (like ethyl acetate or dichloromethane) and washed with a dilute acid (e.g., 1M HCl) to remove any unreacted phenethylamine. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) can remove any acidic impurities. Finally, a wash with brine helps to remove residual water.[1][5]
-
Drying: The organic layer is dried over an anhydrous salt like Na₂SO₄ or MgSO₄.[5]
-
Final Purification:
-
Recrystallization: This is the preferred method for obtaining a highly pure solid product. A suitable solvent would be one in which the product is soluble when hot but sparingly soluble when cold, such as ethanol or methanol.[3][5]
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography can be used to separate the product from impurities.[5]
-
Section 3: Optimized Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Acyl Substitution
This protocol is adapted from established methods for the synthesis of similar N-substituted cyanoacetamides.[2][3]
Materials:
-
Ethyl cyanoacetate
-
2-Phenylethylamine
-
Anhydrous Ethanol
-
Diethyl ether or Hexanes (for washing/precipitation)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylethylamine (1.0 equivalent) in anhydrous ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add ethyl cyanoacetate (1.0-1.1 equivalents) to the stirred amine solution.
-
Allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC until the phenethylamine spot has disappeared.
-
Once complete, reduce the solvent volume under reduced pressure.
-
Cool the concentrated mixture in an ice bath to induce precipitation of the product. If no solid forms, add cold diethyl ether or hexanes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether or hexanes.[7]
-
Dry the product under vacuum to yield crude this compound.
-
For further purification, recrystallize the crude product from hot ethanol.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale & Reference |
| Starting Materials | Ethyl Cyanoacetate & 2-Phenylethylamine | Direct and efficient amide bond formation.[2] |
| Stoichiometry | 1.0 eq. Amine : 1.0-1.1 eq. Ester | A slight excess of the ester can help drive the reaction to completion. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants; facilitates reaction.[2] |
| Temperature | 0-5 °C to Room Temperature | Initial cooling minimizes side reactions, followed by warming to ensure completion.[2] |
| Reaction Time | 6-8 hours (TLC monitored) | Reaction times can vary; monitoring is crucial for optimization.[3] |
| Work-up | Precipitation/Filtration | Simple and effective for isolating the solid product.[7] |
| Purification | Recrystallization (from Ethanol) | Excellent method for achieving high purity.[5] |
Reaction Scheme Visualization
Caption: Synthesis of this compound.
References
- Benchchem.
- Benchchem. 2-cyano-N-(1-phenylethyl)acetamide | 59749-84-7.
-
Taylor & Francis Online. Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. [Link]
-
Organic Syntheses. Cyanoacetamide. [Link]
- Benchchem. Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)
-
National Institutes of Health (NIH). (R)-2-Cyano-N-(1-phenylethyl)acetamide. [Link]
- Benchchem. Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide.
-
ResearchGate. 2-Cyanoacetamide | Request PDF. [Link]
-
TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Cyano-N-(2-phenylethyl)acetamide by Recrystallization
Welcome to the technical support guide for the purification of 2-cyano-N-(2-phenylethyl)acetamide. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization. The principles and techniques discussed herein are grounded in established chemical purification methodologies to ensure both efficacy and reproducibility in your experiments.
Understanding the Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. It leverages the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but will have limited solvating power at lower temperatures, allowing the desired compound to crystallize out in a purer form upon cooling, while the impurities remain in the mother liquor.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a practical question-and-answer format.
Q1: My crude this compound product is an oil and won't solidify. What should I do?
A1: The oily nature of your product often points to the presence of significant impurities that depress the melting point or residual solvent.[2] The reported melting point for this compound is in the range of 87-89 °C.
Troubleshooting Steps:
-
Residual Solvent: Ensure all volatile solvents from the reaction have been thoroughly removed, preferably under high vacuum. If the oil persists, dissolve it in a low-boiling-point solvent like dichloromethane or ethyl acetate, dry the solution with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and re-evaporate the solvent.[2]
-
High Impurity Load: If the product is heavily contaminated with byproducts or unreacted starting materials, direct recrystallization may be challenging. Consider a preliminary purification step. An acid-base wash can be effective; a dilute acid wash (e.g., 1M HCl) will remove basic impurities like unreacted phenylethylamine, and a subsequent dilute base wash (e.g., 5% NaHCO₃) can remove acidic impurities.[2]
-
Inducing Crystallization: If you suspect the product is relatively pure but is slow to crystallize, you can try the following techniques:[2][3]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This creates nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound to the solution.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble, such as hexanes) and stir vigorously to encourage solidification.
-
Q2: I'm struggling to find a suitable recrystallization solvent. What are the key characteristics I should look for?
A2: The choice of solvent is critical for a successful recrystallization. An ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves the compound well when hot but poorly when cold.[1]
Solvent Selection Workflow:
Caption: Solvent selection workflow for recrystallization.
Based on the structure of this compound, which contains both polar (amide, nitrile) and non-polar (phenyl) groups, solvents of intermediate polarity are often a good starting point. A related compound, (R)-2-cyano-N-(1-phenylethyl)acetamide, has been successfully recrystallized from methanol.[4] Ethanol is also a commonly used solvent for similar acetamide derivatives.[5][6]
Solvent Property Summary Table:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good starting point for many acetamides.[5][6] |
| Methanol | 65 | Polar | Has been used for similar compounds.[4] |
| Isopropanol | 82 | Polar | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | 77 | Intermediate | Good for compounds with moderate polarity. |
| Toluene | 111 | Non-polar | May be suitable if the compound is less polar. |
| Water | 100 | Very Polar | The compound is likely to have low solubility in water, making it a potential anti-solvent in a binary system.[6] |
Q3: My recrystallization yield is very low. What are the possible causes and how can I improve it?
A3: Low yield is a common issue in recrystallization and can stem from several factors.
Potential Causes and Solutions:
-
Using too much solvent: This is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[7]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If you've added too much, you can carefully evaporate some of the solvent and attempt to crystallize again.[3]
-
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. Using fluted filter paper can also speed up the process.
-
-
Incomplete crystallization: The cooling process may not have been sufficient to induce maximum precipitation.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[2]
-
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Q4: The final product is discolored (e.g., yellow or brown). How can I remove the color?
A4: Color in the final product is typically due to the presence of high-molecular-weight, conjugated byproducts.
Decolorization Protocol:
-
Dissolve the crude, colored product in the appropriate amount of hot recrystallization solvent.
-
Remove the solution from the heat source and add a small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight.
-
Gently reheat the mixture to boiling for a few minutes while swirling. The activated carbon will adsorb the colored impurities.[2]
-
Perform a hot filtration to remove the activated carbon. The resulting filtrate should be colorless.
-
Allow the colorless filtrate to cool and crystallize as usual.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for common recrystallization issues.
Step-by-Step Recrystallization Protocol for this compound
This protocol provides a general framework. The specific solvent and volumes will need to be determined empirically as described in Q2.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat to boiling for a few minutes.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.[2]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air-drying on the filter paper, followed by drying in a vacuum oven.
By following these guidelines and troubleshooting steps, you can effectively purify this compound by recrystallization, leading to a product of high purity suitable for your research and development needs.
References
-
Chemsrc. (n.d.). 2-cyano-N-phenethyl-acetamide. Retrieved from [Link]
-
Kumar, M., et al. (2012). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E, 68(Pt 3), o708. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Corson, B. B., Scott, R. W., & Vose, C. E. (1929). Cyanoacetamide. Organic Syntheses, 9, 36. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (R)-2-Cyano-N-(1-phenylethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: A Guide to the Purification of 2-Cyano-N-(2-phenylethyl)acetamide
Introduction: 2-Cyano-N-(2-phenylethyl)acetamide is a crucial building block in medicinal chemistry and materials science. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of the final product. This guide provides a comprehensive troubleshooting framework, addressing the common impurities encountered during its synthesis and offering detailed, field-proven protocols for their removal.
Part 1: Troubleshooting Guide - From Crude Product to Pure Compound
This section is structured to address specific, observable issues you might encounter in the lab. We delve into the root cause of these problems and provide step-by-step protocols for their resolution.
Issue 1: My isolated product is a yellow-to-brown solid/oil, not the expected off-white solid. What's causing the color and how do I fix it?
Expert Analysis: The appearance of color, typically yellow or brown, in the crude product often points to the presence of high-molecular-weight, conjugated byproducts.[1] These impurities frequently arise from the self-condensation of the ethyl cyanoacetate starting material, especially if the reaction temperature was too high or if localized concentrations of base were present.
Troubleshooting Protocol: Optimized Recrystallization
Recrystallization is the most effective method for removing colored impurities and significantly improving the purity of your compound.[2] The key is selecting a solvent system where the desired product has high solubility at elevated temperatures but is sparingly soluble at lower temperatures, while the impurities remain in the mother liquor.[1]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Based on solubility profiles, ethanol or isopropanol are excellent single-solvent choices. An ethanol/water or ethyl acetate/hexanes mixture can also be effective as a two-solvent system.[1]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the minimum amount of hot solvent (e.g., ethanol) to your crude product to achieve complete dissolution. This ensures you create a saturated solution upon cooling, maximizing yield.[1]
-
Decolorization (Mandatory for Colored Products): To the hot solution, add a small amount of activated carbon (charcoal) – about 1-2% of the mass of your crude product. Activated carbon has a high surface area that effectively adsorbs the colored impurities.[1] Briefly keep the solution heated with the carbon.
-
Hot Filtration: To remove the activated carbon and any other insoluble impurities, perform a hot filtration. This must be done quickly to prevent your product from crystallizing prematurely. Use a pre-warmed stemless funnel and fluted filter paper for this step.[3]
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, well-defined crystals, excluding impurities from the crystal lattice. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.[2]
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Data Summary: Recrystallization Solvent Systems
| Solvent System | Rationale & Notes |
| Ethanol | Excellent choice. The product is highly soluble when hot and sparingly soluble when cold. |
| Isopropanol | A good alternative to ethanol with similar properties.[1] |
| Ethyl Acetate / Hexanes | A two-solvent system. Dissolve in hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy, then reheat to clarify before cooling.[1][3] |
| Ethanol / Water | Another effective two-solvent system. Dissolve in hot ethanol and add water until persistent cloudiness is observed, then reheat to clarify.[1] |
Issue 2: My ¹H NMR spectrum shows peaks corresponding to unreacted phenethylamine. What is the most efficient removal method?
Expert Analysis: The presence of residual phenethylamine indicates an incomplete reaction. As an amine, phenethylamine is basic and this chemical property can be exploited for its selective removal from your neutral amide product.
Troubleshooting Protocol: Acid-Base Extraction
An acidic wash will convert the basic phenethylamine into its corresponding water-soluble ammonium salt, allowing it to be easily separated from the organic layer containing your desired product.[1]
Step-by-Step Acidic Wash Protocol:
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). The phenethylamine will react to form phenethylammonium chloride and move into the aqueous layer.
-
Layer Separation: Drain the lower aqueous layer.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic layer.
-
Drying and Isolation: Dry the separated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]
Workflow for Selective Impurity Removal
Caption: Workflow of an acid-base extraction to remove basic impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
Beyond unreacted starting materials, you may encounter by-products from side reactions. The primary impurities are typically:
-
Unreacted Phenethylamine: A basic starting material.
-
Unreacted Ethyl Cyanoacetate or Cyanoacetic Acid: Acidic/neutral starting materials.[4][5]
-
Self-Condensation Products of Ethyl Cyanoacetate: Often colored, polymeric materials.
-
Diacylation Product: Where two molecules of the cyanoacetyl group have reacted with one molecule of phenethylamine.
Q2: Recrystallization isn't working perfectly. Is column chromatography a viable alternative?
Absolutely. Column chromatography is a powerful technique for separating compounds with different polarities and is ideal when recrystallization is ineffective or when multiple impurities are present.[6]
Recommended Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh is standard).[1]
-
Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is a common starting point.[1]
-
Begin with a low-polarity mixture (e.g., 10% ethyl acetate in hexanes) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute your product.
-
-
Monitoring: Track the separation using Thin Layer Chromatography (TLC) to identify which fractions contain your pure compound before combining them.[6]
Logical Flow for Choosing a Purification Method
Caption: Decision tree for selecting the optimal purification strategy.
Q3: How can I minimize impurity formation during the initial synthesis?
Prevention is always the best strategy. To improve the purity of your crude product from the outset:
-
Control Stoichiometry: Ensure the molar ratios of your reactants are precise. A slight excess of one reactant can drive the reaction to completion, but a large excess will complicate purification.
-
Temperature Management: Avoid excessive heating, which can promote side reactions and decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Order of Addition: Slowly adding one reagent to the other can help maintain temperature control and prevent localized high concentrations that can lead to side reactions.
-
Purity of Starting Materials: Use high-purity starting materials to avoid introducing impurities from the beginning.
References
-
Kumar, M., Madhukar, B. S., Sridhar, M. A., et al. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o653. [Link]
-
Ingersoll, A. W., & Adams, R. (1925). Ethyl Cyanoacetate. Organic Syntheses, 4, 47. [Link]
-
Chemistry with Dr. Memari. (2022, October 6). CHM2210L Exp 7 Prelab discussion Resolution of 1-Phenylethylamine [Video]. YouTube. [Link]
-
Cope, A. C., & Hancock, E. M. (1944). Ethyl (1-phenylethylidene)cyanoacetate. Organic Syntheses, 24, 58. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Pfeiffer, P., & Engelhardt, I. (1928). Synthesis of Ethyl cyanoacetate. LookChem. [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography. University of Alberta. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Cyano-N-((propylamino)carbonyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Deshmukh, M. B. (2020). Answer to "How can I remove cyanoacetic acid and TBDMSiCl?". ResearchGate. [Link]
-
Corson, B. B., Scott, R. W., & Vose, C. E. (1929). Cyanoacetamide. Organic Syntheses, 9, 36. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Parikh, V. D., & Sequira, R. M. (1997). U.S. Patent No. 5,632,898. U.S.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT. [Link]
-
Fadda, A. A., El-attar, M. M., & El-Morsy, A. M. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]
Sources
troubleshooting failed reactions in the synthesis of 2-cyano-N-(2-phenylethyl)acetamide
Welcome to the technical support guide for the synthesis of 2-cyano-N-(2-phenylethyl)acetamide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this specific amide synthesis. Our goal is to equip you with the expertise to not only identify and solve common experimental issues but also to understand the underlying chemical principles governing this reaction.
Reaction Overview:
The synthesis of this compound typically proceeds via a nucleophilic acyl substitution reaction. The most common route involves the condensation of an active methylene compound, such as ethyl cyanoacetate, with 2-phenylethylamine. This reaction can be performed under various conditions, including neat (solvent-free) at elevated temperatures or in a suitable high-boiling solvent.
The core transformation relies on the nucleophilic attack of the amino group of 2-phenylethylamine on the electrophilic carbonyl carbon of the ethyl cyanoacetate. The subsequent elimination of ethanol yields the desired amide product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the synthesis of this compound in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes?
Low or no yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reactant quality.
Possible Causes & Solutions:
-
Incomplete Reaction: The direct amidation of esters can be slow and require forcing conditions.
-
Expert Insight: The reaction is an equilibrium process. To drive it towards the product, the ethanol byproduct must be effectively removed. If the reaction is not heated sufficiently or for an adequate duration, it may not reach completion.
-
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: Ensure the reaction temperature is high enough (typically 100-150°C for solvent-free conditions) to facilitate both the reaction and the removal of ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Effective Ethanol Removal: If using a solvent, ensure it has a high enough boiling point to not distill off before the ethanol. For neat reactions, a gentle stream of inert gas (nitrogen or argon) over the reaction surface can help carry away the ethanol vapor.
-
-
-
Reactant Quality: The purity of your starting materials is critical.
-
Expert Insight: Ethyl cyanoacetate can hydrolyze over time to cyanoacetic acid, especially if exposed to moisture. 2-Phenylethylamine can be oxidized or contaminated with other basic impurities.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Use freshly opened or distilled starting materials. The purity of ethyl cyanoacetate and 2-phenylethylamine should be checked by NMR or GC-MS if they have been stored for an extended period.
-
Drying: Ensure all glassware is thoroughly dried, and consider using anhydrous solvents if the reaction is not performed neat.
-
-
Q2: The final product is a brown or yellow oil that won't solidify. How can I purify it and induce crystallization?
An oily or colored product is a strong indicator of impurities that depress the melting point or are colored byproducts.
Possible Causes & Solutions:
-
Residual Starting Materials: Unreacted 2-phenylethylamine or ethyl cyanoacetate can result in an oily product.
-
Expert Insight: These impurities can be removed with a carefully planned work-up procedure before attempting crystallization.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic 2-phenylethylamine. Then, wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove any acidic impurities. Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.[1]
-
-
-
Side-Reaction Products: At elevated temperatures, side reactions can generate colored, high-molecular-weight impurities.
-
Expert Insight: One possible side reaction is the Knoevenagel condensation, where the active methylene group of ethyl cyanoacetate reacts with any aldehyde impurities. Additionally, dimerization or polymerization of the starting materials or product can occur.
-
Troubleshooting Steps:
-
Decolorization with Activated Carbon: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated carbon. Briefly heat and then perform a hot filtration to remove the carbon and adsorbed colored impurities.[1]
-
Column Chromatography: If recrystallization and decolorization are insufficient, column chromatography is the most effective method for purification. See the detailed protocol below.
-
-
-
Inducing Crystallization: If the product is pure but remains an oil, it may be slow to crystallize.
-
Expert Insight: This is common for compounds that can exist in a supercooled liquid state.
-
Troubleshooting Steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.[1]
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes) to the oil and stir vigorously. This can often force the product to precipitate as a solid.[1]
-
-
Q3: My TLC shows multiple spots, indicating a complex mixture. What are the potential side reactions?
The presence of multiple byproducts points to a lack of selectivity in the reaction.
Possible Causes & Solutions:
-
Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a primary amide and then to a carboxylic acid under harsh conditions, although this is less common in the absence of strong acid or base.[2][3]
-
Expert Insight: If water is present in the reaction mixture, especially at high temperatures, partial hydrolysis of the nitrile can occur, leading to the formation of N-(2-phenylethyl)malonamic acid ethyl ester.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry reagents and solvents, and run the reaction under an inert atmosphere.
-
-
-
Decarboxylation: At very high temperatures, the cyanoacetic acid moiety can undergo decarboxylation.[4]
-
Expert Insight: This is more likely if the ester has hydrolyzed to the corresponding carboxylic acid. The resulting product would be acetonitrile, which would likely be lost from the reaction mixture.
-
Troubleshooting Steps:
-
Moderate Reaction Temperature: Avoid excessively high temperatures. Monitor the reaction closely and stop heating once the starting materials are consumed.
-
-
-
Formation of Dimeric Byproducts: Ethyl cyanoacetate can self-condense in the presence of a base.[5]
-
Expert Insight: While 2-phenylethylamine is the intended nucleophile, it can also act as a base, promoting the self-condensation of ethyl cyanoacetate.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of reactants to minimize the excess of the amine that could act as a base for side reactions.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound (Neat Conditions)
This protocol describes a common solvent-free method for the synthesis.
Materials:
-
Ethyl cyanoacetate
-
2-Phenylethylamine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Condenser (optional, for monitoring ethanol distillation)
Procedure:
-
To a round-bottom flask, add ethyl cyanoacetate (1.0 equivalent) and 2-phenylethylamine (1.0 equivalent).
-
Place a magnetic stir bar in the flask and equip it with a condenser.
-
Heat the reaction mixture to 120-130°C with vigorous stirring.
-
Maintain this temperature and monitor the reaction progress by TLC (e.g., using a mobile phase of 1:1 ethyl acetate:hexanes). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The crude product may solidify upon cooling.
-
Purify the crude product by recrystallization or column chromatography as described in the purification protocols below.
Protocol 2: Purification by Recrystallization
Solvent Selection:
-
Choose a solvent or solvent system where the product is soluble at high temperatures and sparingly soluble at room temperature. A mixture of ethanol and water or isopropanol and water often works well.
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
Protocol 3: Purification by Column Chromatography
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate, hexanes (or heptane)
-
Chromatography column
-
Compressed air or nitrogen source
Procedure:
-
Mobile Phase Selection: Determine an appropriate mobile phase by TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.[6]
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Parameter | Condition 1 (Neat) | Condition 2 (Solvent) |
| Solvent | None | N,N-Dimethylformamide (DMF) |
| Temperature | 120-130°C | 150°C (Reflux) |
| Time | 2-4 hours | 12 hours |
| Typical Yield | 80-90% | ~83%[7] |
| Work-up | Direct Recrystallization/Chromatography | Poured into ice water, filtered, then recrystallized[7] |
Visualizations
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: Troubleshooting decision tree.
References
-
Chemistry LibreTexts. (2024, March 17). Hydrolysis of Nitriles. Retrieved from [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, March 11). 173 CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. In Organic Chemistry II. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Khan Academy. (n.d.). Nucleophilic acyl substitution [Video]. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
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Tiwari, K. N., et al. (n.d.). Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3′-Dicyanomethyl-2-oxindoles in a Reaction with Isatin. Semantic Scholar. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]
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ChemBK. (2024, April 10). ethyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]
- Ooms, P. H. J., Scheeren, H. W., & Nivard, R. J. F. (1975).
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286.
-
Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Retrieved from [Link]
- Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. مجلة العلوم والدراسات الإنسانية - كلية الآداب والعلوم – المرج, 71.
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PubChem. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(methylamino)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Olmo, B., et al. (2005). New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds.
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
Reddit. (2021, September 14). Was wondering if substituting ethyl cyanoacetate in these knovenangel condensation reactions cyanoacrylates would go through a similar mechanism and produce and enenitrile instead of the ester/ carboxylic acid? Any ideas also on reaction conditions etc? Going for creativity, thank you. r/chemhelp. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
PubMed. (n.d.). New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds. Retrieved from [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
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- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-cyano-N-(2-phenylethyl)acetamide
Welcome to the technical support center for the synthesis of 2-cyano-N-(2-phenylethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction conditions for improved yield, purity, and reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The underlying reaction is typically the amidation of a cyanoacetic acid derivative with phenethylamine.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors, ranging from incomplete reactions to product degradation. Here’s a systematic approach to diagnosing and solving the issue:
-
Incomplete Reaction:
-
Reaction Time and Temperature: The reaction between ethyl cyanoacetate and phenethylamine can be slow at room temperature. Consider increasing the reaction temperature or extending the reaction time.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint. For instance, some syntheses of similar acetamides are refluxed for several hours to ensure completion.[1]
-
Inefficient Activation: If you are using cyanoacetic acid directly, a coupling agent is necessary to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (DCC) with an additive such as 4-N,N-dimethylaminopyridine (DMAP) can be effective.[3][4] Ensure these reagents are fresh and used in the correct stoichiometric amounts.
-
-
Side Reactions:
-
Self-Condensation of Ethyl Cyanoacetate: The active methylene group in ethyl cyanoacetate can undergo self-condensation, especially under strong basic conditions.[5] Using a milder base or controlled addition of reagents can mitigate this.
-
Degradation of Product: Although generally stable, prolonged exposure to high temperatures or harsh acidic/basic conditions during workup could lead to degradation.
-
-
Workup and Isolation Losses:
-
Aqueous Workup: The product has some water solubility. Ensure that the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: During recrystallization, ensure the solvent system is optimized to minimize loss of product in the mother liquor.[6] If using column chromatography, select a solvent system that provides good separation from impurities.[7]
-
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing low reaction yields.
Q2: My final product is impure, showing extra spots on TLC or peaks in NMR. What are the common impurities and how can I remove them?
A2: Impurities can arise from unreacted starting materials, side products, or byproducts from the coupling reagents.
-
Common Impurities:
-
Unreacted Phenethylamine: This basic starting material can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during workup.[7]
-
Unreacted Ethyl Cyanoacetate/Cyanoacetic Acid: These acidic starting materials can be removed with a dilute base wash (e.g., 5% NaHCO₃ solution).[7]
-
Dicyclohexylurea (DCU): If using DCC as a coupling agent, the byproduct DCU is formed. It is mostly insoluble in many organic solvents and can be removed by filtration.[4]
-
Malonamide: Hydrolysis of the cyano group can lead to the formation of the corresponding malonamide derivative, especially if water is present and reaction conditions are harsh.[6]
-
-
Purification Strategies:
-
Acid-Base Extraction: As mentioned, sequential washes with dilute acid and base can effectively remove unreacted starting materials.[7]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol or mixtures of ethyl acetate and hexanes are good starting points.[6][7]
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.[7]
-
Q3: The reaction has stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction often points to an issue with the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: If using a base catalyst like piperidine or triethylamine, it may be neutralized by acidic impurities. Ensure all reagents and solvents are pure and dry.
-
Insufficient Temperature: Some amidation reactions require thermal energy to overcome the activation barrier. If the reaction is being run at room temperature, gentle heating may be necessary.
-
Reagent Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion, but a large excess can complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the reaction between ethyl cyanoacetate and phenethylamine?
A1: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the phenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl cyanoacetate. This is followed by the elimination of ethanol to form the amide bond. The reaction is often catalyzed by heat or a base.
Reaction Mechanism Overview
Caption: Simplified mechanism of amide formation.
Q2: Which is a better starting material: cyanoacetic acid or ethyl cyanoacetate?
A2: Both are viable starting materials, but the choice depends on the desired reaction conditions.
-
Ethyl Cyanoacetate: This is often preferred for simpler, one-step procedures where the amine and ester are heated together, sometimes with a catalytic amount of base.[8] The reaction drives off ethanol as a byproduct.
-
Cyanoacetic Acid: Using the free acid requires a coupling agent (e.g., DCC, HATU) to activate the carboxyl group for amidation.[4][9] This method offers more control and can often be performed at lower temperatures, but it involves more reagents and an additional filtration step to remove byproducts like DCU.
Q3: What are the key safety considerations for this synthesis?
A3: Standard laboratory safety precautions should be followed.
-
Reagents: Phenethylamine is a corrosive base. Ethyl cyanoacetate and cyanoacetic acid are irritants. Handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents used (e.g., DMF, dichloromethane, THF) are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
-
Cyanide Moiety: While the cyano group in this compound is relatively stable, be mindful of conditions that could lead to its hydrolysis, which could potentially release cyanide under harsh conditions (e.g., strong acid/base and high heat).
Optimization of Reaction Parameters
To achieve the best results, systematic optimization of the following parameters is recommended. The table below provides a starting point for your experiments.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Considerations |
| Cyano-Component | Ethyl Cyanoacetate | Cyanoacetic Acid | - | Ethyl cyanoacetate is simpler; cyanoacetic acid with DCC offers more control.[8][9] |
| Solvent | Toluene/DMF (high boiling) | Dichloromethane (DCM) | Ethanol | High boiling solvents for thermal conditions. DCM for coupling agent reactions. Ethanol is a greener option.[1][9][10] |
| Temperature | Room Temperature | 50-80 °C | Reflux | Start at room temperature, especially with coupling agents. Increase temperature to improve reaction rate if necessary.[2][9] |
| Catalyst/Reagent | None (Thermal) | DCC/DMAP | Piperidine (catalytic) | Thermal conditions are simplest. DCC/DMAP for high efficiency at lower temperatures. Piperidine is a mild base catalyst.[3][9] |
| Stoichiometry | 1:1 Amine:Ester | 1.1:1 Amine:Ester | - | A slight excess of the amine can help drive the reaction to completion. |
Experimental Protocol: Synthesis using Ethyl Cyanoacetate
This protocol provides a general procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenethylamine (1.0 eq) and ethyl cyanoacetate (1.05 eq) in a suitable solvent such as toluene or DMF (approx. 0.5 M concentration).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
References
-
cyanoacetamide - Organic Syntheses Procedure. Available at: [Link]
-
Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. Available at: [Link]
- US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents.
-
A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl - Quick Company. Available at: [Link]
-
Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide - Taylor & Francis Online. Available at: [Link]
- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents.
-
Ethyl cyanoacetate - Wikipedia. Available at: [Link]
-
(PDF) Ethyl Cyanoacetate Reactions - ResearchGate. Available at: [Link]
-
(R)-2-Cyano-N-(1-phenylethyl)acetamide - PMC - NIH. Available at: [Link]
Sources
- 1. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]
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- 10. (R)-2-Cyano-N-(1-phenylethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Cyano-N-(2-phenylethyl)acetamide in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-cyano-N-(2-phenylethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound?
A: this compound is an organic compound with the molecular formula C₁₁H₁₂N₂O.[1] It features a cyano group (-C≡N) and an acetamide moiety attached to a phenylethyl group.[1] Its structure makes it a valuable building block in the synthesis of more complex molecules and a subject of investigation for its potential biological activities.[2]
Q2: What are the primary stability concerns for this compound in solution?
A: The principal stability concern is its susceptibility to hydrolysis. The molecule contains two functional groups that can be hydrolyzed: the nitrile group and the amide bond.[2][3] This degradation is highly dependent on the pH, temperature, and composition of the solvent system.
Q3: What are the main degradation pathways?
A: The two primary degradation pathways are the hydrolysis of the nitrile group and the amide linkage.
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds in two stages: first to an amide intermediate (2-carbamoyl-N-(2-phenylethyl)acetamide), and then further to the corresponding carboxylic acid (N-(2-phenylethyl)malonamic acid).[4]
-
Amide Hydrolysis: The amide bond can also be cleaved through hydrolysis, yielding phenethylamine and 2-cyanoacetic acid.[5] Both reactions are often catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions, making pH a critical factor.[4][6]
Q4: What solvents are recommended for preparing stock solutions?
A: To minimize the risk of hydrolysis, it is best to prepare high-concentration stock solutions in anhydrous aprotic polar organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Anhydrous ethanol can also be used.[7] Aqueous buffers should be avoided for long-term storage. When preparing working solutions in aqueous media, the stock solution should be diluted into the aqueous buffer immediately before use.
Q5: What are the optimal storage conditions for solutions?
A: Stock solutions prepared in an appropriate anhydrous solvent should be stored at -20°C or lower.[8] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Solutions in aqueous buffers should ideally be prepared fresh for each experiment and not stored.
Q6: How does pH affect the stability of this compound?
A: The stability of the compound in aqueous solutions is significantly influenced by pH. Both strongly acidic and strongly alkaline conditions will accelerate the rate of hydrolysis of both the nitrile and amide groups.[3][4] The compound is expected to be most stable at a neutral or near-neutral pH (approximately 6-8), although this should be empirically verified for your specific buffer system.
Q7: Are there any known incompatibilities with common buffers or reagents?
A: Avoid buffers containing strong nucleophiles, as they may react with the compound. Additionally, be cautious when using strongly acidic (e.g., pH < 4) or strongly basic (e.g., pH > 9) buffers for extended periods, especially at elevated temperatures. Always perform a preliminary stability test in your final assay buffer if the experiment requires long incubation times.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to the instability of this compound in solution.
Issue 1: I observe a loss of compound potency or concentration over time in my aqueous assay buffer.
-
Potential Cause: Hydrolysis. This is the most common cause of potency loss in aqueous media. The amide or nitrile functional groups are likely degrading into less active or inactive byproducts.[2] This process is accelerated by non-neutral pH and higher temperatures.
-
Recommended Action Plan:
-
Confirm Degradation: Use an analytical method like HPLC-UV to quantify the concentration of the parent compound in your assay buffer at different time points (e.g., 0, 2, 4, 8, 24 hours). A decreasing peak area for the parent compound alongside the appearance of new peaks is indicative of degradation.
-
pH Optimization: If possible, adjust the pH of your assay buffer to be as close to neutral as possible. Run a parallel stability test in buffers of different pH values (e.g., pH 5, 7, 9) to identify the optimal range.
-
Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer.
-
Temperature Control: Perform all experimental steps at the lowest practical temperature to slow the rate of degradation.
-
Logical Workflow for Investigating Potency Loss
Caption: Troubleshooting workflow for suspected compound degradation.
Issue 2: I see precipitation in my stock solution upon storage.
-
Potential Cause A: Poor Solubility. The compound may have limited solubility in the chosen solvent, especially at low storage temperatures like -20°C.
-
Recommended Action:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
If solubility remains an issue, consider preparing the stock solution in a stronger organic solvent like DMSO.
-
Determine the solubility limit in your chosen solvent to avoid preparing supersaturated solutions.
-
-
Potential Cause B: Degradation Product Precipitation. A degradation product that is less soluble than the parent compound may be forming and precipitating over time.
-
Recommended Action:
-
Centrifuge the sample to pellet the precipitate.
-
Carefully remove the supernatant.
-
Attempt to dissolve the precipitate in a suitable solvent and analyze it by HPLC or LC-MS to identify it. Compare its retention time to the parent compound and any new peaks that appear in the supernatant.
-
Section 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification and Stability Assessment
This protocol provides a general framework for analyzing this compound. Method optimization may be required.
| Parameter | Recommended Condition | Notes |
| Chromatographic Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) | A standard C18 column provides good retention and separation for this type of molecule.[9] |
| Mobile Phase | Acetonitrile and Water (or a volatile buffer like ammonium formate) | Start with an isocratic mixture of 50:50 (v/v) Acetonitrile:Water.[9] Gradient elution may be needed to resolve degradation products. |
| Flow Rate | 0.8 - 1.0 mL/min | A flow rate of 0.9 mL/min is a good starting point.[9] |
| Detection Wavelength | ~210-220 nm | The phenyl and amide groups should provide UV absorbance in this range. A UV scan of the pure compound is recommended to find the λmax.[9] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[9] |
| Injection Volume | 5 - 10 µL | Adjust based on sample concentration and detector sensitivity. |
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Create a calibration curve by making serial dilutions of the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
To test stability, dilute the stock solution into your aqueous buffer of interest to a final concentration within the calibration range.
-
Incubate the sample under your experimental conditions (e.g., 37°C).
-
At each time point (e.g., 0, 1, 2, 4, 8, 24h), take an aliquot, quench any reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and inject it into the HPLC system.
-
Quantify the peak area of the parent compound against the calibration curve to determine the percentage remaining over time.
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential to understand the degradation profile of a compound. It involves exposing the compound to harsh conditions to intentionally produce degradation products.
-
Sample Preparation: Prepare a solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Add 1N HCl to a sample aliquot to a final acid concentration of 0.1N. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a sample aliquot to a final base concentration of 0.1N. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a sample aliquot. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a sample solution to direct UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and ideally by LC-MS to separate and identify the degradation products.
Section 4: Visual Guides
Potential Hydrolysis Pathways
The primary degradation mechanisms involve the nucleophilic attack of water on the nitrile and amide functional groups.
Caption: Potential hydrolytic degradation pathways.
Section 5: References
-
PubChem. This compound | C11H12N2O | CID 261414. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis. A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. Available at: [Link]
-
Google Patents. CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography. Available at:
-
Kumar, M., et al. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(5), o653. Available at: [Link]
-
Organic Syntheses. Cyanoacetamide. Available at: [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. usbio.net [usbio.net]
- 9. ajpaonline.com [ajpaonline.com]
Technical Support Center: Overcoming Poor Solubility of 2-cyano-N-(2-phenylethyl)acetamide
Introduction: Welcome to the technical support guide for 2-cyano-N-(2-phenylethyl)acetamide. This document provides troubleshooting strategies and frequently asked questions (FAQs) to address the primary challenge encountered when working with this compound: its poor aqueous solubility. The insights and protocols herein are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the baseline physicochemical properties of this compound that influence its solubility?
A1: Understanding the inherent properties of this compound is the first step in troubleshooting solubility issues. The molecule's structure, featuring a phenyl ring and a cyanoacetamide group, dictates its behavior in various solvents.
-
Structure: The presence of a nonpolar phenylethyl group and a polar cyanoacetamide group gives the molecule an amphiphilic character, but the hydrophobic portion dominates, leading to poor water solubility.
-
LogP: The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. For this compound, the LogP is estimated to be 1.65, indicating a preference for lipidic environments over aqueous ones[1].
-
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor, while the nitrile group is an acceptor. While this allows for some interaction with polar solvents, the bulky, nonpolar phenylethyl group sterically hinders efficient solvation by water.
A summary of its key physical properties is provided below:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [1][2] |
| Molecular Weight | 188.23 g/mol | [2] |
| Calculated LogP | 1.65 | [1] |
| Boiling Point | 432.2°C at 760 mmHg | [1] |
| Polar Surface Area | 52.9 Ų | [2] |
These properties collectively suggest that while the compound is not extremely lipophilic, it will present significant solubility challenges in purely aqueous systems, a common issue for many modern drug candidates[3].
Q2: I'm observing precipitation of my compound in my aqueous assay buffer. What is the first and most common strategy I should try?
A2: The most direct and widely used method to solubilize a poorly water-soluble compound for in vitro experiments is the co-solvent strategy . This involves first dissolving the compound in a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the aqueous assay buffer.
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the nonpolar solute to dissolve. They effectively lower the interfacial tension between the hydrophobic compound and the water-based medium[4][5].
Recommended Co-solvent: Dimethyl Sulfoxide (DMSO) DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds[6]. It is the industry standard for creating stock solutions of screening compounds[7].
Step-by-Step Protocol 1: Preparing a DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add DMSO: Add the calculated volume of 100% DMSO to achieve your target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Ensure Complete Dissolution: Vortex the mixture vigorously. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation[8][9].
Critical Consideration for Dilution: When diluting the DMSO stock into your aqueous buffer, add the stock solution to the buffer (not the other way around) while vortexing. This rapid mixing helps prevent the compound from precipitating out of solution, a phenomenon known as the "ouzo effect." For cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity[8].
Q3: My compound is precipitating even when I dilute my DMSO stock into the buffer. What are my next steps?
A3: If simple dilution from a DMSO stock fails, it indicates that the compound is crashing out of solution once the DMSO concentration becomes too low. This is a common problem for compounds with low intrinsic aqueous solubility[10]. The following workflow provides a systematic approach to resolving this issue.
Caption: Decision workflow for addressing compound precipitation.
Strategy 1: Co-Solvent/Surfactant Formulation For more demanding applications, a multi-component vehicle is often necessary. This approach combines a primary solvent (like DMSO) with other co-solvents and a surfactant to maintain solubility upon aqueous dilution[11].
Step-by-Step Protocol 2: Preparing a Co-Solvent/Surfactant Formulation
This protocol is a common starting point for preparing formulations for in vivo or cellular studies[11].
-
Initial Dissolution: Dissolve this compound in the smallest possible volume of DMSO (e.g., 5-10% of the final volume). Vortex until clear.
-
Add Co-solvent: Add a secondary co-solvent like Polyethylene Glycol 400 (PEG400). A common ratio is 4 parts PEG400 to 1 part DMSO. Vortex thoroughly. PEG400 is a less potent solvent than DMSO but is also less toxic and helps to create a more stable solution when diluted[12].
-
Add Surfactant: Add a surfactant such as Tween® 80 or Cremophor® EL. A typical starting concentration is 1-5% of the final volume. Vortex until the solution is homogeneous. Surfactants form micelles that encapsulate hydrophobic molecules, greatly enhancing their apparent solubility in water[13].
-
Aqueous Dilution: Slowly add the aqueous vehicle (e.g., saline or PBS) to the organic mixture while vortexing continuously to reach the final desired volume.
-
Final Check: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation appears, the ratios may need to be optimized.
Table of Common Formulation Vehicles:
| Component | Function | Typical % (v/v) | Notes |
| DMSO | Primary Solvent | 5 - 10% | High dissolving power, but potential for toxicity at higher concentrations[6][7]. |
| PEG400 | Co-solvent | 30 - 60% | Improves stability upon dilution; lower toxicity than DMSO[12]. |
| Tween® 80 | Surfactant | 1 - 5% | Non-ionic surfactant, forms micelles to solubilize the compound[11][13]. Biologically well-tolerated. |
| Saline/PBS | Aqueous Vehicle | 25 - 60% | The final diluent to bring the formulation to the desired volume and physiological osmolality. |
Q4: Can I use pH modification to improve the solubility of this compound?
A4: pH modification is a powerful technique for compounds with ionizable functional groups[14]. To assess its utility for this compound, we must analyze its structure.
-
Amide Group: Amides are generally considered neutral but can be protonated under very strong acidic conditions or deprotonated under very strong basic conditions. Their pKa values are typically outside the biocompatible range of pH 4-9.
-
Nitrile Group: The nitrile group (C≡N) is non-ionizable and its solubility is not directly affected by pH[15][16].
-
α-Carbon: The carbon between the nitrile and carbonyl groups has acidic protons, but deprotonation requires a strong base, which would not be compatible with most biological experiments.
Q5: Are there other advanced strategies I can consider if co-solvents and surfactants are not sufficient or suitable for my experiment?
A5: Yes, if standard methods fail or if your assay is sensitive to the excipients mentioned, several advanced formulation strategies can be explored.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water and increasing solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations[3][5].
-
Nanosizing/Nanosuspensions: This technique reduces the particle size of the drug to the nanometer range[18][19]. According to the Ostwald-Freundlich equation, reducing particle size increases the surface area-to-volume ratio, which in turn increases the dissolution rate and saturation solubility. This method creates a stable, high-drug-load suspension suitable for various administration routes.
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at the molecular level[19]. By trapping the drug in an amorphous (non-crystalline) state, the energy required to dissolve the molecule is significantly reduced, leading to enhanced solubility and dissolution rates.
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
These advanced methods often require specialized equipment and formulation expertise but offer powerful solutions for the most challenging compounds.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- Strategies for Solubility Enhancement of Poorly Soluble Drugs. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Co-solvent: Significance and symbolism. (2025). Google AI Search.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PubMed Central.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharma and Chemical Analysis.
- Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023). International Journal of Pharmaceutics.
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- Hydrolysis of nitriles: Amide vs Carboxylic acid. (n.d.). ECHEMI.
- Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. (n.d.). Journal of Chemical & Engineering Data.
- Formulation of poorly soluble compounds. (2010). European Medicines Agency.
- Compound Precipitation in High-Concentration DMSO Solutions. (2025). ResearchGate.
- Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. (n.d.). PubMed Central.
- Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. (n.d.). ResearchGate.
- Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. (1994). PubMed.
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- How to separate amide and nitrile from mixture?. (2013). ResearchGate.
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side reactions to avoid during the synthesis of 2-cyano-N-(2-phenylethyl)acetamide
Technical Support Center: Synthesis of 2-cyano-N-(2-phenylethyl)acetamide
Guide Objective: This technical guide, developed for researchers and drug development professionals, provides an in-depth analysis of the common side reactions encountered during the synthesis of this compound. Structured as a series of troubleshooting questions and answers, it offers practical, field-proven solutions grounded in chemical principles to enhance reaction yield, purity, and reproducibility.
Section 1: The Primary Synthesis Pathway - A Mechanistic Overview
The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution (aminolysis) of an alkyl cyanoacetate, typically ethyl cyanoacetate, with 2-phenylethylamine.[1][] The reaction involves the amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an alkoxide (e.g., ethoxide) to yield the final amide product.[1] While seemingly straightforward, the reaction's success is highly dependent on controlling conditions to favor this pathway over competing side reactions.
Caption: Mechanism of this compound Synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, explaining the underlying chemistry and providing actionable solutions.
Question 1: "My reaction is slow or stalls, resulting in low conversion. How can I drive it to completion without generating impurities?"
Answer: Sluggish reactions are typically due to insufficient activation energy or unfavorable equilibrium. While heating is a common strategy to increase reaction rates, it can also promote side reactions and decomposition.[3] A more controlled approach involves optimizing catalytic conditions and reactant stoichiometry.
-
Causality: The aminolysis of esters is a reversible equilibrium. To push it towards the product, you can either remove a product as it forms (e.g., distilling off the ethanol byproduct) or use an excess of one reactant. However, using a large excess of the amine can complicate purification.
-
Troubleshooting Steps:
-
Temperature Control: Instead of aggressive heating (reflux), try a moderate temperature (e.g., 50-60 °C). This provides enough energy to overcome the activation barrier without significantly promoting side reactions.
-
Use of Catalysts:
-
Base Catalysis: A mild, non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. However, strong bases like sodium ethoxide or butyl lithium can aggressively deprotonate the active methylene group of ethyl cyanoacetate, leading to self-condensation.[4][5][6] A weak base like piperidine is sometimes used.[7]
-
Acid Catalysis: An acid catalyst can protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. Dilute acetic acid has been used effectively for this purpose.[8]
-
-
Alternative Reagents: If starting with ethyl cyanoacetate fails, consider using cyanoacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) with 4-N,N-dimethylaminopyridine (DMAP).[3][6] This method forms a highly activated intermediate, allowing the reaction to proceed under milder conditions, but requires removal of the dicyclohexylurea (DCU) byproduct.
-
Question 2: "My crude product is contaminated with a significant amount of cyanoacetic acid. What is the source of this impurity and how can I prevent it?"
Answer: The presence of cyanoacetic acid points towards hydrolysis of either the starting ester (ethyl cyanoacetate) or the final amide product.[3] This is a common issue when non-anhydrous ("wet") solvents or reagents are used, especially under harsh temperature or pH conditions.
-
Causality: Both esters and amides can undergo hydrolysis, a reaction where water attacks the carbonyl carbon. This process is catalyzed by both acid and base.[3] The amide bond in your product is generally more stable than the ester bond in your starting material, but it can still hydrolyze under forcing conditions (e.g., prolonged heating in the presence of moisture).
-
Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Ensure all glassware is oven-dried before use. If using reagents like 2-phenylethylamine from a previously opened bottle, consider drying it over a suitable agent (e.g., KOH pellets) followed by distillation.
-
Control Reaction Temperature: High temperatures accelerate the rate of hydrolysis. Running the reaction at lower temperatures (e.g., 0-5 °C or room temperature) can significantly suppress this side reaction.[7][9]
-
Purification: If hydrolysis occurs, cyanoacetic acid can typically be removed during the workup. An aqueous wash with a mild base (e.g., a saturated solution of sodium bicarbonate) will deprotonate the carboxylic acid, making it water-soluble and allowing for its extraction from the organic layer containing your desired product.
-
Question 3: "My TLC plate shows several unexpected, less polar spots, and I've isolated a yellowish, oily byproduct. Could this be from self-condensation?"
Answer: This is a strong indication of Knoevenagel-type self-condensation of ethyl cyanoacetate.[10][11] This side reaction is particularly prevalent when using strong bases.
-
Causality: The methylene group (–CH₂–) between the cyano (–C≡N) and carbonyl (C=O) groups in ethyl cyanoacetate is highly acidic (pKa ≈ 11 in DMSO). Strong bases can easily deprotonate this carbon to form a stabilized carbanion (enolate). This nucleophilic carbanion can then attack the electrophilic carbonyl carbon of another molecule of ethyl cyanoacetate, leading to dimers and other oligomeric byproducts.
-
Mitigation Strategies:
-
Avoid Strong Bases: Refrain from using strong, non-nucleophilic bases like sodium ethoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) unless absolutely necessary and at very low temperatures. These bases are known to promote condensation reactions.[4][12]
-
Controlled Reagent Addition: If a base is required, add it slowly and at a reduced temperature (e.g., 0 °C) to the solution of ethyl cyanoacetate and 2-phenylethylamine. This allows the desired aminolysis reaction to compete effectively with the deprotonation of the active methylene group.
-
Run the Reaction Neat or with an Acid Catalyst: The simplest way to avoid base-catalyzed self-condensation is to run the reaction without a base, either by heating the neat reactants or by using an acid catalyst as described in Question 1.[13][14]
-
Question 4: "My reaction mixture turned dark brown or black, especially at higher temperatures, and the final yield was poor. What caused this decomposition?"
Answer: Dark coloration is a classic sign of decomposition and potential polymerization, often triggered by excessive heat or incompatible reagents.
-
Causality: Cyano-substituted carbonyl compounds can be thermally unstable. At high temperatures, complex, often poorly defined, degradation pathways can occur. This can involve decarboxylation, elimination, and polymerization. The presence of strong bases or acids can catalyze these decomposition routes.
-
Troubleshooting Workflow: The following workflow can help diagnose and solve issues leading to decomposition.
Caption: Troubleshooting workflow for reaction decomposition.
Section 3: Recommended Protocols for Minimizing Side Reactions
Two primary protocols are presented below, optimized for either high purity or operational simplicity.
| Feature | Protocol A: Low-Temperature, High-Purity | Protocol B: Thermal, Solvent-Free |
| Primary Goal | Maximize purity, minimize byproducts | Simplicity, high throughput |
| Temperature | 0 °C to Room Temperature | 80 - 100 °C |
| Catalyst | None or catalytic amount of glacial acetic acid | None (thermal activation) |
| Solvent | Anhydrous Ethanol or Dichloromethane | None (neat reaction) |
| Typical Purity | High (>98% after workup) | Moderate (may require recrystallization) |
| Pros | Cleaner reaction profile, fewer side products | Fast, simple setup, no solvent waste |
| Cons | Longer reaction time, requires cooling | Higher risk of decomposition and byproducts |
Experimental Protocol A: Low-Temperature Synthesis in Ethanol
This method is designed to minimize thermal decomposition and base-catalyzed side reactions.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-phenylethylamine (5.0 g, 41.3 mmol).
-
Solvent Addition: Add 20 mL of anhydrous ethanol and cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring, add ethyl cyanoacetate (4.67 g, 41.3 mmol) dropwise over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) to remove any unreacted amine, followed by saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Recrystallization: If necessary, recrystallize the solid product from a suitable solvent system like ethanol/water or isopropanol to achieve high purity.
Section 4: Characterization Data
Confirming the identity and purity of the final product is critical. Below is a table of expected analytical data for this compound.[7][15]
| Test | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.34 (s, 1H, -NH), 7.24-6.90 (m, 5H, Ar-H), 3.30 (s, 2H, -CH₂-CN), 2.70 (t, 2H, Ar-CH₂-), 3.25 (q, 2H, -CH₂-NH) |
| Mass Spec (m/z) | [M+H]⁺ expected at 189.10 |
References
-
Chemistry Steps. Amides Preparation and Reactions Summary. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. Available at: [Link]
-
Organic Syntheses. cyanoacetamide. Available at: [Link]
-
Master Organic Chemistry. Formation of Amides From Esters. Available at: [Link]
-
ResearchGate. Ethyl Cyanoacetate Reactions. Available at: [Link]
- Google Patents. CN111925302A - Synthesis method of cyanoacetamide.
-
Organic Syntheses. ethyl (1-phenylethylidene)cyanoacetate. Available at: [Link]
-
TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
RSC Publishing. Base-promoted direct amidation of esters: beyond the current scope and practical applications. Available at: [Link]
-
National Center for Biotechnology Information. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Available at: [Link]
-
Chemistry LibreTexts. 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Available at: [Link]
- Google Patents. US20010021787A1 - Process for preparing cyanoacetamide.
-
ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. Available at: [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]
-
ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. Available at: [Link]
-
ResearchGate. (PDF) (R)-2-Cyano-N-(1-phenylethyl)acetamide. Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-cyano-N-(2-phenylethyl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-cyano-N-(2-phenylethyl)acetamide. This guide is designed to provide in-depth technical assistance for scaling up this synthesis from the laboratory to a pilot plant setting. As Senior Application Scientists, we understand that scaling a synthetic process introduces complexities beyond simple proportional increases in reagents.[1][2] This resource addresses common challenges through detailed troubleshooting guides and frequently asked questions, ensuring a scientifically sound and efficient scale-up process.
Diagram: Scale-Up Workflow and Critical Control Points
Below is a workflow diagram illustrating the key stages and potential challenges when scaling up the synthesis of this compound.
Caption: Key stages and potential challenges in the scale-up process.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when scaling up the synthesis of this compound.
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and straightforward synthesis involves the direct amidation of an alkyl cyanoacetate (commonly ethyl cyanoacetate) with 2-phenylethylamine.[3][4] This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the ester. Variations may include the use of cyanoacetic acid with a coupling agent, but the direct reaction with the ester is often more economical for larger scales.[5]
Q2: How do I choose the appropriate solvent for the pilot-scale reaction?
A2: For the reaction between ethyl cyanoacetate and 2-phenylethylamine, ethanol is a commonly used solvent at the lab scale.[3] When scaling up, consider the following:
-
Boiling Point: A solvent with a moderate boiling point allows for a sufficient reaction temperature without requiring high-pressure equipment.
-
Solubility: Both starting materials and the product should have reasonable solubility at the reaction temperature to ensure a homogeneous reaction. The product, this compound, should ideally have lower solubility at cooler temperatures to facilitate crystallization during work-up.
-
Safety: The solvent should have a high flash point and be compatible with the materials of the pilot plant reactor. Toluene can also be an option, but ethanol is generally preferred for its lower toxicity and environmental impact.
-
Cost and Availability: For pilot and commercial scale, the cost and availability of the solvent are critical factors.
Q3: What are the key safety considerations when handling the reagents and reaction at a pilot scale?
A3: Safety is paramount during scale-up.[6] Key considerations include:
-
Cyanoacetamide and its derivatives: These can be harmful if swallowed or inhaled and may cause skin and eye irritation.[7][8] Ensure proper personal protective equipment (PPE) is used, and the reaction is conducted in a well-ventilated area.
-
Exothermic Reaction: Amidation reactions can be exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9] A thermal hazard assessment should be performed. The pilot reactor must have an adequate cooling system, and a controlled rate of addition for one of the reagents is recommended to manage the exotherm.
-
Pressure Build-up: If the reaction is heated in a closed system, pressure can build up. The reactor should be equipped with a pressure relief system.
Q4: How can I monitor the reaction progress effectively in a large reactor?
A4: In a large reactor, taking representative samples can be challenging. Process Analytical Technology (PAT) can be invaluable. Consider the following methods:
-
In-situ IR or Raman Spectroscopy: These techniques can monitor the disappearance of starting materials and the appearance of the product in real-time without the need for sampling.
-
Offline HPLC/GC Analysis: If taking samples, ensure the sampling port provides a representative sample of the reaction mixture. Quench the reaction in the sample immediately to prevent further reaction before analysis. A validated HPLC or GC method is crucial for accurate quantification of reactants and products.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. Side Reactions: Dimerization of ethyl cyanoacetate or other side reactions.[9] Poor Mixing: Inefficient mixing leading to localized high concentrations of one reactant.[9] Loss during Work-up: Product loss during extraction or filtration. | Optimize Reaction Conditions: Monitor the reaction to completion using TLC or HPLC. Consider a moderate increase in temperature or extending the reaction time. Controlled Addition: Add one reactant portion-wise or via a dropping funnel to maintain a low concentration and minimize side reactions. Improve Agitation: Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture. Baffles can improve mixing.[9] Optimize Work-up: Carefully select the crystallization solvent and temperature to maximize product precipitation. Ensure efficient filtration and washing. |
| Impurity Formation (e.g., discoloration, side products) | Thermal Degradation: Localized overheating due to poor heat transfer in a large reactor can cause degradation of starting materials or product.[9] Oxygen Contamination: The presence of air can lead to oxidative side reactions, causing discoloration. Starting Material Impurities: Impurities in ethyl cyanoacetate or 2-phenylethylamine can be carried through or catalyze side reactions. | Ensure Efficient Cooling: The pilot reactor's cooling jacket must be able to handle the heat generated. A slower addition rate can also help manage the exotherm. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Purity of Starting Materials: Use high-purity starting materials. Perform quality control checks on incoming raw materials. |
| Crystallization and Isolation Difficulties | Oiling Out: The product may separate as an oil instead of a crystalline solid if the solution is supersaturated or cooled too quickly. Poor Crystal Form: Results in difficult filtration and washing. Incomplete Precipitation: Sub-optimal solvent or temperature leading to product remaining in the mother liquor. | Controlled Cooling: Cool the reaction mixture slowly and with gentle agitation to promote the formation of well-defined crystals. Seeding: Add a small amount of pure product crystals to induce crystallization. Solvent System Optimization: An anti-solvent can be added to decrease the product's solubility and improve precipitation. |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound
-
Reactor Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel. Ensure the reactor's heating/cooling system is operational.
-
Charging Reagents: Charge the reactor with 2-phenylethylamine (1.0 equivalent) and ethanol. Begin agitation.
-
Reaction: Slowly add ethyl cyanoacetate (1.05 equivalents) to the reactor via the dropping funnel over 1-2 hours, maintaining the internal temperature between 70-80 °C.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to 0-5 °C over 2-3 hours with slow agitation. The product will precipitate.
-
Isolation: Filter the solid product and wash the filter cake with cold ethanol.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: Quality Control Analysis by HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Amidation Reactions.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Benchchem. (n.d.). 2-cyano-N-(1-phenylethyl)acetamide.
- Suvchem Laboratory Chemicals. (n.d.). CYANOACETAMIDE (FOR SYNTHESIS).
- Loba Chemie. (2016). CYANOACETAMIDE FOR SYNTHESIS MSDS.
- Organic Syntheses. (n.d.). cyanoacetamide.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Asynt. (2022). Saving Time and Money with Pilot Scale Process Chemistry.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
- Scribd. (n.d.). Safety Challenges in R&D Pilot Plants.
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Technical Support Center: Characterization of 2-Cyano-N-(2-phenylethyl)acetamide
Welcome to the technical support resource for 2-cyano-N-(2-phenylethyl)acetamide (CAS: 51838-02-9). This guide is designed for researchers, analytical scientists, and drug development professionals who are actively working with this compound. Here, we address common and complex challenges encountered during its characterization, offering not just solutions but also the underlying scientific principles to empower your experimental decisions.
Section 1: Compound Profile & General Handling FAQs
This section provides fundamental information for the safe and effective handling of this compound.
Q: What are the basic physical and chemical properties of this compound?
Understanding the core properties of a compound is the first step in any analytical workflow. These values dictate choices for solvent selection, analytical technique, and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | PubChem[1] |
| Molecular Weight | 188.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | White to off-white powder | Enamine |
| Melting Point | 87-89 °C | Enamine |
| CAS Number | 51838-02-9 | ChemicalBook[2] |
Q: What are the recommended storage and safety protocols?
Proper storage is critical to prevent degradation and ensure analytical consistency.
-
Storage: The compound should be stored at -20°C for long-term stability, though room temperature is acceptable for short periods.[3]. Always store in a tightly sealed container to protect from moisture.
-
Safety: this compound is classified as harmful and an irritant.[1].
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[1].
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Q: In which common laboratory solvents is this compound soluble for analysis?
Solubility is a key parameter for preparing samples for NMR and HPLC analysis. Based on its structure, which contains both a polar amide/cyano region and a nonpolar phenylethyl tail, its solubility is mixed.
-
High Solubility: DMSO, DMF, Acetonitrile, Methanol, Ethanol.
-
Moderate to Low Solubility: Dichloromethane, Chloroform.
-
Insoluble: Water, Hexanes.
For NMR, DMSO-d6 is an excellent choice as it readily dissolves the compound and its amide proton signal will be clearly visible and less prone to rapid exchange than in protic solvents.[4]. For HPLC, a mixture of acetonitrile and/or methanol with water is typically used, where the compound remains soluble in the mobile phase composition.
Section 2: Chromatographic Analysis & Troubleshooting (HPLC/LC-MS)
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique for assessing the purity and stability of this compound.
Q: What is a good starting point for an RP-HPLC method?
This starting method is designed for robust purity analysis and is based on established principles for separating molecules with similar amphiphilic characteristics.[5][6].
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides sufficient hydrophobic retention for the phenylethyl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion suppressor, protonating silanols to reduce peak tailing and improving ionization for MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent that provides good peak shape for aromatic compounds. |
| Gradient | 30% to 90% B over 15 min | A gradient is recommended to ensure elution of any potential nonpolar impurities while retaining good resolution around the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[7]. |
| Detection | UV at 210 nm and 254 nm | The phenyl group provides strong absorbance at ~254 nm, while 210 nm offers more universal detection for potential impurities lacking a chromophore. |
| Injection Vol. | 5-10 µL | |
| Sample Prep. | 0.5 mg/mL in Acetonitrile or 50:50 ACN:H₂O | Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection. |
Troubleshooting Guide: HPLC Analysis
Q: My peak shape is poor (significant tailing). What is the cause and how can I fix it?
-
Causality: Peak tailing for a molecule like this is often caused by secondary ionic interactions between the slightly basic amide group and acidic residual silanol groups on the silica backbone of the HPLC column. This creates a secondary, stronger retention mechanism that slowly releases the analyte, causing the peak to tail.
-
Solutions:
-
Lower Mobile Phase pH: Ensure your mobile phase pH is low (e.g., by adding 0.1% formic or trifluoroacetic acid). At a pH of ~2.7, the silanol groups are protonated and less likely to interact with the analyte.
-
Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer accessible silanol groups, minimizing these secondary interactions.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try reducing the injection concentration or volume.
-
dot
Caption: Troubleshooting workflow for HPLC peak tailing.
Q: I am observing extraneous peaks in my chromatogram that are not in my reference standard. What is their origin?
-
Causality: Extraneous peaks can arise from several sources: impurities in the synthetic batch, degradation of the sample, or contamination from the analytical system itself.
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject your sample solvent (e.g., acetonitrile) and run the full HPLC gradient. This will identify any peaks originating from your solvent or the HPLC system (often called "ghost peaks").
-
Check for Degradation: Is the sample old or has it been stored improperly? The amide or cyano groups could be susceptible to hydrolysis. Prepare a fresh sample solution and analyze it immediately. Compare the chromatogram to one from an older solution.
-
Identify Carryover: Inject a blank immediately after your sample injection. If you see a smaller version of your main peak or impurity peaks, it indicates carryover from the injector. A stronger needle wash solvent may be required.
-
Impurity Identification with LC-MS: If the peaks are real components of your sample, LC-MS is the next step. The mass-to-charge ratio (m/z) can help identify them as starting materials, by-products, or degradants. For this compound (MW 188.23), you would expect an [M+H]⁺ ion at m/z 189.1.[8]. Potential process impurities could include unreacted phenylethylamine or ethyl cyanoacetate.
-
Section 3: Spectroscopic Characterization (NMR)
NMR spectroscopy is essential for unambiguous structural confirmation.
Q: What are the expected ¹H NMR chemical shifts?
The following table provides typical chemical shifts observed in DMSO-d6, a common solvent for this compound.[4].
| Protons | Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Amide | -NH- | ~8.3 | Broad Triplet | 1H |
| Aromatic | Phenyl-H | ~7.2-7.3 | Multiplet | 5H |
| Methylene | -CH₂-CN | ~3.6 | Singlet | 2H |
| Methylene | -NH-CH₂- | ~3.3 | Quartet | 2H |
| Methylene | Phenyl-CH₂- | ~2.7 | Triplet | 2H |
Q: My amide (NH) proton signal is very broad or not visible. Why?
-
Causality: The amide proton is acidic and can undergo chemical exchange with trace amounts of water in the NMR solvent or on the glassware. This exchange process occurs on the NMR timescale, leading to signal broadening. In protic solvents like CD₃OD, the signal will exchange completely and disappear.
-
Confirmation:
-
Use Dry Solvent: Ensure you are using high-quality, dry deuterated solvent (e.g., DMSO-d6).
-
D₂O Shake: To confirm the identity of the NH peak, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The amide proton will exchange with deuterium, and its corresponding peak will disappear. This is a definitive test for exchangeable protons.
-
Q: Why does the methylene group next to the cyano group (-CH₂-CN) appear as a singlet?
-
Explanation: This group (assigned at ~3.6 ppm) is adjacent to the carbonyl carbon. Protons typically only show coupling (splitting) to protons on adjacent carbons (a 3-bond coupling, ³J). Since the neighboring carbon is a carbonyl (C=O) with no protons attached, and the cyano carbon is also proton-less, there are no adjacent protons to couple with, resulting in a singlet.
Section 4: Mass Spectrometry (MS) Analysis
MS provides crucial molecular weight information and is the basis for sensitive quantification in LC-MS methods.
Q: What ions should I expect in the ESI+ mass spectrum?
-
Causality: Electrospray Ionization (ESI) is a soft ionization technique that typically forms protonated molecules or adducts with ions present in the mobile phase.
-
Expected Ions: For this compound (Exact Mass: 188.09), you should primarily look for:
-
[M+H]⁺ at m/z 189.10: The protonated molecule. This is usually the base peak.
-
[M+Na]⁺ at m/z 211.08: The sodium adduct, very common if there are trace amounts of sodium salts in the system (from glassware, solvents, or buffers).
-
[M+K]⁺ at m/z 227.06: The potassium adduct, also possible.
-
[2M+H]⁺ at m/z 377.19: A protonated dimer, which may be observed at higher sample concentrations.
-
Predicted m/z values are readily available in public databases.[8].
dot
Sources
- 1. This compound | C11H12N2O | CID 261414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CYANO-N-PHENETHYL-ACETAMIDE | 51838-02-9 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. agilent.com [agilent.com]
- 8. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-cyano-N-(2-phenylethyl)acetamide and Its Analogs
Prepared by: A Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Cyanoacetamide Scaffold in Neuropharmacology
The N-substituted 2-cyanoacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatility as a building block for a diverse range of pharmacologically active compounds.[1] Its unique chemical architecture, featuring a reactive methylene group flanked by a nitrile and an amide, makes it a privileged structure in the design of agents targeting the central nervous system (CNS). While 2-cyano-N-(2-phenylethyl)acetamide itself is a known chemical entity, specific public data on its biological activity is limited.
This guide provides a comprehensive comparative analysis of its potential efficacy by leveraging experimental data from its close structural analogs. By examining the structure-activity relationships (SAR) of these related molecules, we can construct a predictive framework for the biological performance of this compound. Our analysis will focus on two of the most prominent and therapeutically relevant activities associated with this chemical class: anticonvulsant and neuroprotective effects. The insights and protocols herein are designed to empower researchers to make informed decisions in the screening, design, and development of next-generation neurological therapeutics.
Part 1: Comparative Analysis of Anticonvulsant Activity
The acetamide backbone is a key feature in several established and investigational antiepileptic drugs (AEDs). The primary rationale for investigating this compound and its analogs stems from their structural resemblance to compounds known to modulate neuronal excitability. The evaluation of these compounds typically relies on a battery of standardized preclinical models that are predictive of efficacy against different seizure types.
Structure-Activity Relationship (SAR) Insights
The anticonvulsant profile of N-substituted acetamides is profoundly influenced by three key structural regions: the N-substituent, the core acetamide linker, and substitutions on the aromatic ring.
-
The N-Phenylethyl Moiety : The length and substitution pattern of the N-alkyl chain are critical. A comparison between a phenylethyl and a phenylpropyl chain can alter lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the compound. Data on analogs of the closely related 2-cyano-N-(3-phenylpropyl)acetamide suggest that this class has potential efficacy in models of generalized and therapy-resistant seizures.[2]
-
Aromatic Ring Substitution : The addition of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, to the phenyl ring often enhances anticonvulsant activity.[3] This is a common strategy in medicinal chemistry to improve target engagement and metabolic stability. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, 3-(trifluoromethyl)anilide derivatives showed marked protection in the maximal electroshock seizure (MES) model, whereas many 3-chloroanilide analogs were inactive.[3]
-
The Acetamide Core : While the core itself is often conserved, modifications can be made. For example, the introduction of a secondary amino group, as seen in 2-amino-N-(1,2-diphenylethyl)acetamide (FPL 13950), yields a compound with good efficacy in the MES test, suggesting that additional hydrogen bonding capacity can be beneficial.[4]
Comparative Efficacy Data of Representative Analogs
The following table summarizes the anticonvulsant activity of various structural analogs in standardized preclinical models. The Maximal Electroshock Seizure (MES) test is predictive of efficacy against generalized tonic-clonic seizures, while the 6-Hertz (6-Hz) model is predictive for therapy-resistant partial seizures. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a critical measure of a compound's therapeutic window.
| Compound ID | Structure | MES (ED₅₀ mg/kg) | 6-Hz (32 mA) (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI) | Reference |
| Analog 1 | 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-phenylpropyl)acetamide | 45.6 | 39.5 | 162.4 | 3.56 (MES) / 4.11 (6-Hz) | [2] |
| Analog 2 | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 (at 0.5h) | Not Reported | > 300 | > 3 | [2][3] |
| Analog 3 | 2-amino-N-(1,2-diphenylethyl)acetamide HCl (FPL 13950) | Effective (oral) | Ineffective | High doses produce impairment | Not Calculated | [4] |
| Analog 4 | Substituted N-(4H-chromen-2-yl)-acetamide derivative (A9) | 100 | Not Reported | Not Reported | Not Calculated | [5] |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary slightly between studies.
Postulated Mechanism of Anticonvulsant Action
Many anticonvulsants exert their effects by modulating the function of voltage-gated ion channels, particularly sodium channels, to stabilize neuronal membranes and prevent excessive firing. Given the structural similarities to other AEDs, it is hypothesized that this compound and its active analogs may function as blockers of voltage-sensitive sodium channels.
Part 2: Comparative Analysis of Neuroprotective Effects
Neuroprotection is a logical secondary endpoint for compounds with anticonvulsant activity. The underlying pathophysiology of seizures involves excitotoxicity, oxidative stress, and inflammation—all of which contribute to neuronal damage. Agents that can mitigate these processes may offer disease-modifying benefits beyond simple seizure suppression.
Structure-Activity Relationship (SAR) Insights
The structural features that confer neuroprotective activity often overlap with those for anticonvulsant effects but with additional considerations:
-
Antioxidant Moieties : The presence of functionalities capable of scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant systems can impart neuroprotective effects. While the core scaffold is not a classic antioxidant, substitutions on the phenyl ring could modulate electronic properties to influence interactions with biological targets involved in oxidative stress pathways.
-
NMDA Receptor Antagonism : The analog FPL 13950 was found to be a weak uncompetitive antagonist of N-methyl-D-aspartic acid (NMDA) receptors.[6] This mechanism is highly relevant for neuroprotection, as overactivation of NMDA receptors is a key driver of excitotoxic cell death in conditions like ischemia. This suggests that the N-(diphenylethyl) portion of the molecule is critical for this specific activity.
-
Modulation of Cellular Signaling : Neuroprotective agents often work by activating pro-survival signaling pathways. For example, activation of the Nrf2 pathway leads to the upregulation of a suite of antioxidant enzymes.[7] The ability of these acetamide compounds to modulate such pathways would be a key area for future investigation.
Comparative Data on Neuroprotective Activity
Direct comparative in vitro neuroprotection data for this specific class is sparse. However, we can infer potential activity based on studies of related compounds and standard assays.
| Compound ID | Structure / Class | Assay Type | Cell Line / Model | Key Finding | Reference |
| Analog 3 | 2-amino-N-(1,2-diphenylethyl)acetamide HCl (FPL 13950) | In vivo global ischemia | Rat, Dog | Protected vulnerable CA1 hippocampal neurons from ischemic damage. | [6] |
| Analog 3 | 2-amino-N-(1,2-diphenylethyl)acetamide HCl (FPL 13950) | In vivo hypoxia | Rat, Mouse | Extended time to mortality. | [6] |
| General | Neuroprotective Agents | In vitro glutamate toxicity | Neuronal cells (e.g., HT-22) | Assess cell viability (MTT assay) after exposure to excitotoxin. | [7][8] |
| General | Neuroprotective Agents | Oxidative Stress Assay | Neuronal cells | Measure intracellular ROS levels or antioxidant enzyme activity (e.g., SOD, GPx). | [9] |
Postulated Mechanism of Neuroprotection
A plausible neuroprotective mechanism for this class of compounds could involve a multi-pronged approach: reducing excitotoxicity via ion channel modulation and mitigating downstream oxidative stress. The activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress.
Part 3: Experimental Protocols and Workflow
To ensure scientific rigor and reproducibility, a well-defined experimental workflow is essential. The following protocols represent standard, validated methods for assessing the anticonvulsant and neuroprotective properties of novel chemical entities like this compound.
Overall Experimental Workflow
The evaluation of a novel compound follows a logical progression from synthesis and initial safety screening to detailed in vivo efficacy studies.
Protocol 1: Synthesis of N-(2-phenylethyl)-2-cyanoacetamide
Rationale : This protocol describes a standard and economical method for synthesizing N-substituted cyanoacetamides via the direct aminolysis of an alkyl cyanoacetate. It is a robust reaction that can be adapted for a wide range of primary and secondary amines.
-
Materials :
-
Phenethylamine (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Toluene or Xylene (as solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
-
Hexane
-
-
Procedure :
-
To a round-bottom flask, add phenethylamine and the chosen solvent (e.g., Toluene).
-
Add ethyl cyanoacetate to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110-140°C, depending on the solvent) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product (an oil or solid) is then triturated with cold hexane to induce crystallization/precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
Rationale : The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[10] It assesses a compound's ability to prevent the spread of seizures, a key mechanism for many clinical AEDs.
-
Animals : Male Swiss mice (20-25 g) or Wistar rats (100-150 g).
-
Equipment :
-
An electroconvulsive shock apparatus (e.g., Ugo Basile ECT Unit).
-
Corneal or ear clip electrodes.
-
Saline solution (0.9%).
-
-
Procedure :
-
Administer the test compound (e.g., this compound, dissolved in a suitable vehicle like DMSO or Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle only.
-
After a predetermined time (e.g., 30-60 minutes for i.p.), apply the electrodes. For corneal stimulation, anesthetize the corneas with a drop of topical anesthetic and apply saline to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 0.2 s duration).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for 10-15 seconds.
-
The absence of the tonic hindlimb extension is defined as protection.
-
Test multiple dose groups to determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the seizure endpoint.
-
Protocol 3: In Vitro Neuroprotection Assay (MTT Assay)
Rationale : This assay provides a quantitative measure of cell viability and is a primary screening tool for assessing a compound's ability to protect neurons from a toxic insult, such as glutamate-induced excitotoxicity.[11]
-
Materials :
-
SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
96-well cell culture plates.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution (in DMSO).
-
Glutamate solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
-
-
Procedure :
-
Cell Plating : Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment : Treat the cells with various concentrations of the test compound for 1-2 hours. Include a "vehicle only" control.
-
Toxic Insult : Add glutamate (e.g., 5 mM final concentration) to all wells except the "no-toxin" control group.
-
Incubation : Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
MTT Addition : Remove the medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization : Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the "no-toxin" control. Determine the EC₅₀ (the concentration providing 50% protection) for the test compound.
-
Conclusion and Future Directions
This guide establishes a strong, data-driven rationale for investigating this compound as a potential therapeutic agent for neurological disorders. The analysis of its structural analogs reveals a clear pattern: the N-substituted 2-cyanoacetamide scaffold is a highly promising platform for developing compounds with potent anticonvulsant and likely neuroprotective activities. Structure-activity relationship studies consistently highlight the importance of substitutions on the N-aryl ring and the length of the alkyl linker in tuning efficacy and safety profiles.
While the comparative analysis provides a robust predictive framework, it underscores the critical need for direct experimental validation. The protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this compound. Future research should focus on synthesizing the target compound and its novel analogs, followed by rigorous testing in the described in vitro and in vivo models to confirm these hypotheses, elucidate precise mechanisms of action, and define its therapeutic potential.
References
-
Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]
-
Balaji, P., et al. (2023). In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. Journal of Advanced Zoology. [Link]
-
Kovalenko, V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]
-
Kovalenko, V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]
-
Kovalenko, V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]
-
Balaji, P., et al. (2023). In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview. ResearchGate. [Link]
-
Kamau, S., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. [Link]
-
Kovalenko, V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]
-
Silva, F., et al. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research. [Link]
-
Taliani, S., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central. [Link]
-
Kovalenko, V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]
-
Kumar, D., et al. (2019). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. PubMed. [Link]
-
Palmer, G. C., et al. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. PubMed. [Link]
-
Arnold, S. L. M., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
-
Palmer, G. C., et al. (1994). Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. PubMed. [Link]
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- 6. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Validation of Analytical Methods for 2-cyano-N-(2-phenylethyl)acetamide: Mass Spectrometry vs. HPLC-UV
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of 2-cyano-N-(2-phenylethyl)acetamide: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Our focus extends beyond a mere procedural outline to elucidate the rationale behind methodological choices and to present a clear, data-driven comparison of their performance.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. For a compound like this compound, which may be a key intermediate or active pharmaceutical ingredient, ensuring the accuracy and reliability of its quantification is paramount for safety and efficacy.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the validation process for these two methods, enabling an informed decision on which technique is best suited for their specific analytical needs.
Methodology Validation Workflow
The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for the validation of the LC-MS/MS method for this compound, adhering to the principles outlined in the ICH Q2(R1) and FDA guidelines.
Caption: A flowchart illustrating the systematic workflow for the validation of an analytical method.
Experimental Protocols
The following are detailed protocols for the validation of both the LC-MS/MS and HPLC-UV methods for this compound. These protocols are based on established methodologies for structurally similar compounds.
Method A: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.
1. Instrumentation:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor
A Comparative Guide to Cyanoacetamide Derivatives in Drug Discovery: Profiling 2-cyano-N-(2-phenylethyl)acetamide Against Key Therapeutic Agents
The cyanoacetamide core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse range of bioactive molecules.[1][2] Its unique electronic properties, arising from the electron-withdrawing cyano group and the amide functionality, coupled with the reactivity of its α-carbon, make it an ideal starting point for synthesizing complex heterocyclic systems and other pharmacologically active compounds.[3][4][5][6] This guide provides an in-depth comparison of a fundamental research compound, 2-cyano-N-(2-phenylethyl)acetamide, with other prominent cyanoacetamide derivatives that have reached clinical significance or represent important classes of inhibitors. We will explore their synthesis, mechanisms of action, and therapeutic applications, supported by experimental data and protocols to provide a comprehensive resource for researchers in drug discovery.
The Cyanoacetamide Scaffold: A Foundation for Bioactivity
Cyanoacetamide's utility stems from its polyfunctional nature. The active methylene protons are readily deprotonated, facilitating participation in Knoevenagel condensations and Michael additions, while the nitrile and amide groups can engage in various cyclization reactions.[2][4] This synthetic tractability has allowed for the creation of vast libraries of compounds targeting a wide array of diseases, from autoimmune disorders and cancers to infectious diseases.[1][3]
Profiling this compound
This compound (PubChem CID: 261414) is a representative member of the N-substituted cyanoacetamide family.[7] It features the core cyanoacetamide structure with a phenylethyl group attached to the amide nitrogen. While not an established drug, it and its isomers serve as valuable tool compounds and synthetic intermediates in medicinal chemistry research.[8][9]
Molecular Structure: C₁₁H₁₂N₂O[7] Molecular Weight: 188.23 g/mol [7]
Recent computational studies have explored its potential interactions with various protein receptors. Molecular docking simulations of its isomer, 2-cyano-N-(1-phenylethyl)acetamide, have shown promising binding energies against targets implicated in cancer and other diseases, suggesting that this structural class warrants further investigation.[10] For example, binding energies of -7.5 kcal/mol have been calculated for interactions with certain protein receptors, indicating a potential for strong binding.[10]
Comparative Analysis: Key Cyanoacetamide Derivatives in Drug Discovery
To understand the potential of this compound, we compare it to two classes of derivatives that have achieved significant success or represent major areas of research: the DHODH inhibitors (Leflunomide/Teriflunomide) and the Tyrphostin family of tyrosine kinase inhibitors.
Leflunomide (Arava®) is an isoxazole-based prodrug that, upon oral administration, rapidly converts to its active metabolite, Teriflunomide (Aubagio®).[11][12][13] Teriflunomide is the entity responsible for the drug's therapeutic effects.[14]
-
Mechanism of Action: Teriflunomide is a potent, reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[15][16] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[17] Activated, rapidly proliferating lymphocytes are highly dependent on this pathway to meet their needs for nucleotide synthesis.[18] By inhibiting DHODH, Teriflunomide cytostatically blocks the proliferation of these immune cells, thereby exerting its immunomodulatory effects.[13][17] Other cell types can rely on a "salvage pathway" for pyrimidine synthesis, making them less susceptible to the drug's effects.[15]
-
Therapeutic Application: Leflunomide is approved for treating rheumatoid arthritis, while Teriflunomide is used for relapsing forms of multiple sclerosis.[11][19][20] Clinical trials have demonstrated that a 14 mg daily dose of Teriflunomide can reduce the annualized relapse rate in MS patients by over 30%.[16]
-
Structural Difference: Unlike the simple acyclic structure of this compound, Leflunomide features a reactive isoxazole ring which opens in vivo to form the α-cyano-enolate structure of Teriflunomide.[11] It is this resulting (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)amide structure that is responsible for its biological activity.
Tyrphostins are a broad class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs).[21][22] These enzymes play a crucial role in cellular signal transduction pathways that regulate growth, differentiation, and proliferation. Dysregulation of PTK activity is a hallmark of many cancers and inflammatory diseases.[22][23]
-
Mechanism of Action: Many tyrphostins are designed as tyrosine mimics.[21] A common structural motif is the benzylidenemalononitrile or 2-cyanoacrylamide core, which is derived from a Knoevenagel condensation of a benzaldehyde derivative with a cyanoacetic acid derivative.[24] These compounds typically act as competitive inhibitors at the ATP-binding site or the substrate-binding site of the target kinase.[22] For example, some tyrphostins have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[24]
-
Therapeutic Application: While many tyrphostins remain research tools, the principles behind their design have paved the way for clinically successful tyrosine kinase inhibitors like Imatinib.[21] More recently, tyrphostins with a cyanoacrylate motif have been identified as covalent inhibitors of human 5-lipoxygenase, an important target in inflammation.[24]
-
Structural Difference: Compared to this compound, tyrphostins incorporate a carbon-carbon double bond conjugated to the cyano group (an α,β-unsaturated nitrile). This "Michael acceptor" system can be crucial for their mechanism, sometimes allowing for covalent binding to cysteine residues in the target enzyme's active site.[24]
Data Summary and Comparison
| Compound / Class | Core Structure | Primary Mechanism of Action | Key Therapeutic Target(s) | Therapeutic Area(s) |
| This compound | N-Substituted Cyanoacetamide | Under Investigation (Potential Enzyme Inhibitor) | Various (computational)[10] | Preclinical Research |
| Teriflunomide | α-Cyano-enolate (from Leflunomide) | Reversible Enzyme Inhibition[13] | Dihydroorotate Dehydrogenase (DHODH)[15][16] | Multiple Sclerosis, Rheumatoid Arthritis[11][19] |
| Tyrphostins (general) | Benzylidenemalononitrile / Cyanoacrylamide | Competitive or Covalent Enzyme Inhibition[22][24] | Protein Tyrosine Kinases (e.g., EGFR), 5-Lipoxygenase[24] | Oncology, Inflammation (Largely Investigational)[22] |
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and evaluation of cyanoacetamide derivatives, reflecting common practices in medicinal chemistry.
This protocol describes a standard amidation reaction. The causality for using a coupling agent or forming an acid chloride is to activate the carboxylic acid of cyanoacetic acid for nucleophilic attack by the amine, a reaction that is otherwise unfavorable.
Objective: To synthesize this compound from ethyl cyanoacetate and phenethylamine.[2][25]
Materials:
-
Ethyl cyanoacetate
-
Phenethylamine (2-phenylethylamine)
-
Ethanol, absolute
-
Sodium ethoxide (catalytic amount) or direct fusion
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl cyanoacetate (1.0 eq) in a minimal amount of absolute ethanol.
-
Amine Addition: Add phenethylamine (1.1 eq) to the solution dropwise at room temperature. A slight exotherm may be observed.
-
Catalysis (Optional Method): For reactions at room temperature, add a catalytic amount of sodium ethoxide to facilitate the reaction. Stir the mixture for 24 hours.[25]
-
Heating (Alternative Method): Alternatively, the neat mixture of ethyl cyanoacetate and phenethylamine can be heated (fused) at approximately 150°C for 1-2 hours until the reaction is complete (monitored by TLC).[5]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (ethyl cyanoacetate) is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If ethanol was used, remove it under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.
This protocol is a self-validating system to screen compounds for DHODH inhibitory activity, using the known inhibitor Teriflunomide as a positive control. The assay measures the enzyme-dependent reduction of a substrate, which is coupled to the reduction of a chromogenic reagent.
Objective: To determine the IC₅₀ value of a test compound against human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO), the enzyme's substrate
-
Coenzyme Q10 (CoQ₁₀) or another suitable electron acceptor
-
2,6-dichloroindophenol (DCIP), a colorimetric indicator
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds (e.g., this compound) and positive control (Teriflunomide) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~600 nm
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and Teriflunomide in DMSO. Add 1 µL of each dilution to the wells of a 96-well plate. Add 1 µL of DMSO to control wells (for 0% and 100% inhibition).
-
Enzyme Addition: Add 50 µL of assay buffer containing the DHODH enzyme to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a substrate mixture containing DHO, CoQ₁₀, and DCIP in assay buffer.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 15-20 minutes). The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the data: Set the average rate of the DMSO-only wells as 100% activity and the "no enzyme" wells as 0% activity.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations and Workflows
Diagram 1: Structural Comparison of Cyanoacetamide Derivatives
Caption: Structural relationships of key cyanoacetamide derivatives.
Diagram 2: Mechanism of Action - DHODH Inhibition
Caption: Inhibition of pyrimidine synthesis by Teriflunomide.
Diagram 3: Drug Discovery Workflow for Cyanoacetamides
Caption: Iterative workflow for cyanoacetamide drug discovery.
References
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Fox, R. I., et al. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical Immunology, 93(3), 198-208. [Link]
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Wikipedia. (n.d.). Leflunomide. Wikipedia, The Free Encyclopedia. [Link]
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Patsnap. (2024). What is the mechanism of Leflunomide? Patsnap Synapse. [Link]
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MEDtube. (n.d.). Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. MEDtube.net. [Link]
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Smolen, J. S., et al. (2000). Leflunomide: a novel DMARD for the treatment of rheumatoid arthritis. Hospital Practice, 35(1), 69-78. [Link]
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Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93-109. [Link]
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Molitor, M., et al. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. Journal of Medicinal Chemistry. [Link]
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Frau, J., & Villar, L. M. (2018). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. Current Neuropharmacology, 16(4), 446-458. [Link]
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Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]
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PubMed. (2006). Tyrphostins and other tyrosine kinase inhibitors. PubMed. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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Huang, Y., & Dömling, A. (2011). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Combinatorial Science, 13(4), 377-380. [Link]
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Semantic Scholar. (2006). Tyrphostins and other tyrosine kinase inhibitors. Semantic Scholar. [Link]
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Patsnap. (2024). What is Teriflunomide used for? Patsnap Synapse. [Link]
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Journal of Drug Delivery and Therapeutics. (2016). TERIFLUNOMIDE: A NOVEL ORAL DISEASE-MODIFYING AGENT UNDER INVESTIGATION FOR THE TREATMENT OF MULTIPLE SCLEROSIS. Journal of Drug Delivery and Therapeutics, 6(5), 79-86. [Link]
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Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-304. [Link]
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Kong, J., & Long, Y. Q. (2022). Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. RSC Medicinal Chemistry, 13(3), 248-265. [Link]
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TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. [Link]
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Huang, Y., & Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecular Diversity, 14(3), 495-502. [Link]
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Taylor & Francis Online. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Molecular and Crystal Liquid Crystals. [Link]
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Wikipedia. (n.d.). Teriflunomide. Wikipedia, The Free Encyclopedia. [Link]
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ResearchGate. (2025). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. ResearchGate. [Link]
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National Center for Biotechnology Information. (2013). Teriflunomide. StatPearls. [Link]
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ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]
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ResearchGate. (2020). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate. [Link]
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Taylor & Francis Online. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Molecular and Crystal Liquid Crystals. [Link]
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Organic Syntheses. (n.d.). cyanoacetamide. Organic Syntheses Procedure. [Link]
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PubChem. (n.d.). 2-cyano-N-[(1S)-1-phenylethyl]acetamide. PubChem. [Link]
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ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. ResearchGate. [Link]
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Kumar, M., et al. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o653. [Link]
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comparative study of the synthetic routes to 2-cyano-N-(2-phenylethyl)acetamide
An In-Depth Comparative Guide to the Synthetic Routes of 2-cyano-N-(2-phenylethyl)acetamide
Introduction
This compound is a valuable chemical intermediate in organic synthesis, often utilized in the construction of more complex molecular architectures for pharmaceutical and agrochemical research. Its structure combines a reactive nitrile group, an amide linkage, and a phenylethyl moiety, making it a versatile building block. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for any laboratory.
This guide provides a comparative analysis of two primary synthetic routes to this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind the experimental choices. We will explore a classic carbodiimide-mediated coupling reaction and a thermally-driven amidation from an ester, evaluating each for yield, purity, operational complexity, and scalability. This document is intended for researchers, chemists, and process development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific needs.
Overview of Synthetic Strategies
The formation of the central amide bond between a cyanoacetic acid precursor and 2-phenylethylamine is the cornerstone of this synthesis. The two routes we will compare are:
-
Route 1: EDC/HOBt Mediated Coupling of Cyanoacetic Acid. This is a widely used and reliable method for amide bond formation under mild conditions. It involves the in situ activation of a carboxylic acid (cyanoacetic acid) using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and an additive, Hydroxybenzotriazole (HOBt), to facilitate coupling with 2-phenylethylamine.
-
Route 2: Direct Thermal Amidation of Ethyl Cyanoacetate. This approach involves the direct reaction of an ester (ethyl cyanoacetate) with 2-phenylethylamine at elevated temperatures. This method avoids potentially costly coupling agents but requires more forceful conditions, which can influence the reaction scope and impurity profile.
Route 1: EDC/HOBt Mediated Amide Coupling
This route represents a standard, high-efficiency protocol for amide synthesis at room temperature. The use of EDC as a coupling agent is ubiquitous in peptide synthesis and general amide formation due to its high reactivity and the water-soluble nature of its urea byproduct, which simplifies purification.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism. First, the carbodiimide (EDC) activates the carboxylic acid group of cyanoacetic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, reducing the yield. To prevent this, an additive like HOBt is introduced. HOBt rapidly traps the O-acylisourea to form an HOBt-ester. This new activated intermediate is less reactive than the O-acylisourea but is stable against rearrangement and readily undergoes nucleophilic attack by the amine (2-phenylethylamine) to furnish the desired amide product. The EDC is converted into a water-soluble urea derivative, which is easily removed during aqueous workup.
Workflow and Mechanistic Diagram
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Experimental Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyanoacetic acid (1.0 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq) in dichloromethane (DCM, approx. 10 mL per mmol of cyanoacetic acid).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 5 minutes. The reaction is kept at 0 °C to control the exothermic reaction and minimize side reactions.
-
Amine Addition: While stirring at 0 °C, add 2-phenylethylamine (1.0 eq) dropwise to the solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and EDC), saturated NaHCO₃ solution (to remove unreacted cyanoacetic acid and HOBt), and finally with brine. The separation of the urea byproduct into the aqueous layers is a key advantage of using EDC.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically a solid or oil.
-
Final Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.
Route 2: Direct Thermal Amidation of Ethyl Cyanoacetate
This route offers a more direct and atom-economical approach by eliminating the need for coupling agents and additives. The reaction relies on the nucleophilic attack of the amine on the ester carbonyl, driven by heat.
Mechanistic Rationale
The mechanism is a straightforward nucleophilic acyl substitution. The lone pair of the nitrogen atom in 2-phenylethylamine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (⁻OEt) leaving group. A final proton transfer step, typically involving another molecule of the amine acting as a base, neutralizes the product and generates ethanol as the primary byproduct. The reaction is often performed neat (without solvent) or in a high-boiling point solvent to achieve the necessary temperatures to drive the reaction to completion.
Workflow and Mechanistic Diagram
Caption: Mechanism of direct thermal amidation.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and 2-phenylethylamine (1.1 eq). Using a slight excess of the amine can help drive the reaction to completion. The reaction can be run neat or in a high-boiling solvent like xylene.
-
Heating: Heat the reaction mixture to a temperature of 100-120 °C. The ethanol byproduct will begin to distill off, which helps to shift the equilibrium towards the product.
-
Reaction: Maintain the temperature and stir for 4-8 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.
-
Isolation: After cooling to room temperature, the crude product may solidify. If a solvent was used, it can be removed under reduced pressure.
-
Purification: The primary purification method is typically recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to form pure crystals. Alternatively, if the crude product is an oil, it can be purified by column chromatography.
Comparative Analysis
The choice between these two routes depends heavily on the specific requirements of the synthesis, such as scale, available equipment, and cost constraints.
| Parameter | Route 1: EDC/HOBt Coupling | Route 2: Thermal Amidation | Justification |
| Reaction Conditions | Mild (0 °C to RT) | Harsh (100-120 °C) | Route 1 is suitable for thermally sensitive substrates. Route 2 requires heating, which can lead to side products. |
| Reagent Cost | Higher | Lower | EDC and HOBt are significantly more expensive than ethyl cyanoacetate. |
| Workup/Purification | More complex (aqueous washes) | Simpler (often direct recrystallization) | The water-soluble byproducts of Route 1 require a multi-step liquid-liquid extraction. |
| Typical Yield | High (often >90%) | Moderate to High (70-90%) | The high efficiency of coupling agents generally leads to higher isolated yields. |
| Scalability | Moderate | High | Route 2 is more amenable to large-scale synthesis due to lower reagent cost and simpler setup (no coupling agents). |
| Green Chemistry | Poor (high E-factor) | Better (fewer reagents, less waste) | Route 1 generates significant urea byproduct waste. Route 2's only byproduct is ethanol. |
| Safety | EDC is a sensitizer. | High temperatures require careful control. | Standard laboratory precautions are necessary for both routes. |
Conclusion and Recommendations
Both EDC/HOBt mediated coupling and direct thermal amidation are viable and effective methods for synthesizing this compound.
Route 1 (EDC/HOBt Coupling) is the preferred method for small-scale laboratory synthesis , especially when high purity and yield are paramount. The mild reaction conditions are a significant advantage, ensuring a clean reaction profile with minimal byproduct formation. While the reagent cost is higher and the workup is more involved, the reliability and high efficiency often justify its use in a research or discovery setting.
Route 2 (Thermal Amidation) is the superior choice for large-scale production or when cost is a primary driver . Its operational simplicity, avoidance of expensive coupling agents, and favorable atom economy make it highly attractive for process chemistry. The main trade-offs are the higher energy input and the potential for thermal decomposition or side reactions, which must be carefully controlled during scale-up.
Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of project-specific goals, including desired scale, budget, and available resources.
References
The following is a representative list of sources that describe the general principles and methodologies discussed in this guide. Specific procedural details may vary between publications.
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
A Researcher's Guide to Navigating the Cross-Reactivity of 2-cyano-N-(2-phenylethyl)acetamide in Biological Assays
Introduction: Beyond the Primary Target
In the landscape of drug discovery and chemical biology, the identification of a compound's primary biological target is a pivotal moment. However, the journey from a hit compound to a validated tool or therapeutic candidate is fraught with the potential for misleading results arising from off-target effects.[1] Cross-reactivity, the ability of a compound to interact with unintended biological targets, can lead to ambiguous experimental outcomes, unexpected toxicity, and ultimately, the failure of promising drug development programs.[2] This guide provides a comprehensive framework for researchers to proactively assess the cross-reactivity of 2-cyano-N-(2-phenylethyl)acetamide, a compound of interest due to its structural motifs, which suggest potential bioactivity.
While specific biological data for this compound is not extensively documented in publicly available literature, its core structure, featuring a cyanoacetamide group, bears resemblance to a class of compounds known to inhibit histone deacetylases (HDACs).[3][4] HDACs are critical enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer.[5] Therefore, for the purpose of this guide, we will hypothesize that this compound may exhibit activity as an HDAC inhibitor. This hypothesis will serve as the foundation for a tiered approach to not only validate its on-target activity but also to comprehensively profile its off-target interactions.
This guide will provide a comparative analysis framework, using the well-characterized pan-HDAC inhibitor Vorinostat (SAHA) as a benchmark.[6][7][8] We will detail robust, self-validating experimental protocols that will empower researchers to generate high-quality, reproducible data, ensuring the scientific integrity of their findings.
The Imperative of Profiling: A Tiered Approach to Understanding Cross-Reactivity
A systematic and tiered approach is essential for efficiently characterizing the selectivity of a compound. This strategy allows for a cost-effective initial screen followed by more in-depth analysis of promising candidates.
Figure 2: Workflow for broad panel off-target screening.
Data Interpretation: A "hit" is typically defined as a target showing greater than 50% inhibition at a single high concentration (e.g., 10 µM). Any identified hits should be followed up with dose-response assays to determine their potency (IC50 or Ki).
Protocol 3: HDAC Isoform Selectivity Profiling
If the compound shows activity in the pan-HDAC assay, the next step is to determine its selectivity against individual HDAC isoforms.
Principle: Similar to the pan-HDAC assay, this involves using isoform-specific recombinant human HDAC enzymes (HDAC1-11).
Step-by-Step Methodology:
-
Follow the general procedure for the In Vitro Pan-HDAC Activity Assay (Protocol 1).
-
Enzyme Panel: In separate wells, use individual recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, and 11).
-
Data Analysis: Calculate the IC50 value for each HDAC isoform.
-
Selectivity Profile: Plot the IC50 values for each isoform to visualize the selectivity profile of this compound and compare it to that of Vorinostat.
| HDAC Isoform | This compound IC50 (nM) | Vorinostat (SAHA) IC50 (nM) - Example Data [9] |
| HDAC1 | To be determined | ~50 |
| HDAC2 | To be determined | ~100 |
| HDAC3 | To be determined | ~60 |
| HDAC4 | To be determined | ~1500 |
| HDAC5 | To be determined | ~1200 |
| HDAC6 | To be determined | ~30 |
| HDAC7 | To be determined | ~1800 |
| HDAC8 | To be determined | ~400 |
| HDAC9 | To be determined | ~1600 |
| HDAC10 | To be determined | ~150 |
| HDAC11 | To be determined | ~200 |
Table 2: Template for HDAC Isoform Selectivity Data.
Conclusion: A Commitment to Scientific Rigor
The path to truly understanding the biological activity of any compound is paved with meticulous and comprehensive investigation. For this compound, a compound with limited published biological data, a proactive and systematic assessment of its cross-reactivity is not just recommended—it is essential for the integrity of future research. By employing the tiered approach and the detailed protocols outlined in this guide, researchers can confidently characterize its on-target and off-target activities. This commitment to rigorous scientific validation will not only de-risk future research and development efforts but also contribute to the generation of high-quality, reproducible data that will ultimately advance the fields of chemical biology and drug discovery.
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Unambiguous Structural Confirmation of 2-cyano-N-(2-phenylethyl)acetamide: A Comparative Guide to 2D NMR Techniques
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities like 2-cyano-N-(2-phenylethyl)acetamide, a compound with potential applications in medicinal chemistry, reliance on one-dimensional Nuclear Magnetic Resonance (1D NMR) alone can lead to ambiguity.[1][2][3] This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR spectroscopy for the definitive structural elucidation of this molecule. We will explore the synergistic power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to not only assign every proton and carbon but also to piece together the molecular puzzle with unshakeable confidence.
The Challenge: Beyond the 1D Spectrum
A standard 1D ¹H NMR spectrum of this compound provides initial clues: the number of distinct proton environments, their chemical shifts, integration, and multiplicity. However, overlapping signals and the inability to definitively establish connectivity between different spin systems can leave critical questions unanswered. Similarly, a ¹³C NMR spectrum identifies the carbon environments but offers no direct information on how they are connected. This is where the power of 2D NMR becomes indispensable, transforming a list of signals into a coherent molecular structure.[1][3][4]
A Multi-faceted Approach: The 2D NMR Toolkit
To achieve unambiguous structural confirmation, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation creates a self-validating dataset.
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][5] It is the primary tool for mapping out the proton spin systems within the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom.[6][7][8] It provides a clear and sensitive map of all C-H one-bond connections.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons that are separated by two, three, and sometimes even four bonds.[6][9][10][11] HMBC is crucial for connecting the individual spin systems and identifying quaternary carbons.
The logical workflow for this structural elucidation is as follows:
C6--C5--C4--C3--N--C2--C1--Ph | | | H H CN
Caption: Key HMBC correlations for structural confirmation.
Comparison of 2D NMR Techniques for this Application
| Technique | Primary Information | Strengths for this Molecule | Limitations for this Molecule |
| COSY | ¹H-¹H scalar coupling | - Clearly identifies the phenylethyl spin system. - Confirms the NH-CH₂ coupling. | - Cannot connect the phenylethyl and cyanoacetamide fragments. - Provides no information about quaternary carbons. |
| HSQC | Direct ¹H-¹³C one-bond correlations | - Unambiguously assigns carbons with attached protons. - High sensitivity. | - Does not provide connectivity information between different carbons. - Does not detect quaternary carbons (C3, C5, C6). |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | - Crucial for connecting all molecular fragments. - Identifies the carbonyl (C3), cyano (C5), and ipso-aromatic (C6) quaternary carbons. - Provides redundant correlations that self-validate the structure. | - Absence of a correlation does not definitively rule out a long-range coupling. - Can be less sensitive than HSQC. |
Conclusion
While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR techniques that enables the unambiguous structural confirmation of this compound. COSY delineates the proton spin systems, HSQC maps the one-bond C-H connections, and critically, HMBC bridges these fragments and identifies all quaternary carbons. The collective evidence from these experiments provides a robust and self-validating dataset, leaving no doubt as to the molecule's constitution. This rigorous approach is paramount in research and development, ensuring the integrity of downstream applications.
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A Comparative Guide to the Therapeutic Potential of 2-cyano-N-(2-phenylethyl)acetamide: An Investigative Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the therapeutic potential of 2-cyano-N-(2-phenylethyl)acetamide, a compound of interest in the landscape of neurotherapeutics. In the absence of direct, published experimental data on this specific molecule, this document leverages a comparative approach, examining the known biological activities of structurally related cyanoacetamide and N-phenylethylacetamide derivatives. By synthesizing findings from preclinical anticonvulsant and neuroprotection models, we delineate a predictive therapeutic profile for this compound. This guide offers detailed experimental protocols for future validation, discusses potential mechanisms of action based on structure-activity relationships, and positions the compound within the broader context of existing and emerging epilepsy treatments. Our objective is to provide a foundational resource for researchers poised to investigate the pharmacological viability of this promising chemical entity.
Introduction: The Rationale for Investigating this compound
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a critical challenge in modern medicine.[1] While numerous AEDs are available, a significant portion of patients with epilepsy are refractory to current treatments, underscoring the urgent need for new therapeutic agents.[1] The cyanoacetamide scaffold has emerged as a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] The incorporation of a cyano group can modulate the electronic and steric properties of a molecule, potentially enhancing its pharmacological profile.[5]
This compound (PubChem CID: 261414) is a small molecule that combines the cyanoacetamide core with a phenylethyl substituent.[5] While this specific compound is not extensively characterized in the scientific literature for its therapeutic effects, its structural components suggest a plausible role as a central nervous system (CNS) active agent. This guide will, therefore, construct a hypothetical therapeutic profile for this compound based on a comparative analysis of its structural analogs.
Comparative Analysis of Structural Analogs
The therapeutic potential of this compound can be inferred by examining the known activities of compounds sharing its core structural motifs.
The Anticonvulsant Profile of N-Substituted Acetamides
A significant body of research points to the anticonvulsant effects of N-substituted acetamide derivatives.[6][7] Studies on α-substituted acetamido-N-benzylacetamides have demonstrated excellent anticonvulsant activity in preclinical models.[8][9][10] These findings suggest that the N-benzylacetamide core, which is structurally similar to the N-phenylethylacetamide moiety of our target compound, is a key pharmacophore for anticonvulsant action.
The Role of the Cyanoacetamide Moiety
The cyanoacetamide group is a versatile synthon in the creation of various heterocyclic compounds with diverse biological activities.[11] Its presence is associated with a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial actions.[4][12][13] In the context of CNS disorders, the electronic properties of the cyano group may contribute to interactions with biological targets relevant to seizure control.
Preclinical Data of Structurally Related Compounds
While direct experimental data for this compound is not publicly available, a review of preclinical data for its structural analogs provides valuable insights into its potential efficacy.[14] The following table summarizes the anticonvulsant activity of several N-substituted acetamide derivatives in standard preclinical models.
| Compound ID | Structure | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | 6-Hz (32 mA) (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| Analog 1 | 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-phenylpropyl)acetamide | 45.6 | > 100 | 39.5 | 162.4 | 3.56 (MES) / 4.11 (6-Hz) |
| Analog 2 | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 (at 0.5h) | Inactive | Not Reported | > 300 | > 3 |
| Analog 3 | N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide | 100 (at 4h) | Inactive | Active (6-Hz) | > 300 | > 3 |
| FPL 13950 | 2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride | Active | Inactive | Not Reported | High doses cause impairment | - |
Data synthesized from preclinical studies of structural analogs.[6][7][14]
The Maximal Electroshock Seizure (MES) test is predictive of efficacy against generalized tonic-clonic seizures, the subcutaneous Pentylenetetrazole (scPTZ) test indicates potential against absence seizures, and the 6-Hertz (6-Hz) model is used to identify compounds effective against therapy-resistant partial seizures.[2][6] The data from these analogs suggest that a compound like this compound may exhibit activity in the MES and 6-Hz models, indicating potential efficacy against generalized and partial seizures.
Postulated Mechanism of Action
Based on the structure-activity relationships of related compounds, the potential mechanism of action for this compound may involve modulation of voltage-gated sodium channels.[6] Many effective antiepileptic drugs exert their effects by stabilizing the inactivated state of these channels, which reduces neuronal hyperexcitability.[15] Additionally, some N-substituted acetamides have been shown to interact with other targets, such as the SLACK potassium channels, which are also implicated in epilepsy.[16][17]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
Caption: Postulated mechanism of action for this compound.
Proposed Experimental Validation
To validate the therapeutic potential of this compound, a series of well-established preclinical experiments are necessary.
Synthesis of this compound
A common synthetic route involves the condensation reaction between a cyanoacetic acid derivative and 2-phenylethylamine.[18]
Protocol:
-
Dissolve ethyl cyanoacetate in a suitable solvent, such as ethanol.
-
Add 2-phenylethylamine to the solution.
-
The reaction can be facilitated by a dehydrating agent or by refluxing the mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified by recrystallization or column chromatography.
The following diagram outlines the general workflow for the synthesis and characterization of the compound.
Caption: Workflow for the synthesis and characterization of the target compound.
In Vivo Anticonvulsant Screening
The anticonvulsant activity should be evaluated using a battery of standard rodent models.[2][6]
Protocol:
-
Maximal Electroshock (MES) Test:
-
Administer the test compound intraperitoneally (i.p.) to mice or rats at various doses.
-
After a set time (e.g., 30 minutes), induce a seizure via corneal electrodes.
-
Observe for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The dose that protects 50% of the animals (ED₅₀) is determined.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer the test compound i.p. to mice.
-
After a set time, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe for the onset of clonic seizures.
-
The ED₅₀ is the dose that prevents seizures in 50% of the animals.
-
-
6-Hertz (6-Hz) Seizure Model:
-
Administer the test compound i.p. to mice.
-
After a set time, induce a seizure via corneal electrodes with a 6-Hz stimulus.
-
Observe for seizure activity (e.g., stun, forelimb clonus, twitching of vibrissae).
-
The ED₅₀ is determined as the dose that protects 50% of the animals.
-
-
Rotarod Test for Neurotoxicity:
-
Place mice on a rotating rod.
-
Administer the test compound i.p. at various doses.
-
At set time intervals, test the ability of the mice to remain on the rod for a specified time.
-
The dose that causes 50% of the animals to fail the test (TD₅₀) is determined.
-
In Vitro Mechanistic Studies
To elucidate the mechanism of action, in vitro assays are crucial.
Protocol:
-
Patch-Clamp Electrophysiology:
-
Use cultured neurons or cell lines expressing specific ion channels (e.g., voltage-gated sodium channels).
-
Apply the test compound and measure its effect on ion channel currents.
-
-
Neuroprotection Assays:
Comparison with Alternative Therapies
The therapeutic landscape for epilepsy is evolving, with newer AEDs and non-pharmacological options becoming available.[21][22][23][24] Should this compound prove effective, it would need to be benchmarked against both traditional and novel treatments.
| Treatment Modality | General Mechanism of Action | Common Examples | Potential Advantages of a Novel Compound |
| Traditional AEDs | Modulation of ion channels (Na+, Ca2+), enhancement of GABAergic inhibition | Phenytoin, Carbamazepine, Valproic Acid | Improved side-effect profile, efficacy in refractory patients |
| Newer AEDs | Diverse mechanisms, including SV2A ligand, AMPA receptor antagonism | Levetiracetam, Perampanel, Lamotrigine | Novel mechanism of action, better tolerability |
| Non-Pharmacological | Dietary intervention, neurostimulation, surgery | Ketogenic Diet, Vagus Nerve Stimulation (VNS) | Alternative for drug-resistant epilepsy, may have disease-modifying effects |
Future Directions and Conclusion
The analysis of structurally similar compounds suggests that this compound holds significant therapeutic potential as a novel anticonvulsant agent. Its chemical structure is amenable to synthesis and modification, allowing for the exploration of structure-activity relationships to optimize efficacy and safety.
The immediate next steps should involve the synthesis of this compound and its rigorous evaluation in the preclinical models outlined in this guide. Should these initial studies yield promising results, further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, will be warranted.
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Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (2019). ResearchGate. Available at: [Link]
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Comparing Drug Treatments in Epilepsy. (2007). PubMed Central. Available at: [Link]
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A Researcher's Guide to Benchmarking Novel Inhibitors: Evaluating 2-cyano-N-(2-phenylethyl)acetamide Against Established HDAC Inhibitors
This guide provides a comprehensive framework for the characterization and performance benchmarking of the novel compound, 2-cyano-N-(2-phenylethyl)acetamide. While the specific biological targets of this compound are still under investigation, its cyanoacetamide scaffold suggests a potential role as a histone deacetylase (HDAC) inhibitor. Histone deacetylases are a class of enzymes critical to the epigenetic regulation of gene expression, and their dysregulation is implicated in numerous diseases, most notably cancer.[1][2][3]
Therefore, this document outlines a rigorous, multi-faceted approach to test this hypothesis. We will benchmark the performance of this compound against a panel of well-characterized, clinically relevant HDAC inhibitors. The methodologies described herein are designed to provide a robust evaluation of the compound's potency, selectivity, and cellular activity, thereby establishing a clear performance profile relative to current standards.
Our selected benchmarks are:
-
Vorinostat (SAHA): The first FDA-approved pan-HDAC inhibitor, targeting both Class I and II enzymes. It serves as a foundational benchmark for broad-spectrum HDAC inhibition.[4][5][6][7]
-
Entinostat (MS-275): A class I-selective benzamide inhibitor, primarily targeting HDAC1 and HDAC3. This allows for an assessment of the novel compound's potential class selectivity.[8][9][10][11]
-
Panobinostat (LBH589): A potent, hydroxamic acid-based pan-HDAC inhibitor approved for treating multiple myeloma, representing a high-potency benchmark.[12][13][14][15][16]
By comparing this compound against these agents, researchers can ascertain its potential therapeutic value and position it within the landscape of epigenetic modulators.
The Central Role of Histone Deacetylases in Gene Regulation
Histone deacetylases (HDACs) and histone acetyltransferases (HATs) are opposing enzymes that control the acetylation state of lysine residues on histone tails. This post-translational modification is a key epigenetic switch. HATs add acetyl groups, neutralizing the positive charge of lysine and relaxing the chromatin structure, which generally leads to transcriptional activation. Conversely, HDACs remove these acetyl groups, restoring the positive charge, leading to a more condensed chromatin state and transcriptional repression.[3][7]
In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, silencing tumor suppressor genes.[1][4] HDAC inhibitors block this action, leading to the hyperacetylation of histones, re-expression of silenced genes, and ultimately, cell cycle arrest, differentiation, or apoptosis in cancer cells.[7][15]
Caption: The HDAC Signaling Pathway.
Experimental Design: A Two-Tiered Evaluation Strategy
To comprehensively benchmark this compound, we propose a two-tiered experimental approach. The first tier establishes its biochemical potency and selectivity through a direct enzymatic assay. The second tier validates its ability to engage the target within a live-cell environment, a critical step for confirming biological relevance.
Tier 1: In Vitro Fluorometric HDAC Activity Assay
This assay directly measures the enzymatic activity of purified HDAC isoforms and quantifies the inhibitory potency (IC₅₀) of the test compounds. The principle relies on a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.[17][18][19][20]
Caption: Workflow for the In Vitro HDAC Activity Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the benchmark inhibitors (Vorinostat, Entinostat, Panobinostat) in 100% DMSO.
-
Create a 10-point serial dilution series for each compound.
-
Dilute purified, recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) to their optimal working concentration in assay buffer.
-
Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and developer (e.g., Trypsin) solutions as per manufacturer guidelines.[17]
-
-
Assay Execution (96-well plate format):
-
To appropriate wells, add 5 µL of the diluted compound solutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 40 µL of the diluted HDAC enzyme solution to each well (except "no enzyme" controls) and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Signal Development and Detection:
-
Stop the reaction by adding 50 µL of the developer solution containing an HDAC inhibitor like Trichostatin A (TSA) to prevent further deacetylation.[17]
-
Incubate for 20 minutes at 37°C to allow for fluorophore release.
-
Measure fluorescence using a plate reader with excitation at ~355 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC₅₀ value for each compound against each HDAC isoform by fitting the data to a four-parameter logistic curve.
-
Tier 2: Cellular Target Engagement using NanoBRET™ Assay
Confirming that a compound can enter a cell and bind to its intended target is paramount. The NanoBRET™ Target Engagement Intracellular HDAC Assay is a robust method for quantifying compound binding at specific HDAC proteins within intact cells.[21][22][23] It measures the apparent affinity of test compounds by their ability to competitively displace a fluorescent tracer bound to an HDAC-NanoLuc® luciferase fusion protein.
Caption: Workflow for the Cellular Target Engagement Assay.
Detailed Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the desired HDAC-NanoLuc® fusion protein (e.g., HDAC1-Nluc, HDAC3-Nluc).
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Execution (384-well plate format):
-
Dispense 10 µL of the cell suspension into each well.
-
Prepare serial dilutions of this compound and benchmark inhibitors.
-
Add 5 µL of the diluted compounds to the cells.
-
Add 5 µL of the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ environment.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the extracellular NanoLuc® inhibitor, according to the manufacturer's protocol.[22]
-
Add 5 µL of this detection reagent to each well.
-
Read the plate on a luminometer capable of sequentially measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.
-
Convert raw ratios to milliBRET units (mBU) by multiplying by 1000.
-
Determine the cellular IC₅₀ values by plotting the change in mBU against the log of the compound concentration and fitting to a four-parameter dose-response curve.
-
Comparative Data Analysis (Illustrative Data)
The following tables present a hypothetical but plausible data set that could be generated from the described experiments. This data is for illustrative purposes to demonstrate how this compound would be benchmarked.
Table 1: In Vitro HDAC Enzymatic Inhibition (IC₅₀, nM)
| Compound | HDAC1 (Class I) | HDAC3 (Class I) | HDAC6 (Class IIb) | Selectivity Profile |
| This compound | 85 | 150 | >10,000 | Class I Selective |
| Vorinostat (SAHA) | 25 | 40 | 30 | Pan-Inhibitor |
| Entinostat (MS-275) | 60 | 110 | >20,000 | Class I Selective |
| Panobinostat (LBH589) | 5 | 8 | 12 | Pan-Inhibitor |
Table 2: Cellular HDAC Target Engagement (IC₅₀, nM)
| Compound | HDAC1-NLuc | HDAC3-NLuc | Cell Permeability Indicator |
| This compound | 350 | 620 | Good |
| Vorinostat (SAHA) | 110 | 180 | Excellent |
| Entinostat (MS-275) | 280 | 550 | Good |
| Panobinostat (LBH589) | 20 | 45 | Excellent |
Expert Analysis and Interpretation
-
Potency and Selectivity: The compound demonstrates clear inhibitory activity against Class I HDACs (HDAC1 and HDAC3) with minimal activity against the Class IIb enzyme HDAC6. This suggests a Class I-selective profile, similar to Entinostat.[8][9] However, its in vitro potency (IC₅₀ of 85-150 nM) is slightly weaker than both the pan-inhibitors Vorinostat and Panobinostat, and comparable to Entinostat. Panobinostat remains the most potent inhibitor biochemically.[12][13]
-
Cellular Activity: The cellular target engagement data confirms that this compound can penetrate the cell membrane and bind to its intended targets. The rightward shift in IC₅₀ values from the biochemical assay to the cellular assay (e.g., 85 nM to 350 nM for HDAC1) is expected and reflects factors such as cell permeability and potential for efflux. The shift is comparable to that seen for Entinostat, suggesting good cell permeability characteristics.
-
Overall Profile: this compound emerges as a promising Class I-selective HDAC inhibitor. Its performance profile is most analogous to Entinostat. While not as potent as the pan-inhibitor Panobinostat, its selectivity may offer a therapeutic advantage by potentially reducing off-target effects associated with broader HDAC inhibition.
This structured benchmarking approach provides a clear, data-driven pathway to characterize novel compounds like this compound, enabling researchers to make informed decisions about its future development.
References
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Wikipedia. Panobinostat. [Link]
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Marks, P. A., & Dokmanovic, M. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer, 95(S1), S21–S26. [Link]
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Wikipedia. Vorinostat. [Link]
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Gaur, P., et al. (2014). Vorinostat—An Overview. Journal of Clinical and Diagnostic Research, 8(10), XE01–XE03. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Entinostat? [Link]
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Siegel, D., et al. (2014). Profile of panobinostat and its potential for treatment in solid tumors: an update. OncoTargets and Therapy, 7, 1637–1645. [Link]
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Giannini, G., et al. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. PLoS ONE, 6(9), e24108. [Link]
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Myeloma UK. Panobinostat: Treatment Guide. [Link]
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American Health & Drug Benefits. (2015). Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma. [Link]
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Patsnap Synapse. (2024). What is Entinostat used for? [Link]
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Online Inhibitor. (2025). Panobinostat (LBH589): Unraveling HDAC Inhibition and Mitochondrial Apoptosis in Drug Resistance. [Link]
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Banks, C. A., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 637, 21–42. [Link]
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Drugs.com. List of Histone deacetylase inhibitors. [Link]
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Ma, Z., et al. (2013). An Overview of Naturally Occurring Histone Deacetylase Inhibitors. Current Medicinal Chemistry, 20(9), 1141–1160. [Link]
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Kurmasheva, R. T., et al. (2014). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. PLoS ONE, 9(2), e88166. [Link]
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Millard, C. J., & Watson, P. J. (2013). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Molecular Biology, 1072, 1–17. [Link]
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Oreate AI Blog. (2026). Pharmacological Properties and Clinical Application Research Progress of Entinostat. [Link]
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Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166–179. [Link]
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Vollmar, M., et al. (2023). Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. ACS Pharmacology & Translational Science, 6(11), 1735–1747. [Link]
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A Comparative Guide to T-Type Calcium Channel Blockers for Neuropathic Pain and Epilepsy Research: An Evaluation of Alternatives to 2-cyano-N-(2-phenylethyl)acetamide
For researchers and drug development professionals navigating the complexities of neuronal hyperexcitability disorders, the selection of appropriate chemical tools is paramount. This guide provides an in-depth comparison of 2-cyano-N-(2-phenylethyl)acetamide and its alternatives for the modulation of T-type calcium channels, key players in the pathophysiology of epilepsy and neuropathic pain. We will delve into the mechanistic underpinnings of these compounds, present comparative experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility in your research.
The Central Role of T-Type Calcium Channels in Neuronal Hyperexcitability
Low-voltage activated T-type calcium channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are critical regulators of neuronal firing patterns.[1] Their ability to open in response to small membrane depolarizations allows them to contribute to burst firing in neurons, a phenomenon implicated in the generation of seizures and the maintenance of chronic pain states.[2][3] In conditions like neuropathic pain, the expression and activity of these channels, especially CaV3.2, are upregulated in sensory neurons, leading to the characteristic symptoms of allodynia and hyperalgesia.[4][5] Similarly, in certain types of epilepsy, such as absence seizures, T-type calcium channels in the thalamocortical circuitry are believed to drive the hypersynchronous neuronal activity that underlies the seizures.[1][6] Consequently, the development of potent and selective T-type calcium channel blockers is a significant area of interest for therapeutic intervention.
Diagram of T-Type Calcium Channel's Role in Neuronal Hyperexcitability
Caption: Upregulation of CaV3.2 T-type calcium channels following nerve injury enhances neurotransmitter release, leading to neuronal hyperexcitability and pain signal transmission.
Comparative Analysis of T-Type Calcium Channel Blockers
While this compound is a valuable research tool, a comprehensive understanding of its performance relative to other available modulators is essential for informed experimental design. The following sections compare its efficacy and selectivity with established and novel T-type calcium channel blockers.
Compound Profiles
-
This compound: A derivative of cyanoacetamide, this compound has been investigated for its potential biological activities, including its effects on ion channels.[7]
-
Ethosuximide: A well-established anti-epileptic drug used for the treatment of absence seizures, known to block T-type calcium channels.[4][6]
-
Mibefradil: A T-type calcium channel blocker that has been studied for its effects on neuropathic pain.[8]
-
Z941 and Z944: Novel and potent T-type calcium channel blockers that have shown efficacy in preclinical models of absence seizures.[3]
-
TTA-P2: A selective T-type calcium channel antagonist used in preclinical studies to investigate the role of these channels in conditions like temporal lobe epilepsy.[9]
Efficacy in Preclinical Models of Neuropathic Pain
The effectiveness of T-type calcium channel blockers in alleviating neuropathic pain is a key area of investigation. Systemic administration of both mibefradil and ethosuximide has been shown to produce a dose-dependent blockade of tactile and thermal hypersensitivities in rats with spinal nerve ligation.[8]
| Compound | Model | Route of Administration | Efficacy | Reference |
| Mibefradil | Spinal Nerve Ligation | Systemic & Local | Dose-dependent blockade of tactile and thermal hypersensitivity | [8] |
| Ethosuximide | Spinal Nerve Ligation | Systemic | Dose-dependent blockade of tactile and thermal hypersensitivity | [8] |
It is important to note that while systemic administration of ethosuximide was effective, local administration was not, potentially due to its lower potency compared to mibefradil.[8]
Efficacy in Preclinical Models of Epilepsy
T-type calcium channels are a validated target for anti-epileptic drugs, particularly for absence seizures.[6] The table below summarizes the efficacy of various blockers in preclinical epilepsy models.
| Compound | Model | Effect | Reference |
| Ethosuximide | Absence Seizures | First-line treatment, blocks all three T-type Ca2+ channels | [3] |
| Z941 & Z944 | GAERS (Genetic Absence Epilepsy Rats from Strasbourg) | Potently suppressed absence seizures by 85-90% | [3] |
| TTA-P2 | Temporal Lobe Epilepsy (rat brain slices) | Reduced firing frequencies in hyperexcitable neurons by 30% | [9] |
These findings underscore the therapeutic potential of targeting T-type calcium channels for the treatment of epilepsy. The development of more potent and selective blockers like Z941 and Z944 represents a promising advancement in this field.[3]
Detailed Experimental Protocols
To ensure the reliability and validity of research findings, the following detailed protocols for key experimental models are provided.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This widely used model induces nerve injury to mimic the symptoms of neuropathic pain in rodents.
Workflow for CCI Model and Behavioral Testing
Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model of neuropathic pain.
Step-by-Step Protocol:
-
Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the lateral surface of the thigh.
-
Incision: Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Carefully place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied just tight enough to cause a slight constriction of the nerve.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery.
-
Behavioral Testing: Assess for the development of mechanical allodynia and thermal hyperalgesia at various time points post-surgery.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the sensitivity of the paw to a mechanical stimulus.
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.
-
Stimulation: Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be calculated using the up-down method.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of ion channel activity in isolated cells.
Step-by-Step Protocol:
-
Cell Preparation: Culture cells expressing the T-type calcium channel subtype of interest (e.g., HEK-293 cells transfected with CaV3.2).
-
Recording Setup: Place the cell-containing coverslip in a recording chamber on the stage of an inverted microscope.
-
Pipette Formation: Pull a glass micropipette and fill it with an appropriate internal solution.
-
Seal Formation: Approach the cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Acquisition: Apply voltage protocols to elicit T-type calcium currents and record the resulting currents using an amplifier and data acquisition software.
-
Drug Application: Perfuse the recording chamber with solutions containing the test compounds at various concentrations to determine their effect on the T-type currents.
Conclusion
The selection of a T-type calcium channel blocker for research in neuropathic pain and epilepsy requires careful consideration of its efficacy, potency, and selectivity. While this compound is a useful tool, compounds like ethosuximide, mibefradil, and the newer generation of blockers such as Z941 and Z944 offer a range of properties that may be more suitable for specific experimental questions. The detailed protocols provided in this guide are intended to facilitate rigorous and reproducible research in this critical area of neuroscience and drug discovery.
References
- Gomora, J. C., & T-type calcium channels in neuropathic pain. European Journal of Pharmacology, 486(1), 87-92.
- Cain, S. M., & Snutch, T. P. (2010). T-type calcium channels in absence epilepsy. Pflügers Archiv - European Journal of Physiology, 460(2), 407-421.
- Chemin, J., Monteil, A., Perez-Reyes, E., & Lory, P. (2002). Specific contribution of the T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3) to neuronal firing. Journal of Neuroscience, 22(23), 10321-10329.
- Huguenard, J. R. (1996). Low-threshold calcium currents in central nervous system neurons. Annual Review of Physiology, 58, 329-348.
- Todorovic, S. M., & Jevtovic-Todorovic, V. (2011). The role of T-type calcium channels in peripheral and central pain processing. Channels, 5(2), 147-152.
- Tringham, E., Powell, K. L., Cain, S. M., Kuplast, K., Mezeyova, J., Weerapura, M., ... & Snutch, T. P. (2012). T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures. Science Translational Medicine, 4(121), 121ra19-121ra19.
- Flatters, S. J., & Bennett, G. J. (2004).
- Bourinet, E., Alloui, A., Monteil, A., Barrère, C., Couette, B., Poirot, O., ... & Nargeot, J. (2005). Silencing of the CaV3.2 T-type calcium channel gene in sensory neurons demonstrates its major role in neuropathic pain. The EMBO Journal, 24(2), 315-324.
- Jagodic, I., Pathirathna, S., Nelson, M. T., Mancuso, S., Joksovic, P. M., Rosenberg, E. R., ... & Jevtovic-Todorovic, V. (2008). Cell-specific role of T-type calcium channels in the spinal dorsal horn in pain. Journal of Neuroscience, 28(8), 1904-1915.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-cyano-N-(2-phenylethyl)acetamide
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and compliance of the professionals who use them. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, authoritative protocol for the safe disposal of 2-cyano-N-(2-phenylethyl)acetamide, designed for researchers and drug development professionals. Our approach is grounded in established safety principles, ensuring that every step is logical, defensible, and prioritizes the well-being of laboratory personnel.
Core Principles: Hazard Assessment and Risk Mitigation
Understanding the inherent hazards of a compound is the critical first step in developing a safe disposal plan. This compound is a compound that requires careful handling due to its toxicological profile. Its disposal is not a simple matter of discarding it; it must be managed as hazardous waste from the moment it is deemed unnecessary.
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. This data dictates the stringent handling, segregation, and disposal protocols that follow.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1][2] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1][2] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3][4] |
These classifications mandate that this compound be treated as hazardous chemical waste, necessitating disposal through a licensed and approved waste management facility in strict accordance with local, state, and federal regulations.[2][3][5] Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sanitary sewer system. [3][4]
Immediate Safety Protocols: PPE and Spill Management
Before handling the waste, ensuring personal and environmental protection is paramount.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. Based on the hazard assessment, the following should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact.[4][6]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles to protect against splashes.[4]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Ventilation: All handling of the waste, especially outside of a sealed container, must occur in a well-ventilated area, such as a certified chemical fume hood, to mitigate inhalation risks.[4][7]
Spill Management: In the event of an accidental spill, the immediate priority is to contain the material and prevent exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For solid spills, use dry cleanup procedures to avoid generating dust.[7] Gently sweep or vacuum the material into a designated, sealable waste container. Do not use air hoses for cleaning.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Dispose: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be placed in a sealed, labeled hazardous waste container for proper disposal.[4]
The Disposal Workflow: A Step-by-Step Logical Framework
The proper management of this compound waste follows a structured workflow from generation to final disposal. This process ensures safety, compliance, and a clear chain of custody.
Sources
- 1. This compound | C11H12N2O | CID 261414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. aksci.com [aksci.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

